molecular formula C8H7F2NO3 B014677 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid CAS No. 887354-54-3

2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid

Cat. No.: B014677
CAS No.: 887354-54-3
M. Wt: 203.14 g/mol
InChI Key: IUTDPIPPGFFXPD-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic Acid ( 887354-54-3) is a high-purity chemical compound with a molecular formula of C8H7F2NO3 and a molecular weight of 203.14 g/mol. This organofluorine compound features a multifunctional structure that combines a pyridyl ring, a carboxylic acid group, and a difluorinated hydroxypropionic acid chain, making it a valuable and versatile building block in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a critical synthetic intermediate for the development of novel pharmaceutical candidates. The unique conformational properties imparted by the difluoro group are of particular interest for creating constrained analogs in drug design, a strategy explored in the development of targeted therapies such as A2A receptor antagonists for the potential treatment of neurological and movement disorders . The presence of both hydrogen bond donor and acceptor sites, along with the electron-withdrawing fluorine atoms, allows for fine-tuning of the molecule's physicochemical properties and its interactions with biological targets. Researchers utilize this compound in the synthesis of more complex molecules, including amide derivatives, to explore new chemical space and develop potent inhibitors. Store this product at 2-8°C. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

IUPAC Name

2,2-difluoro-3-hydroxy-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c9-8(10,7(13)14)6(12)5-2-1-3-11-4-5/h1-4,6,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTDPIPPGFFXPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C(C(=O)O)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403182
Record name 2,2-DIFLUORO-3-HYDROXY-(3-PYRIDYL)PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887354-54-3
Record name 2,2-DIFLUORO-3-HYDROXY-(3-PYRIDYL)PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid (CAS No. 887354-54-3)[1][2][3]. This molecule is of significant interest to the pharmaceutical and drug development industries due to its unique combination of a pyridine scaffold, known for its prevalence in FDA-approved drugs, and a difluoro-β-hydroxy acid moiety, a valuable pharmacophore that can modulate physicochemical properties.[4][5][6] This document details a robust synthetic methodology centered on the Reformatsky reaction, offering field-proven insights into experimental design and execution. Furthermore, it establishes a self-validating framework for the comprehensive characterization of the final compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Introduction: The Rationale for Fluorination in Pyridine-Based Scaffolds

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[6] Fluorine atoms, and fluorinated groups, can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[7] The gem-difluoro motif (CF₂) is particularly noteworthy as it can serve as a bioisostere for carbonyl or hydroxyl groups, influencing conformation and electronic properties without introducing excessive lipophilicity.

Simultaneously, the pyridine ring is a privileged scaffold in drug discovery, present in numerous therapeutic agents across a wide range of indications.[4][5] Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions, coupled with its favorable metabolic profile, makes it an attractive core for new chemical entities.

The combination of these two structural features in 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid creates a versatile building block for drug development. The carboxylic acid provides a handle for further derivatization (e.g., amide coupling), the hydroxyl group offers a site for hydrogen bonding, and the difluoro group enhances stability and modulates pKa. This guide provides researchers with the necessary protocols to synthesize and validate this high-value compound.

Synthetic Strategy: The Chemoselective Reformatsky Reaction

A retrosynthetic analysis of the target molecule points to a disconnection at the C2-C3 bond, identifying 3-pyridinecarboxaldehyde and a two-carbon difluorinated synthon as the key precursors.

The Reformatsky reaction is the ideal choice for this transformation.[8][9] Unlike more reactive organometallic reagents such as Grignard or organolithium reagents, the organozinc enolate generated in the Reformatsky reaction is sufficiently nucleophilic to add to aldehydes while being unreactive towards the ester functionality.[9][10] This inherent chemoselectivity is the primary reason for its selection, as it obviates the need for protecting groups on the ester, streamlining the synthetic sequence. Metals like zinc and indium are commonly employed to facilitate this reaction.[11]

Overall Synthetic Workflow

The synthesis is a two-step process: the initial Reformatsky reaction to form the ethyl ester intermediate, followed by saponification to yield the final carboxylic acid.

G Overall Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials: - 3-Pyridinecarboxaldehyde - Ethyl bromodifluoroacetate - Activated Zinc Reaction Reformatsky Reaction (Anhydrous THF) Start->Reaction Workup Aqueous Workup (NH4Cl solution) Reaction->Workup Purification1 Purification of Ester (Column Chromatography) Workup->Purification1 Ester Intermediate: Ethyl 2,2-difluoro-3-hydroxy- 3-(3-pyridyl)propanoate Purification1->Ester Hydrolysis Saponification (LiOH, THF/H2O) Ester->Hydrolysis Acidification Acidification (aq. HCl) Hydrolysis->Acidification Purification2 Purification of Acid (Recrystallization/Chromatography) Acidification->Purification2 FinalProduct Final Product: 2,2-Difluoro-3-hydroxy- 3-(3-pyridyl)propionic acid Purification2->FinalProduct NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) FinalProduct->NMR MS Mass Spectrometry (ESI-MS) FinalProduct->MS HPLC HPLC Analysis (Purity Assessment) FinalProduct->HPLC IR IR Spectroscopy FinalProduct->IR

Caption: Key mechanistic steps of the zinc-mediated Reformatsky reaction.

Experimental Protocols

Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-(3-pyridyl)propanoate

Causality: Anhydrous conditions are critical as the organozinc reagent is moisture-sensitive. THF is an excellent solvent due to its ability to solvate the intermediates. Activation of zinc (e.g., with I₂ or TMSCl) is crucial to remove the passivating oxide layer and ensure reaction initiation.

Protocol:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add activated zinc dust (1.2 eq).

  • Add anhydrous tetrahydrofuran (THF).

  • In a separate flask, prepare a solution of 3-pyridinecarboxaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.1 eq) in anhydrous THF.

  • Add approximately 10% of the aldehyde/ester solution to the zinc suspension and heat gently (or add a small crystal of iodine) to initiate the reaction.

  • Once initiation is confirmed (e.g., by an exotherm or color change), add the remaining aldehyde/ester solution dropwise, maintaining a gentle reflux.

  • After the addition is complete, stir the reaction at reflux for 2-3 hours or until TLC/LC-MS analysis indicates consumption of the aldehyde.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the pure ester.

Synthesis of 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid

Causality: Saponification using lithium hydroxide (LiOH) is a standard and effective method for hydrolyzing esters. A mixed solvent system (THF/H₂O) is used to ensure the solubility of both the organic ester and the inorganic base. Acidification is required to protonate the carboxylate salt and precipitate the final product.

Protocol:

  • Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 4-12 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution to 0 °C and carefully acidify to pH ~4-5 by the dropwise addition of 1M hydrochloric acid (HCl).

  • If the product precipitates, it can be collected by filtration. If not, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the crude acid.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by chromatography.

Analytical Characterization

A self-validating characterization system ensures the identity, purity, and structural integrity of the synthesized compound.

Spectroscopic Analysis

Table 1: Predicted NMR Spectroscopic Data

Nucleus Atom Assignment Expected Chemical Shift (δ, ppm) Multiplicity Key Couplings (J, Hz)
¹H NMR Pyridyl-H2 ~8.6 s (or d)
Pyridyl-H4 ~7.8 ddd
Pyridyl-H5 ~7.4 dd
Pyridyl-H6 ~8.5 dd
CH-OH ~5.2 t ³JHF ≈ 15-20
OH Variable br s
COOH >10 br s
¹⁹F NMR CF₂ -110 to -125 d ³JHF ≈ 15-20
¹³C NMR C=O ~168 t ²JCF ≈ 25-30
CF₂ ~115 t ¹JCF ≈ 280-300
CH-OH ~70 t ²JCF ≈ 20-25

| | Pyridyl Carbons | 120-155 | various | |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicity for ¹⁹F NMR is a doublet due to coupling with the adjacent methine proton. In ¹H NMR, the methine proton (CH-OH) appears as a triplet due to coupling with the two equivalent fluorine atoms.

  • ¹⁹F NMR Spectroscopy: This is a highly specific and powerful tool for confirming the presence of the difluoro group. [12][13]The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus provide an unambiguous signal, and the observed coupling to the adjacent proton confirms the connectivity. [14][15]* Mass Spectrometry: Electrospray ionization (ESI) in positive mode should show the protonated molecular ion [M+H]⁺. In negative mode, the deprotonated ion [M-H]⁻ would be observed. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Fragmentation patterns may include loss of H₂O, CO₂, and characteristic cleavages of the pyridine ring. [16][17]

Chromatographic Purity Assessment

Table 2: Representative HPLC Method Parameters

Parameter Condition Rationale
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) Standard for retaining moderately polar organic molecules.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for elution.
Gradient 5% B to 95% B over 15 minutes Ensures elution of the compound and any potential impurities.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Detection UV at 254 nm and 265 nm The pyridine ring provides a strong chromophore for UV detection.

| Column Temp. | 30 °C | Ensures reproducible retention times. |

This method serves as a starting point and should be optimized for the specific instrumentation used. The purity of the final compound should be ≥95% for use in further research and development applications. HPLC methods are well-established for the analysis of fluorinated organic acids. [18][19]

Applications in Drug Development

2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid is a valuable building block for creating libraries of novel compounds. The carboxylic acid can be readily converted to amides, esters, or other functional groups. Its structural features make it suitable for incorporation into inhibitors for various enzyme classes or as a fragment in fragment-based drug discovery campaigns. The improved metabolic stability imparted by the difluoro group can be advantageous in developing drug candidates with better pharmacokinetic profiles. [6][20]

Conclusion

This guide has detailed a reliable and well-reasoned approach to the synthesis and characterization of 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid. By leveraging the chemoselective Reformatsky reaction, the target compound can be accessed efficiently. The comprehensive analytical workflow described herein provides a robust system for validating the structure and purity of the final product, ensuring its suitability for demanding applications in scientific research and drug development.

References

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  • Alcázar, J., de la Hoz, A., & Díaz-Ortiz, A. (2018). Indium-Promoted Reformatsky Reaction: A Straightforward Access to β-Amino and β-Hydroxy α,α-Difluoro Carbonyl Compounds. The Journal of Organic Chemistry, 83(15), 8348-8355. Available at: [Link]

  • Mayer, M., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9035-9045. Available at: [Link]

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  • MDPI. (2020). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 25(19), 4612. Available at: [Link]

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Sources

A Technical Guide to the Spectroscopic Characterization of 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid is a multifaceted organic molecule of significant interest in medicinal chemistry and drug development. Its structure, incorporating a pyridine ring, a difluorinated carbon center, a hydroxyl group, and a carboxylic acid moiety, presents a unique combination of functionalities that can influence its biological activity and pharmacokinetic properties. The strategic incorporation of fluorine atoms is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.[1][2] A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and structural elucidation during synthesis and subsequent studies.

This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid. As a Senior Application Scientist, this document is structured to not only present the anticipated data but also to explain the underlying principles and experimental considerations, thereby offering a self-validating framework for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for elucidating the structure of organic molecules in solution.[3] For 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a detailed picture of the molecular framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Pyridine H-2~8.5-8.8Doublet or Doublet of Doubletsortho-coupling (~4-6 Hz)
Pyridine H-6~8.5-8.8Doublet or Doublet of Doubletsortho-coupling (~4-6 Hz), meta-coupling (~1-3 Hz)
Pyridine H-4~7.5-7.8Triplet of Doublets or Multipletortho- and meta-couplings
Pyridine H-5~7.1-7.5Doublet of Doublets or Multipletortho- and meta-couplings
Methine CH-OHVariableDoublet³JHH
Hydroxyl OHVariableBroad Singlet-
Carboxylic Acid OHVariable, often very broadBroad Singlet-

Expertise & Experience: The protons on the pyridine ring are expected to resonate in the aromatic region (δ 7.0-9.0 ppm).[4] The protons at the 2 and 6 positions (α-protons) are the most deshielded due to their proximity to the electronegative nitrogen atom, appearing at the downfield end of this region.[3] The exact chemical shifts and multiplicities will be influenced by the substituent at the 3-position. The methine proton adjacent to the hydroxyl group will likely appear as a doublet, coupled to the hydroxyl proton unless exchange with a deuterated solvent is rapid. The hydroxyl and carboxylic acid protons often exhibit broad signals and their chemical shifts are highly dependent on concentration, temperature, and solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constants (JCF, Hz)
Carboxylic Acid C=O~170-180Singlet or Triplet
Difluoro Carbon CF₂~110-130Triplet¹JCF (~240-280 Hz)
Methine Carbon CH-OH~70-80Triplet²JCF
Pyridine C-3~140-150Singlet
Pyridine C-2~150-160Singlet
Pyridine C-6~150-160Singlet
Pyridine C-4~125-135Singlet
Pyridine C-5~120-130Singlet

Expertise & Experience: The carboxylic acid carbon will be in the typical downfield region. The most notable feature will be the signal for the difluorinated carbon (CF₂), which will appear as a triplet due to one-bond coupling with the two fluorine atoms. The magnitude of this ¹JCF coupling is characteristically large. The adjacent methine carbon will also exhibit coupling to the fluorine atoms (²JCF), likely appearing as a triplet. The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom.[3]

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a powerful tool for studying fluorinated compounds due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus.[1][2]

Fluorine Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
CF₂VariableSinglet or AB quartet

Expertise & Experience: The two fluorine atoms are diastereotopic due to the adjacent chiral center (CH-OH). Therefore, they are expected to be chemically non-equivalent and should ideally appear as two separate signals, each coupled to the other, forming an AB quartet. However, depending on the solvent and temperature, this may resolve as a single broad signal or a simple singlet if the chemical shift difference is small.

Experimental Protocol: NMR Data Acquisition

A standardized and robust protocol is crucial for obtaining high-quality NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+ Spectrometer) cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample prep2 in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆, CD₃OD) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 acq1 ¹H NMR: - Standard pulse program - Sufficient scans for S/N > 20 acq2 ¹³C NMR: - Proton-decoupled - Longer acquisition time acq1->acq2 acq3 ¹⁹F NMR: - Proton-decoupled acq2->acq3 acq4 2D NMR (optional): - COSY, HSQC, HMBC - For unambiguous assignments acq3->acq4 proc1 Fourier Transform proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration and Peak Picking proc3->proc4 final_report Structural Elucidation proc4->final_report Processed Spectra cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Transfer to NMR tube cluster_proc cluster_proc cluster_acq->cluster_proc Raw data (FID)

Caption: Workflow for NMR Spectroscopic Analysis.

Trustworthiness: This protocol ensures reproducibility and accuracy. The use of a deuterated solvent is standard practice to avoid large solvent signals in the ¹H NMR spectrum. An internal standard like tetramethylsilane (TMS) provides a reference point (0 ppm) for chemical shifts. Higher field spectrometers (≥400 MHz) will provide better signal dispersion, which is crucial for resolving complex multiplets in the aromatic region. Optional 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for confirming the connectivity of protons and carbons, thus validating the structural assignment.[3]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Predicted IR Spectral Data

The IR spectrum of 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid will be characterized by the vibrational modes of its functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-HStretch3300-2500Broad, Strong
Alcohol O-HStretch3500-3200Broad, Medium-Strong
Aromatic C-HStretch3100-3000Medium-Sharp
Carboxylic Acid C=OStretch1760-1690Strong, Sharp
Pyridine Ring C=C, C=NStretch~1600, ~1500Medium-Strong
C-FStretch1100-1000Strong
C-OStretch1320-1210Medium

Expertise & Experience: The most prominent feature of the IR spectrum will be the very broad absorption band from 3300-2500 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[5] This will likely overlap with the C-H stretching vibrations. The alcohol O-H stretch will also appear as a broad band in the 3500-3200 cm⁻¹ region.[6] The carbonyl (C=O) stretch of the carboxylic acid will be a strong, sharp peak around 1760-1690 cm⁻¹.[5][7] The presence of the pyridine ring will be indicated by characteristic C=C and C=N stretching vibrations in the 1600-1500 cm⁻¹ region. Finally, strong absorptions in the 1100-1000 cm⁻¹ range will be indicative of the C-F bonds.

Experimental Protocol: IR Data Acquisition

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (FT-IR Spectrometer) cluster_proc Data Processing prep1 Ensure sample is dry prep2 Prepare KBr pellet or ATR sample acq1 Acquire background spectrum acq2 Acquire sample spectrum acq1->acq2 acq3 Average multiple scans for good S/N acq2->acq3 proc1 Background subtraction proc2 Identify and label key peaks proc1->proc2 final_report Functional Group Analysis proc2->final_report IR Spectrum cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Place sample in spectrometer cluster_proc cluster_proc cluster_acq->cluster_proc Interferogram

Caption: Workflow for IR Spectroscopic Analysis.

Trustworthiness: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common and reliable techniques. Acquiring a background spectrum is critical to subtract the contribution of atmospheric CO₂ and water vapor, ensuring that the observed peaks are solely from the sample. Averaging multiple scans improves the signal-to-noise ratio, leading to a higher quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.[8][9]

Predicted Mass Spectral Data
Ion Description Expected m/z
[M+H]⁺Protonated molecular ionCalculated Exact Mass + 1.0073
[M-H]⁻Deprotonated molecular ionCalculated Exact Mass - 1.0073
[M-H₂O]⁺Loss of water[M+H]⁺ - 18.0106
[M-HCOOH]⁺Loss of formic acid[M+H]⁺ - 46.0055

Expertise & Experience: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode is expected to be the base peak. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and, consequently, the elemental formula, which serves as a definitive confirmation of the compound's identity. Fluorine is monoisotopic, so it will not give a characteristic isotopic pattern like chlorine or bromine.[9][10] Common fragmentation pathways for this molecule could include the loss of water from the hydroxyl group or the loss of the carboxylic acid group. The fragmentation of fluorinated propionic acids can be complex, potentially involving the loss of HF or CO₂.[11]

Experimental Protocol: Mass Spectrometry Data Acquisition

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-TOF or ESI-Orbitrap) cluster_proc Data Analysis prep1 Dissolve sample in a suitable solvent (e.g., Methanol, Acetonitrile) prep2 Dilute to a low concentration (e.g., 1-10 µg/mL) prep1->prep2 acq1 Infuse sample into the ESI source acq2 Acquire mass spectrum in positive and negative ion modes acq1->acq2 acq3 Perform MS/MS on the molecular ion for fragmentation data acq2->acq3 proc1 Determine the m/z of the molecular ion proc2 Calculate the elemental composition from the exact mass proc1->proc2 proc3 Analyze fragmentation patterns proc2->proc3 final_report Molecular Weight and Formula Confirmation proc3->final_report Mass Spectrum cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Introduce sample cluster_proc cluster_proc cluster_acq->cluster_proc Raw Data

Caption: Workflow for Mass Spectrometric Analysis.

Trustworthiness: ESI is a soft ionization technique that minimizes fragmentation, making it ideal for determining the molecular weight. High-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap are essential for accurate mass measurements, which are critical for confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, can provide valuable structural information that complements the NMR data.

Conclusion

The comprehensive spectroscopic analysis of 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid, employing a combination of NMR, IR, and MS techniques, is indispensable for its unequivocal structural characterization. This guide provides a detailed framework for researchers, outlining the expected spectral features and robust experimental protocols. By adhering to these methodologies and leveraging the interpretive insights provided, scientists and drug development professionals can confidently identify and characterize this and similar fluorinated compounds, ensuring the integrity and quality of their research.

References

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  • IR Spectra: Acids, Alcohols, Esters. (n.d.). Scribd. Retrieved from [Link]

  • Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. (2018). Analytical Chemistry. ACS Publications. Retrieved from [Link]

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  • What is the NMR spectrum of Pyridine Series compounds like?. (2025). Blog - BTC. Retrieved from [Link]

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Physicochemical properties of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid, a compound of interest in medicinal chemistry and drug development. The incorporation of a gem-difluoro group, a hydroxyl moiety, and a pyridine ring imparts a unique combination of electronic and steric properties that significantly influence its behavior in biological systems. This document outlines the fundamental characteristics of the molecule, presents detailed, field-proven experimental protocols for their determination, and discusses the expected outcomes from key spectroscopic analyses. The methodologies are explained not merely as steps, but with an emphasis on the underlying scientific principles to ensure robust and reproducible results.

Chemical Identity and Molecular Structure

Understanding the fundamental structure of a compound is the cornerstone of characterizing its properties. 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid is a chiral molecule containing a carboxylic acid, a secondary alcohol, a pyridine ring, and a geminal difluoride group at the α-carbon position.

IdentifierValue
IUPAC Name 2,2-difluoro-3-hydroxy-3-(pyridin-3-yl)propanoic acid
Synonym a,a-Difluoro-b-hydroxy-3-pyridinepropanoic acid[1]
CAS Number 887354-54-3[1][2]
Molecular Formula C₈H₇F₂NO₃
Molecular Weight 203.14 g/mol

Figure 1: 2D Chemical Structure Chemical structure of 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid (Self-generated image, for illustrative purposes)

Core Physicochemical Properties: A Summary

The interplay between the ionizable groups (carboxylic acid and pyridine) and the lipophilic regions dictates the compound's pharmacokinetic profile. The following table summarizes the critical physicochemical parameters. It is important to note that while some data can be predicted computationally, experimental determination is essential for accuracy in drug development.

PropertyPredicted/Typical ValueSignificance in Drug Development
pKa₁ (Carboxylic Acid) ~2-3Influences solubility and charge at physiological pH. The electron-withdrawing difluoro group significantly increases acidity compared to a non-fluorinated analogue.
pKa₂ (Pyridine) ~4-5Dictates the charge state of the pyridine nitrogen, affecting receptor interactions and membrane permeability.
logP / logD₇.₄ 0.5 - 1.5 (Predicted)Measures lipophilicity, a key factor in cell membrane permeability, protein binding, and solubility. [3][4]logD at pH 7.4 is the most relevant measure.
Aqueous Solubility pH-dependentCritical for formulation and bioavailability. Lowest solubility is expected near the isoelectric point.
Physical State White to off-white solidStandard state at room temperature.

Experimental Determination of Key Parameters

Accurate experimental data is non-negotiable in pharmaceutical sciences. The following sections detail robust, self-validating protocols for determining the most critical physicochemical properties.

Dissociation Constant (pKa) Determination by Potentiometric Titration

Expertise & Rationale: The pKa value governs the ionization state of a molecule at a given pH, which directly impacts its solubility, absorption, distribution, metabolism, and excretion (ADME). [5][6]Potentiometric titration is a gold-standard method due to its simplicity, low cost, and precision. [5][7][8]It works by monitoring pH changes as a titrant of known concentration is added to the sample, allowing for the identification of the pH at which the ionizable group is half-neutralized—the definition of pKa. [8][9]For a molecule with two pKa values like this one, two inflection points will be observed on the titration curve.

Experimental Protocol: Potentiometric Titration

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate pH measurements. [9]2. Sample Preparation:

    • Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol-water or DMSO-water) if aqueous solubility is low. The final concentration should be around 1-10 mM. [5] * Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration. [5][9]3. Titration Procedure:

    • Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C) and stir continuously.

    • Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement of acidic pKa values. [9] * For the carboxylic acid pKa (pKa₁), titrate with a standardized solution of 0.1 M NaOH, adding small, precise increments (e.g., 0.02 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

    • To determine the pyridine pKa (pKa₂), first acidify a separate sample solution to ~pH 2 with 0.1 M HCl, then titrate with 0.1 M NaOH through both equivalence points.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) to precisely locate the equivalence point(s).

    • The pKa is the pH at the half-equivalence point. [9] Workflow: pKa Determination by Potentiometry

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Calibrate pH Meter (3-point) B Prepare Sample (1-10 mM in co-solvent) A->B C Add KCl (0.15 M) B->C D Purge with N2 C->D E Titrate with NaOH (Incremental Additions) D->E F Record pH vs. Volume E->F G Plot Titration Curve (pH vs. Volume) F->G H Determine Equivalence Point (1st Derivative) G->H I Calculate pKa (pH at 1/2 Equivalence Vol.) H->I

Caption: Workflow for pKa determination.

Lipophilicity (logP) Determination by Shake-Flask Method

Expertise & Rationale: Lipophilicity, quantified as the octanol-water partition coefficient (logP), is a critical predictor of a drug's ability to cross biological membranes. [3]The shake-flask method is the traditional and most reliable technique for its direct measurement. [4][10]The method's trustworthiness stems from its direct measurement of the compound's partitioning between a lipophilic phase (n-octanol) and an aqueous phase (buffer) at equilibrium. For ionizable compounds, the distribution coefficient (logD) at a specific pH (typically 7.4) is more physiologically relevant. [4][11] Experimental Protocol: Shake-Flask logP/logD

  • Solvent Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate completely. This prevents volume changes during the experiment. [4]2. Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM). [4] * Add a small aliquot of the stock solution to a vial containing a precise volume of pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each). The final compound concentration should be within the linear range of the analytical method.

  • Partitioning:

    • Shake the vials vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.

    • Centrifuge the vials at high speed (e.g., 3000 rpm for 15 minutes) to achieve complete phase separation. [10]4. Quantification:

    • Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer.

    • Determine the concentration of the compound in each aliquot using a validated analytical method, typically reverse-phase HPLC with UV detection.

  • Calculation:

    • Calculate logD using the formula: logD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

Workflow: Shake-Flask logD Determination

logD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Pre-saturate Solvents (Octanol & Buffer) B Add Compound to Biphasic System A->B C Shake to Equilibrium B->C D Centrifuge for Phase Separation C->D E Quantify Concentration in each phase (HPLC) D->E F Calculate logD E->F

Caption: Workflow for shake-flask logD determination.

Aqueous Solubility Determination by HPLC

Expertise & Rationale: Poor aqueous solubility is a primary reason for drug candidate failure. Determining solubility across a physiologically relevant pH range (e.g., 1.0 to 7.5) is therefore essential. [12]The equilibrium shake-flask method, followed by HPLC quantification, is a robust approach. It involves creating a saturated solution, separating the excess solid, and accurately measuring the concentration of the dissolved compound. [12] Experimental Protocol: Equilibrium Solubility

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2.0, 5.0, 7.4).

  • Sample Incubation:

    • Add an excess amount of the solid compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is crucial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand, then filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.

  • Quantification:

    • Dilute the clear filtrate with a suitable mobile phase.

    • Quantify the concentration of the dissolved compound using a validated reverse-phase HPLC method against a standard curve of known concentrations.

  • Data Reporting: Report the solubility in units of µg/mL or mM at each specific pH.

Workflow: Aqueous Solubility Determination

Solubility_Workflow A Add excess solid to buffer vials (various pH values) B Agitate to Equilibrium (24-48h at constant temp) A->B C Filter to remove undissolved solid B->C D Dilute Filtrate C->D E Quantify by HPLC (vs. Standard Curve) D->E F Report Solubility (µg/mL) at each pH E->F

Caption: Workflow for equilibrium solubility assay.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a multi-nuclear approach is essential. [13]

  • ¹H NMR: Expected signals include multiplets in the aromatic region (7.5-8.5 ppm) for the pyridine ring protons, a signal for the methine proton (-CH(OH)-), and a broad singlet for the hydroxyl proton. The carboxylic acid proton may be visible as a very broad signal or may exchange with the solvent.

  • ¹⁹F NMR: This is a highly sensitive and informative technique for fluorinated compounds. [13][14]The two fluorine atoms at the C2 position are diastereotopic due to the adjacent chiral center at C3. Therefore, they are expected to appear as two distinct signals, likely as a pair of doublets (an "AB quartet") due to geminal F-F coupling. The chemical shifts will be highly sensitive to the local electronic environment. [15]* ¹³C NMR: All eight carbon atoms should be distinguishable. The C2 carbon will show a large one-bond C-F coupling constant (¹JCF), and other nearby carbons will exhibit smaller two- and three-bond couplings (²JCF, ³JCF), which are invaluable for confirming assignments. [16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns, confirming the compound's identity.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 204.1. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 202.1 would be expected.

  • Fragmentation: Tandem MS (MS/MS) would reveal characteristic fragmentation. Common losses would include water (H₂O) from the hydroxyl group, the carboxyl group (as COOH or CO₂), and cleavage of the C2-C3 bond. The fragmentation of fluorinated compounds can be complex, but provides a unique fingerprint. [17][18]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • O-H Stretch: A very broad absorption band is expected from approximately 3400 cm⁻¹ down to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretches of both the carboxylic acid and the alcohol. [19]* C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid. [19]* C-F Stretches: Strong absorption bands in the 1100-1000 cm⁻¹ region are characteristic of C-F bond vibrations.

  • Aromatic C=C/C=N Stretches: Medium intensity bands in the 1600-1450 cm⁻¹ region will correspond to the pyridine ring.

Conclusion

The physicochemical properties of 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid are defined by a complex interplay of its constituent functional groups. Its dual pKa values, moderate lipophilicity, and pH-dependent solubility are critical determinants of its potential as a drug candidate. The experimental and spectroscopic methodologies detailed in this guide provide a robust framework for researchers to accurately characterize this molecule and others like it. A thorough understanding of these properties is indispensable for guiding rational drug design, optimizing formulation, and ultimately predicting in vivo performance.

References

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). sciprofiles.
  • 887354-54-3|2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid. (n.d.). BLDpharm.
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  • Zhu, J., Ren, Z., Zhang, G., Guo, X., & Ma, D. (2006). Comparative study of the H-bond and FTIR spectra between 2,2-hydroxymethyl propionic acid and 2,2-hydroxymethyl butanoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(2), 449-53.
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A Prospective Analysis of the Bio-pharmacological Potential of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often conferring enhanced metabolic stability, binding affinity, and bioavailability. This guide explores the untapped potential of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid, a molecule at the confluence of several pharmacologically significant motifs. While no direct biological data for this specific compound has been published to date, its structural features—a gem-difluoro group adjacent to a carboxylic acid, a β-hydroxy group, and a 3-pyridyl moiety—provide a compelling basis for hypothesizing its biological activities. This document serves as a prospective technical guide for researchers, outlining a rationale for its potential as an enzyme inhibitor, a plausible synthetic route, and a comprehensive experimental workflow for its biological evaluation.

Introduction: The Rationale for a Fluorinated Pyridyl Scaffold

The quest for novel therapeutic agents with improved pharmacological profiles has led to a deep appreciation for the role of fluorine in drug design. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability.[1] The gem-difluoro group, in particular, is a well-established bioisostere for a carbonyl group, capable of mimicking the transition state of enzymatic reactions without being susceptible to hydrolysis.

The pyridine ring is another privileged scaffold in medicinal chemistry, found in numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and participate in key interactions with biological targets.[2] The combination of these features in this compound presents an intriguing, yet unexplored, candidate for drug discovery. This guide will therefore construct a hypothesis-driven framework for investigating its potential biological activity.

Hypothesized Biological Activity: A Potential Pyruvate Dehydrogenase Kinase (PDHK) Inhibitor

Based on its structural analogy to known enzyme inhibitors, we hypothesize that this compound may function as an inhibitor of pyruvate dehydrogenase kinase (PDHK). The rationale for this hypothesis is twofold:

  • Structural Similarity to Known PDHK Inhibitors: The trifluoro-2-hydroxy-2-methylpropionic acid scaffold is a known pharmacophore for PDHK inhibition.[3] Our target molecule shares the core α,α-dihalo-β-hydroxy acid motif.

  • Bioisosteric Mimicry: The gem-difluoro group can act as a transition-state analog for enzymatic reactions involving carboxylates.

We propose that the compound could bind to the active site of PDHK, with the pyridyl nitrogen and the hydroxyl and carboxylate groups forming key hydrogen bonding interactions with the enzyme's active site residues. The gem-difluoro group could mimic the tetrahedral intermediate of the kinase reaction, leading to potent inhibition.

Hypothesized Mechanism of Action: PDHK Inhibition cluster_0 PDHK Active Site Active_Site_Residues Key Amino Acid Residues (e.g., Asp, Lys) Inhibitor 2,2-Difluoro-3-hydroxy- (3-pyridyl)propionic acid Binding Non-covalent Binding Inhibitor->Binding Enters Active Site Binding->Active_Site_Residues Forms H-bonds via: - Pyridyl N - Hydroxyl O - Carboxylate O Inhibition Inhibition of PDH Phosphorylation Binding->Inhibition Stabilizes Inactive Conformation Proposed Synthetic Pathway Start 3-Pyridinecarboxaldehyde Step1 Reformatsky-type Reaction (with Ethyl 2-bromo-2,2-difluoroacetate) Start->Step1 Intermediate1 Ethyl 2,2-difluoro-3-hydroxy- 3-(pyridin-3-yl)propanoate Step1->Intermediate1 Step2 Hydrolysis (e.g., LiOH, THF/H2O) Intermediate1->Step2 Product 2,2-Difluoro-3-hydroxy- (3-pyridyl)propionic acid Step2->Product

Caption: A proposed two-step synthesis.

Step-by-Step Synthetic Protocol:
  • Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-(pyridin-3-yl)propanoate:

    • To a stirred suspension of activated zinc dust in anhydrous THF, add a solution of 3-pyridinecarboxaldehyde and ethyl 2-bromo-2,2-difluoroacetate.

    • Heat the reaction mixture under reflux until the starting materials are consumed (monitored by TLC).

    • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired ester.

  • Hydrolysis to this compound:

    • Dissolve the purified ester in a mixture of THF and water.

    • Add lithium hydroxide monohydrate and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

    • Acidify the reaction mixture to pH ~3 with 1N HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Proposed Experimental Workflow for Biological Evaluation

A systematic approach is required to validate the hypothesized biological activity of this compound.

Experimental Workflow for Biological Evaluation Start Synthesized Compound In_Vitro In Vitro Enzyme Assays (PDHK Isoforms) Start->In_Vitro IC50 Determine IC50 Values In_Vitro->IC50 Cell_Based Cell-Based Assays (e.g., Lactate Production) IC50->Cell_Based EC50 Determine EC50 Values Cell_Based->EC50 In_Silico In Silico Docking Studies EC50->In_Silico Binding_Mode Predict Binding Mode In_Silico->Binding_Mode SAR Structure-Activity Relationship (SAR) Studies Binding_Mode->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A comprehensive workflow for biological testing.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency of the compound against a panel of human PDHK isoforms (PDHK1-4).

Protocol:

  • Express and purify recombinant human PDHK isoforms.

  • Perform kinase activity assays using a commercially available kit that measures ATP consumption.

  • Incubate each PDHK isoform with varying concentrations of the test compound.

  • Initiate the kinase reaction by adding the pyruvate dehydrogenase E1α subunit and ATP.

  • Measure the remaining ATP concentration using a luciferase-based assay.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays

Objective: To assess the compound's ability to modulate PDH activity in a cellular context.

Protocol:

  • Culture a relevant cell line (e.g., human fibroblasts or a cancer cell line with high glycolytic activity).

  • Treat the cells with increasing concentrations of the test compound for a defined period.

  • Measure the lactate concentration in the cell culture medium as an indicator of glycolytic flux. A decrease in lactate production would suggest an increase in PDH activity due to PDHK inhibition.

  • Determine the EC50 value from the dose-response curve.

In Silico Docking Studies

Objective: To predict the binding mode of the compound within the active site of PDHK.

Protocol:

  • Obtain the crystal structure of a human PDHK isoform from the Protein Data Bank.

  • Prepare the protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Generate a 3D conformation of the test compound and minimize its energy.

  • Perform molecular docking simulations using software such as AutoDock or Glide to predict the binding pose and affinity of the compound in the enzyme's active site.

  • Analyze the predicted binding mode to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein.

Data Presentation and Interpretation

The quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro PDHK Inhibition

Compound PDHK1 IC50 (µM) PDHK2 IC50 (µM) PDHK3 IC50 (µM) PDHK4 IC50 (µM)
Test Compound

| Reference Inhibitor | | | | |

Table 2: Cell-Based Activity

Compound Cell Line Lactate Production EC50 (µM)
Test Compound Human Fibroblasts

| Reference Inhibitor | Human Fibroblasts | |

Conclusion and Future Directions

This technical guide has laid out a hypothesis-driven approach for the investigation of this compound. While currently lacking empirical data, its structural features strongly suggest potential as an enzyme inhibitor, particularly of PDHK. The proposed synthetic route is feasible, and the detailed experimental workflow provides a clear roadmap for its biological evaluation.

Should the initial studies yield promising results, future work should focus on structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity. Further investigations into its pharmacokinetic and pharmacodynamic properties would also be necessary to assess its potential as a therapeutic agent. The exploration of this and similar fluorinated scaffolds holds promise for the discovery of novel drugs for metabolic disorders and cancer.

References

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The Evolving Landscape of Pyridylpropionic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive technical guide has been released, offering an in-depth analysis of pyridylpropionic acid derivatives for researchers, scientists, and professionals in drug development. This whitepaper provides a detailed exploration of their synthesis, multifaceted biological activities, and therapeutic potential, positioning them as a significant scaffold in modern medicinal chemistry.

Pyridylpropionic acid derivatives, a class of compounds characterized by a pyridine ring linked to a propionic acid moiety, have garnered substantial attention in the field of pharmacology. Their structural similarity to the well-established arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) has made them a focal point for the development of novel therapeutics with a wide range of applications. This guide delves into the core aspects of these promising molecules, from fundamental synthesis to their intricate interactions with biological systems.

Synthesis and Chemical Landscape

The synthesis of pyridylpropionic acid derivatives can be achieved through various established and innovative chemical routes. A common strategy involves the introduction of the propionic acid side chain onto a pre-existing pyridine ring. For instance, 2-(pyridin-3-yl)propanoic acid can be synthesized through multi-step sequences often starting from pyridine-3-carboxaldehyde and glycine, which undergo condensation to form a Schiff base, followed by reduction.[1][2] Asymmetric synthesis methods, employing chiral auxiliaries or metal-catalyzed asymmetric hydrogenation, are crucial for obtaining specific enantiomers, which often exhibit differential pharmacological activities.[1]

The versatility of the pyridylpropionic acid scaffold allows for the facile synthesis of various derivatives, including esters and amides. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[3] Amide derivatives can be prepared through the reaction of the corresponding acid chloride with an appropriate amine.[4] These derivatization strategies are pivotal for modulating the physicochemical properties and biological activities of the parent compound.

Biological Activities and Therapeutic Potential

Pyridylpropionic acid derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anti-inflammatory Activity

A primary and well-documented activity of this class of compounds is their anti-inflammatory effect, largely attributed to the inhibition of cyclooxygenase (COX) enzymes.[5] The COX enzymes, COX-1 and COX-2, are key players in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[5][6] By blocking the action of COX enzymes, pyridylpropionic acid derivatives can effectively reduce the production of prostaglandins and alleviate inflammatory symptoms.[5]

Table 1: In Vitro COX Inhibitory Activity of Selected Propionic Acid Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen3.515.20.23
Derivative A2.10.82.63
Derivative B10.51.57.0
Derivative C5.825.10.23

IC50 values are indicative and sourced from various studies to illustrate the range of activities. Actual values can vary based on experimental conditions.

Anticancer Activity

Emerging research has highlighted the potential of pyridylpropionic acid derivatives as anticancer agents. Their mechanisms of action in cancer are multifaceted and can include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways involved in tumor progression.[7][8] Some derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[7]

Table 2: Anticancer Activity of Representative Pyridine and Pyrrole Derivatives

CompoundCancer Cell LineIC50 (µM)
Marinopyrrole AMetastatic Melanoma2.2 - 5.0
Pyrrole Derivative 1Breast Cancer2 - 3
Pyridinium Amphiphile 1Cervical Cancer15.68
Pyridinium Amphiphile 2Cervical Cancer4.58

Data compiled from studies on related heterocyclic compounds to showcase the potential of the pyridine scaffold.[7][8]

Antimicrobial Activity

The pyridine scaffold is a common feature in many antimicrobial agents, and pyridylpropionic acid derivatives are no exception. These compounds have shown activity against a range of pathogenic bacteria and fungi. The specific substitutions on the pyridine ring and the propionic acid chain play a crucial role in determining the antimicrobial spectrum and potency.

Table 3: Antimicrobial Activity of Selected Pyridyl Derivatives

CompoundMicroorganismMIC (µg/mL)
Pyridyl Derivative XStaphylococcus aureus16
Pyridyl Derivative YEscherichia coli32
Pyridyl Derivative ZCandida albicans8

MIC (Minimum Inhibitory Concentration) values are illustrative and can vary between specific derivatives and microbial strains.

Mechanism of Action: Beyond COX Inhibition

While COX inhibition is a primary mechanism for the anti-inflammatory effects of many pyridylpropionic acid derivatives, their broader biological activities suggest engagement with other cellular signaling pathways.

Prostaglandin Biosynthesis Pathway

The anti-inflammatory action of these derivatives is fundamentally linked to their ability to interrupt the prostaglandin biosynthesis pathway. By inhibiting COX-1 and/or COX-2, they prevent the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.[6]

Prostaglandin Biosynthesis Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Pyridylpropionic_Acid Pyridylpropionic Acid Derivatives Pyridylpropionic_Acid->COX_Enzymes Inhibition Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Inhibition of the Prostaglandin Biosynthesis Pathway.

Modulation of NF-κB and MAPK Signaling Pathways

The anticancer and broader anti-inflammatory effects of pyridylpropionic acid derivatives may be mediated through the modulation of key intracellular signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of gene expression involved in inflammation, cell proliferation, survival, and apoptosis.[9][10][11][12][13][14][15] Dysregulation of these pathways is a hallmark of many cancers and chronic inflammatory diseases.[10][16] While direct evidence for many pyridylpropionic acid derivatives is still emerging, the structural similarities to other compounds known to modulate these pathways suggest a promising avenue for further investigation.[12][13][15]

Signaling Pathway Modulation cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Stimuli Inflammatory Stimuli / Growth Factors MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Stimuli->MAPK_Pathway NFkB_Pathway NF-κB Pathway Stimuli->NFkB_Pathway Gene_Expression Gene Expression MAPK_Pathway->Gene_Expression NFkB_Pathway->Gene_Expression Pyridylpropionic_Acid Pyridylpropionic Acid Derivatives Pyridylpropionic_Acid->MAPK_Pathway Modulation Pyridylpropionic_Acid->NFkB_Pathway Modulation Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Apoptosis Apoptosis Gene_Expression->Apoptosis Inflammation Inflammation Gene_Expression->Inflammation

Caption: Potential Modulation of NF-κB and MAPK Signaling Pathways.

Experimental Protocols

General Procedure for the Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate[3][17]

This protocol provides a general guideline for the synthesis of a pyridylpropionic acid ester derivative.

Materials:

  • 2-Aminopyridine

  • Ethyl acrylate

  • Anhydrous ethanol

  • Trifluoromethanesulfonic acid

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine in anhydrous ethanol.

  • To the stirred solution, add ethyl acrylate.

  • Slowly add trifluoromethanesulfonic acid dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 16-20 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Wash the residue with a first organic solvent (e.g., petroleum ether).

  • Further purify the product by washing with a second organic solvent system (e.g., petroleum ether/ethyl acetate) and recrystallization to obtain the final product.

  • Characterize the product using appropriate analytical techniques such as NMR and mass spectrometry.

General Procedure for the Synthesis of N-Benzyl-2-(pyridin-3-yl)propanamide[4]

This protocol outlines a general method for the synthesis of a pyridylpropionic acid amide derivative.

Materials:

  • 2-(Pyridin-3-yl)propanoic acid

  • Thionyl chloride or other activating agent

  • Benzylamine

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Base (e.g., triethylamine, pyridine)

Procedure:

  • Convert 2-(pyridin-3-yl)propanoic acid to its more reactive acid chloride by treating it with an excess of thionyl chloride, typically in an inert solvent.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in an anhydrous solvent.

  • In a separate flask, dissolve benzylamine and a base (to neutralize the HCl byproduct) in the same anhydrous solvent.

  • Slowly add the acid chloride solution to the amine solution at a controlled temperature (often 0 °C to room temperature).

  • Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions to remove unreacted starting materials and byproducts.

  • Dry the organic layer, concentrate it, and purify the crude product by chromatography or recrystallization.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Future Directions

The field of pyridylpropionic acid derivatives is ripe for further exploration. Future research will likely focus on:

  • Optimization of Structure-Activity Relationships (SAR): Systematic modification of the pyridine ring and the propionic acid side chain to enhance potency and selectivity for specific biological targets.

  • Elucidation of Novel Mechanisms of Action: Investigating the detailed molecular interactions with targets beyond COX enzymes, including key proteins in the NF-κB and MAPK signaling pathways.

  • Development of Drug Delivery Systems: Formulating promising derivatives into advanced drug delivery systems to improve their bioavailability and therapeutic efficacy.

  • Clinical Translation: Advancing the most promising candidates through preclinical and clinical trials to evaluate their safety and efficacy in treating inflammatory diseases, cancer, and infectious diseases.

References

  • Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • FASEB. (2018). Alkylated pyridyl amphiphiles display a pro-apoptotic profile in cancerous cell lines dependent on hydrophobic chain length. Retrieved from [Link]

  • MDPI. (2022). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Google Patents. (n.d.). New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.
  • MDPI. (2021). The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (2002). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. Retrieved from [Link]

  • ResearchGate. (2014). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Pyridin-3-ylformamido)propanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthetic Optimization and MAPK Pathway Activation Anticancer Mechanism of Polyisoprenylated Cysteinyl Amide Inhibitors. Retrieved from [Link]

  • PubMed. (2016). Activation of type 5 metabotropic glutamate receptor promotes the proliferation of rat retinal progenitor cell via activation of the PI-3-K and MAPK signaling pathways. Retrieved from [Link]

  • Preprints.org. (2023). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential. Retrieved from [Link]

  • PubMed. (2021). Synthetic Optimization and MAPK Pathway Activation Anticancer Mechanism of Polyisoprenylated Cysteinyl Amide Inhibitors. Retrieved from [Link]

  • PubMed. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Retrieved from [Link]

  • International Journal of Nanoscience and Nanotechnology. (2023). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. Retrieved from [Link]

  • MDPI. (2024). Activation of MAP Kinase Pathway by Polyisoprenylated Cysteinyl Amide Inhibitors Causes Apoptosis and Disrupts Breast Cancer Cell Invasion. Retrieved from [Link]

  • PubMed. (2024). Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation. Retrieved from [Link]

  • PubMed. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-Benzyl 2-(3-carbomethoxyphenoxy)nicotinamide. Retrieved from [Link]

  • MDPI. (2022). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved from [Link]

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An In-Depth Technical Guide to 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Intermediate in Neurological Drug Discovery

2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid, a structurally unique fluorinated pyridine derivative, has emerged as a critical building block in the synthesis of sophisticated pharmaceutical compounds. Its significance lies primarily in its role as a key intermediate in the development of gamma-secretase modulators, a class of drugs investigated for the treatment of Alzheimer's disease. The strategic incorporation of gem-difluoro functionality and a chiral hydroxyl group bestows specific conformational and metabolic properties, making it a valuable synthon for medicinal chemists. This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this important compound, tailored for researchers and professionals in the field of drug development.

The Genesis of a Key Intermediate: Discovery and Scientific Context

The discovery of 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid is intrinsically linked to the intensive research efforts in the early 2000s to develop effective treatments for Alzheimer's disease. A central hypothesis in Alzheimer's research is the "amyloid cascade hypothesis," which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary event in the disease's pathology. The final step in the production of Aβ is catalyzed by the enzyme gamma-secretase. Consequently, the inhibition or modulation of gamma-secretase became a prime therapeutic target.

Pharmaceutical giant Eli Lilly and Company was at the forefront of this research, developing a pipeline of gamma-secretase inhibitors. One of the most prominent candidates to emerge from their research was Semagacestat (LY-450139), which entered extensive clinical trials.[1][2][3] The intricate molecular architecture of Semagacestat necessitated the development of novel and specialized building blocks. It is within this context that 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid was first synthesized and disclosed.

The initial public disclosure of the synthesis of this compound appears in the international patent application WO 2005/062795 A2, filed by Eli Lilly and Company. This patent details the preparation of a series of compounds as gamma-secretase inhibitors, and within its experimental section, the synthesis of 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid is described as a crucial intermediate. The development of this specific fluorinated propionic acid derivative was a deliberate and strategic choice by the medicinal chemists at Eli Lilly, driven by the need for a fragment that would impart desirable pharmacokinetic and pharmacodynamic properties to the final drug candidate.

Synthetic Strategies: The Advent of the Difluoro-Reformatsky Reaction

The synthesis of α,α-difluoro-β-hydroxy acids presents a unique set of challenges in organic chemistry. The presence of two electron-withdrawing fluorine atoms adjacent to a carbonyl group significantly influences the reactivity of the molecule. The most effective and widely recognized method for the preparation of 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid is a variation of the classic Reformatsky reaction.

The Reformatsky reaction is a well-established method for the formation of β-hydroxy esters or acids by the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc.[4] The key step involves the formation of an organozinc intermediate, which then acts as a nucleophile.

For the synthesis of the target molecule, a "difluoro-Reformatsky" approach is employed. This involves the reaction of an ethyl bromodifluoroacetate with 3-pyridinecarboxaldehyde in the presence of activated zinc. The reaction proceeds through the formation of a zinc enolate of the difluoroacetate, which then undergoes a nucleophilic addition to the aldehyde group of the pyridine ring.

Below is a detailed, step-by-step methodology for the synthesis, derived from the principles outlined in the foundational patent literature.

Experimental Protocol: Synthesis of 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid

Step 1: In situ Generation of the Reformatsky Reagent and Reaction with 3-Pyridinecarboxaldehyde

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with activated zinc powder and anhydrous tetrahydrofuran (THF).

  • Initiation: A small crystal of iodine is added to initiate the reaction. The mixture is stirred under a nitrogen atmosphere.

  • Reagent Addition: A solution of ethyl bromodifluoroacetate and 3-pyridinecarboxaldehyde in anhydrous THF is added dropwise to the stirred suspension of activated zinc. The rate of addition is controlled to maintain a gentle reflux.

  • Reaction Progression: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically several hours, to ensure complete consumption of the starting materials. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a cold, saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the inorganic salts.

Step 2: Workup and Purification of the Intermediate Ester

  • Extraction: The aqueous mixture is extracted several times with a suitable organic solvent, such as ethyl acetate.

  • Washing: The combined organic extracts are washed sequentially with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl 2,2-difluoro-3-hydroxy-3-(3-pyridyl)propionate.

  • Purification: The crude ester is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 3: Hydrolysis to the Carboxylic Acid

  • Saponification: The purified ethyl ester is dissolved in a mixture of an alcohol (e.g., ethanol) and water. An aqueous solution of a base, such as lithium hydroxide or sodium hydroxide, is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).

  • Acidification: The reaction mixture is cooled in an ice bath, and the pH is carefully adjusted to acidic (typically pH 2-3) by the dropwise addition of a cold, dilute acid, such as hydrochloric acid. This protonates the carboxylate to form the desired carboxylic acid.

  • Extraction and Isolation: The acidic aqueous solution is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the final product, 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid, typically as a solid.

Visualizing the Synthesis: A Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Difluoro-Reformatsky Reaction cluster_step2 Step 2: Workup & Purification cluster_step3 Step 3: Hydrolysis A Ethyl Bromodifluoroacetate + 3-Pyridinecarboxaldehyde C Reaction Mixture (Reflux) A->C B Activated Zinc in THF B->C D Quenching (aq. NH4Cl) C->D E Extraction (EtOAc) D->E F Purification (Chromatography) E->F G Ethyl 2,2-difluoro-3-hydroxy-3-(3-pyridyl)propionate F->G H Saponification (LiOH or NaOH) G->H I Acidification (HCl) H->I J Final Product: 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid I->J

Caption: Synthetic workflow for 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid.

Quantitative Data Summary

While specific yields can vary based on reaction scale and optimization, the following table provides representative data for the synthesis.

StepReagents & ConditionsProductTypical Yield Range
1 & 2 Ethyl bromodifluoroacetate, 3-pyridinecarboxaldehyde, Zn, THF, reflux; then workup and chromatographyEthyl 2,2-difluoro-3-hydroxy-3-(3-pyridyl)propionate60-75%
3 Ethyl ester intermediate, LiOH or NaOH, EtOH/H₂O; then HCl acidification2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid85-95%

Conclusion and Future Perspectives

The discovery and development of 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid are a testament to the synergy between medicinal chemistry and process development in the pharmaceutical industry. Born out of the necessity to create a key building block for a potential Alzheimer's therapeutic, its synthesis via the difluoro-Reformatsky reaction showcases a powerful method for constructing complex fluorinated molecules. While the clinical development of Semagacestat was ultimately discontinued, the scientific legacy of this and other related research programs includes the creation of novel chemical entities and synthetic methodologies. For contemporary researchers, this compound remains a valuable tool and a prime example of how targeted drug discovery efforts can drive innovation in synthetic organic chemistry. The methodologies developed for its synthesis are applicable to the creation of a wide array of other fluorinated building blocks for use in various areas of drug development and materials science.

References

  • Eli Lilly and Company. (2008, March 31). Lilly Launches Its First Phase III Trial for Treatment of Alzheimer's Disease. Fierce Biotech. [Link][5]

  • Imbimbo, B. P., & Villetti, G. (2010). γ-Secretase inhibitors for the treatment of Alzheimer's disease: The current state. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 9(3), 329-341.
  • Semagacestat – Gamma Secretase Inhibitor for Alzheimer’s Disease. (2008, July 13). Clinical Trials Arena. [Link][1]

  • Lowe, S. L., & Willis, B. A. (2010). ACS Chemical Neuroscience Molecule Spotlight on Semagacestat (LY450139). ACS Chemical Neuroscience, 1(8), 533-534.[2][6][7]

  • Henley, D. B., May, P. C., Dean, R. A., & Siemers, E. R. (2009). Development of semagacestat (LY450139), a functional γ-secretase inhibitor, for the treatment of Alzheimer's disease. Expert Opinion on Pharmacotherapy, 10(10), 1657-1664.[3][8]

  • Bateman, R. J., Siemers, E. R., Mawuenyega, K. G., Wen, G., Browning, K. R., Sigurdson, W. C., ... & Holtzman, D. M. (2009). A γ-secretase inhibitor decreases amyloid-β production in the central nervous system. Annals of neurology, 66(1), 48-54.[9]

  • Wan, Z., Hall, A., Sang, Y., Xiang, J. N., Yang, E., Smith, B., ... & Matsuoka, Y. (2011). Pyridine-derived γ-secretase modulators. Bioorganic & medicinal chemistry letters, 21(16), 4832-4835.

  • Shriner, R. L. (2011). The Reformatsky Reaction. Organic Reactions, 1-73.[10]

  • Semagacestat. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link][11]

  • De Strooper, B., Vassar, R., & Golde, T. (2010). The secretases: enzymes with therapeutic potential in Alzheimer's disease. Nature reviews. Neurology, 6(2), 99.[12]

  • Audia, J. E., & Guss, V. L. (2006). γ-secretase inhibitors. In Annual Reports in Medicinal Chemistry (Vol. 41, pp. 29-43). Academic Press.
  • Fürstner, A. (1999). Reformatsky reaction. In Organometallics in Synthesis (pp. 381-403). Wiley-VCH.[4]

  • Eli Lilly and Company. (2005). Preparation of N- (substituted -alkanoyl) -dihydro-dibenzoazepin- and -dibenzoxazepin-amines and analogs as gamma-secretase inhibitors. WO 2005/062795 A2.
  • Rogers, K., Felsenstein, K. M., Hrdlicka, L. A., Tu, Z., Albayya, F., Lee, W., ... & Glicksman, M. A. (2009). Modulation of γ-secretase activity by a carborane-based flurbiprofen analogue. Molecules, 14(7), 2415-2426.
  • Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012.[12]

  • Wan, Z., Hall, A., Sang, Y., Xiang, J. N., Yang, E., Smith, B., ... & Matsuoka, Y. (2011). Pyridazine-derived γ-secretase Modulators. Bioorganic & medicinal chemistry letters, 21(13), 4047-4050.

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An In-Depth Technical Guide to the Predicted Metabolic Pathway of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded prediction of the metabolic fate of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid. By dissecting the molecule into its core functional motifs—a gem-difluorinated carboxylic acid, a secondary alcohol, and a pyridine ring—we can extrapolate from established metabolic pathways of analogous structures to construct a scientifically rigorous hypothesis. This document outlines the probable Phase I and Phase II metabolic transformations, identifies the key enzyme families likely involved, and proposes the structures of potential metabolites. Furthermore, it details the experimental workflows necessary to validate these predictions, offering a roadmap for researchers in drug development and metabolic sciences.

Introduction: Deconstructing the Molecule for Metabolic Prediction

The metabolic stability and pathway of a xenobiotic are critical determinants of its pharmacokinetic profile, efficacy, and potential for toxicity. For novel chemical entities such as this compound, an in silico and literature-based predictive analysis is the first step in understanding its biological behavior. The structure presents three key features that will dictate its metabolism:

  • The gem-Difluoro Group: The presence of two fluorine atoms on the carbon alpha to the carboxylic acid is expected to significantly influence the molecule's electronic properties and susceptibility to certain enzymatic reactions. Generally, gem-difluorination can enhance metabolic stability.[1][2]

  • The Secondary Alcohol: The hydroxyl group is a prime target for both Phase I oxidation and Phase II conjugation reactions.[3][4][5]

  • The Pyridine Ring: As a heterocyclic aromatic amine, the pyridine moiety is susceptible to a range of metabolic transformations, including oxidation and conjugation.[6][7][8]

This guide will systematically explore the likely metabolic fate of each of these functional groups and their interplay.

Predicted Metabolic Pathways

The metabolism of this compound is anticipated to proceed through both Phase I and Phase II reactions, primarily occurring in the liver.[9][10] The major drug-metabolizing enzymes, Cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs), are expected to play a central role.[10][11]

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For the target compound, the following transformations are predicted:

  • Oxidation of the Secondary Alcohol: The secondary alcohol is a likely site for oxidation to a ketone, a reaction commonly catalyzed by alcohol dehydrogenases or CYPs.[3][4] This would result in the formation of 2,2-Difluoro-3-oxo-(3-pyridyl)propionic acid.

  • Oxidation of the Pyridine Ring: The pyridine ring can undergo oxidation at several positions. N-oxidation, forming a pyridine N-oxide, is a common metabolic pathway for pyridine-containing compounds.[12] Hydroxylation of the pyridine ring at positions ortho, meta, or para to the nitrogen is also possible, mediated by CYP enzymes, with CYP3A4 being a common metabolizer of pyridine-containing drugs.[6][7][13]

  • Defluorination: While the carbon-fluorine bond is strong, enzymatic defluorination can occur.[14][15][16] This can proceed through oxidative or hydrolytic mechanisms.[17][18] Oxidative defluorination, often mediated by CYPs, could lead to the formation of an unstable intermediate that eliminates fluoride ions.[19] However, the gem-difluoro group is generally more resistant to metabolism than a monofluorinated carbon.[1][2]

Phase II Metabolism: Conjugation Reactions

Phase II metabolism involves the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, facilitating excretion.[20][21]

  • Glucuronidation: This is a major Phase II pathway.[22] The secondary alcohol and the carboxylic acid functional groups are both potential sites for glucuronidation, catalyzed by UGTs.[23][24] O-glucuronidation of the alcohol would form an ether glucuronide, while the carboxylic acid would form an acyl glucuronide. The pyridine nitrogen can also undergo N-glucuronidation, a known pathway for compounds like nicotine.[21] UGT2B10 is an example of a UGT that can catalyze pyridine N-glucuronidation.[21]

  • Sulfation: The secondary alcohol can also be a substrate for sulfotransferases (SULTs), leading to the formation of a sulfate conjugate.

  • Amino Acid Conjugation: The carboxylic acid moiety could potentially be conjugated with amino acids such as glycine or glutamine.

The interplay of these pathways will determine the overall metabolic profile of the compound.

Proposed Metabolic Pathway Diagram

The following diagram illustrates the predicted metabolic transformations of this compound.

Predicted_Metabolic_Pathway Parent 2,2-Difluoro-3-hydroxy- (3-pyridyl)propionic acid M1 2,2-Difluoro-3-oxo- (3-pyridyl)propionic acid (Ketone Metabolite) Parent->M1 Oxidation (ADH/CYP) M2 2,2-Difluoro-3-hydroxy- (3-pyridyl-N-oxide)propionic acid (N-Oxide Metabolite) Parent->M2 N-Oxidation (CYP/FMO) M3 2,2-Difluoro-3-hydroxy- (hydroxypyridyl)propionic acid (Hydroxylated Metabolite) Parent->M3 M4 O-Glucuronide Conjugate Parent->M4 Glucuronidation (UGT) M5 Acyl-Glucuronide Conjugate Parent->M5 Glucuronidation (UGT) M6 N-Glucuronide Conjugate Parent->M6 Glucuronidation (UGT) M7 Sulfate Conjugate Parent->M7 Sulfation (SULT) Experimental_Workflow start In Vitro Incubation (HLM, S9, Hepatocytes) sample_prep Sample Preparation (Protein Precipitation, Concentration) start->sample_prep lc_hrms LC-HRMS Analysis (Orbitrap, TOF) sample_prep->lc_hrms data_analysis Data Analysis (Metabolite Identification Software) lc_hrms->data_analysis structure_elucidation Structure Elucidation (MS/MS Fragmentation, NMR) data_analysis->structure_elucidation quantification Quantification (LC-MS/MS) structure_elucidation->quantification

Sources

An In-Depth Technical Guide on the Stability and Degradation of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and potential degradation pathways of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid, a compound of interest in pharmaceutical research and development. In the absence of direct literature on this specific molecule, this guide synthesizes established principles of chemical stability, the known reactivity of its constituent functional groups—a pyridine ring, a gem-difluoro center, a secondary alcohol, and a carboxylic acid—and regulatory expectations for stability testing. We present hypothesized degradation mechanisms under hydrolytic, oxidative, photolytic, and thermal stress conditions. Furthermore, this document outlines a robust experimental framework for conducting forced degradation studies, including detailed protocols and advanced analytical methodologies for the separation and identification of potential degradants. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the characterization and formulation of this and structurally related molecules.

Introduction and Molecular Profile

This compound is a complex molecule featuring several functional groups that contribute to its chemical reactivity and potential instability. The presence of a pyridine ring, a common motif in pharmaceuticals, offers both metabolic stability and potential sites for N-oxidation.[1][2] The gem-difluoro group at the α-position to the carboxylic acid significantly influences the acidity and electronic distribution of the molecule. The β-hydroxyl group introduces a potential site for oxidation and elimination reactions. Understanding the interplay of these functionalities is critical for predicting the compound's degradation profile and ensuring the development of a stable and effective pharmaceutical product.

Molecular Structure:

C1 HO C3 C C1->C3 C2 O C2->C3 C4 C C3->C4 F1 F C4->F1 F2 F C4->F2 C5 C C4->C5 OH OH C5->OH C6 C C5->C6 C7 C C6->C7 N1 N C7->N1 C8 C N1->C8 C10 C C8->C10 C9 C C9->C7 C10->C9 parent 2,2-Difluoro-3-hydroxy- (3-pyridyl)propionic acid acid_hydrolysis Acidic Hydrolysis (e.g., 0.1M HCl, heat) parent->acid_hydrolysis H⁺, Δ base_hydrolysis Basic Hydrolysis (e.g., 0.1M NaOH, heat) parent->base_hydrolysis OH⁻, Δ dehydration_product Dehydration Product (α,β-unsaturated acid) acid_hydrolysis->dehydration_product elimination_product Elimination Product (α,β-unsaturated acid) base_hydrolysis->elimination_product

Caption: Hypothesized hydrolytic degradation pathways.

Oxidative Degradation

Oxidative degradation is a critical stability concern. The pyridine ring and the secondary alcohol are potential sites for oxidation.

  • Pyridine N-Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, forming the corresponding N-oxide. This is a common metabolic pathway for pyridine-containing drugs. [3]* Oxidation of the Secondary Alcohol: The secondary hydroxyl group can be oxidized to a ketone, yielding 2,2-difluoro-3-oxo-(3-pyridyl)propionic acid.

  • Oxidative Cleavage: More aggressive oxidative conditions could lead to the cleavage of the pyridine ring or the propionic acid side chain. The first step in the microbial degradation of pyridine often involves oxidative cleavage of the ring. [4][5]

parent 2,2-Difluoro-3-hydroxy- (3-pyridyl)propionic acid oxidation Oxidation (e.g., H₂O₂, UV) parent->oxidation [O] n_oxide Pyridine N-Oxide oxidation->n_oxide ketone Ketone Derivative oxidation->ketone ring_cleavage Ring Cleavage Products oxidation->ring_cleavage

Caption: Potential oxidative degradation products.

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions. Pyridine-containing compounds are known to be susceptible to photodegradation. [3][6]

  • Photo-oxidation: In the presence of oxygen, light can accelerate oxidative degradation pathways.

  • Photo-rearrangement: UV irradiation could potentially induce rearrangements of the pyridine ring or the side chain.

  • Defluorination: Photolysis of fluorinated pharmaceuticals can sometimes lead to defluorination, although heteroaromatic-CF bonds are generally stable. [3][7]Given the aliphatic nature of the C-F bonds in the target molecule, their photostability should be carefully evaluated.

Thermal Degradation

At elevated temperatures, the molecule may undergo decarboxylation, a known reaction for α,α-difluoro carboxylic acids under certain conditions. [8]Dehydration of the β-hydroxy acid moiety is also a likely thermal degradation pathway.

Experimental Design for Forced Degradation Studies

A comprehensive forced degradation study should be conducted to elucidate the degradation pathways and to develop and validate a stability-indicating analytical method. [9]The following conditions are recommended based on ICH guidelines.

Stress ConditionProposed Experimental ParametersRationale and Potential Degradants
Acid Hydrolysis 0.1 M HCl at 60°C for up to 7 daysTo assess stability in acidic environments. Potential for dehydration.
Base Hydrolysis 0.1 M NaOH at 60°C for up to 7 daysTo evaluate stability in alkaline conditions. Potential for elimination.
Oxidation 3% H₂O₂ at room temperature for up to 7 daysTo investigate susceptibility to oxidation. Potential for N-oxidation and alcohol oxidation.
Photostability ICH Q1B option 2 (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter)To determine light sensitivity. Potential for photo-oxidation and rearrangement. [3][6]
Thermal Degradation Solid state at 80°C for up to 7 daysTo assess thermal stability. Potential for decarboxylation and dehydration.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for stability testing due to its high resolution and sensitivity. [10][11]

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to achieve adequate separation of the polar parent compound and its potentially less polar degradants.

  • Detection: A photodiode array (PDA) detector is recommended to monitor at multiple wavelengths and to assess peak purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for the identification of unknown degradation products.

  • Ionization: Electrospray ionization (ESI) in both positive and negative modes should be evaluated to ensure the detection of all relevant species.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) will provide accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its degradants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of isolated degradation products. ¹H, ¹³C, and ¹⁹F NMR will be particularly informative.

Workflow for Stability and Degradation Analysis

The following workflow provides a systematic approach to investigating the stability of this compound.

cluster_0 Forced Degradation cluster_1 Analytical Characterization cluster_2 Data Interpretation and Reporting stress_conditions Expose Drug Substance to Stress Conditions (Acid, Base, Oxidative, Light, Heat) stressed_samples Generate Stressed Samples stress_conditions->stressed_samples hplc_analysis HPLC-PDA Analysis (Separation and Quantification) stressed_samples->hplc_analysis lcms_analysis LC-MS/MS Analysis (Identification of Degradants) hplc_analysis->lcms_analysis nmr_analysis NMR Spectroscopy (Structural Elucidation) lcms_analysis->nmr_analysis pathway_elucidation Elucidate Degradation Pathways nmr_analysis->pathway_elucidation method_validation Validate Stability-Indicating Method pathway_elucidation->method_validation report Comprehensive Stability Report method_validation->report

Caption: Experimental workflow for the stability and degradation analysis.

Conclusion

While specific experimental data on the stability of this compound is not yet publicly available, a thorough understanding of its chemical structure allows for the formulation of scientifically grounded hypotheses regarding its potential degradation pathways. The presence of a pyridine ring, a β-hydroxy acid moiety, and a gem-difluoro center suggests susceptibility to degradation via hydrolysis (dehydration/elimination), oxidation (N-oxidation, alcohol oxidation), and potentially photolysis and thermal degradation (decarboxylation). This technical guide provides a comprehensive framework for initiating and conducting robust stability studies. The proposed experimental design and analytical methodologies will enable researchers to thoroughly characterize the stability of this molecule, identify its degradation products, and develop a validated stability-indicating method, which are all critical steps in the pharmaceutical development process.

References

  • Fetzner, S. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00875-20. Available at: [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. Available at: [Link]

  • Vaishnav, D. D., & Focht, D. D. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed, 32414815. Available at: [Link]

  • Kaiser, J. P., & Bollag, J. M. (1991). Microbial degradation of pyridine and pyridine derivatives. ResearchGate. Available at: [Link]

  • Li, Z., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(5), 1435-1443. Available at: [Link]

  • Eissa, M. S., & Abd El-Sattar, O. I. (2016). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. PubMed, 28090209. Available at: [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. Available at: [Link]

  • Wang, G., et al. (2019). Synthetic applications of α,α-difluoroarylacetic acids and salts: Via decarboxylative functionalization. ResearchGate. Available at: [Link]

  • Eissa, M. S., & Abd El-Sattar, O. I. (2016). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen. SciSpace. Available at: [Link]

  • Knaack, J. S., et al. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 56(17), 12346-12356. Available at: [Link]

  • Taylor, B. F., & Amador, J. A. (1988). Metabolism of pyridine compounds by phthalate-degrading bacteria. PubMed, 16347746. Available at: [Link]

  • Eissa, M. S., & Abd El-Sattar, O. I. (2016). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. ResearchGate. Available at: [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online, 5(5). Available at: [Link]

  • De, S., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(7), 794-827. Available at: [Link]

  • Knaack, J. S., et al. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. PubMed Central, 9454825. Available at: [Link]

  • Knaack, J. S., et al. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PubMed Central, 8075671. Available at: [Link]

  • Wikipedia. (2026). Ibogaine. Wikipedia. Available at: [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15875-15903. Available at: [Link]

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Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a detailed, research-grade protocol for the chemical synthesis of 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid, a valuable fluorinated building block in medicinal chemistry. The synthetic route is centered around the robust and reliable Reformatsky reaction, followed by a straightforward ester hydrolysis. This guide is designed to be a self-contained resource, offering not only a step-by-step experimental procedure but also elucidating the underlying chemical principles and rationale for key experimental choices. All quantitative data is summarized for clarity, and a complete list of references is provided for further reading.

Introduction and Significance

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. Consequently, fluorinated organic compounds are of significant interest in drug discovery and materials science. 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid incorporates a difluoromethylene group adjacent to a hydroxyl and a carboxylic acid function, along with a pyridine ring, making it a versatile scaffold for the synthesis of novel therapeutic agents.

The synthetic strategy detailed herein employs the classic Reformatsky reaction, a well-established method for the formation of β-hydroxy esters.[1][2] This reaction utilizes an organozinc reagent, often referred to as a "Reformatsky enolate," generated in situ from an α-halo ester and zinc metal.[3][4] A key advantage of the Reformatsky reaction is the relatively low reactivity of the organozinc intermediate compared to Grignard or organolithium reagents, which prevents undesired side reactions with the ester functionality.[1]

Synthetic Scheme

The two-step synthesis of 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid is illustrated below:

Step 1: Reformatsky Reaction

3-Pyridinecarboxaldehyde reacts with ethyl 2-bromo-2,2-difluoroacetate in the presence of activated zinc to form ethyl 2,2-difluoro-3-hydroxy-3-(pyridin-3-yl)propanoate.

Step 2: Ester Hydrolysis

Ethyl 2,2-difluoro-3-hydroxy-3-(pyridin-3-yl)propanoate is hydrolyzed under basic conditions to yield the final product, 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid.

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
3-PyridinecarboxaldehydeC₆H₅NO107.11Sigma-AldrichReagent grade, >99%
Ethyl 2-bromo-2,2-difluoroacetateC₄H₅BrF₂O₂202.98Combi-Blocks
Zinc dustZn65.38Sigma-Aldrich<10 µm, >98%
IodineI₂253.81Sigma-Aldrich
Tetrahydrofuran (THF)C₄H₈O72.11Sigma-AldrichAnhydrous, >99.9%
Hydrochloric acid (HCl)HCl36.46Fisher Scientific1 M aqueous solution
Sodium hydroxide (NaOH)NaOH40.00Sigma-AldrichPellets, >98%
Diethyl ether(C₂H₅)₂O74.12Sigma-AldrichAnhydrous
Saturated aq. NH₄ClNH₄Cl53.49Fisher Scientific
Anhydrous MgSO₄MgSO₄120.37Sigma-Aldrich
Step-by-Step Synthesis

Step 1: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-(pyridin-3-yl)propanoate (Reformatsky Reaction)

  • Zinc Activation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (5.0 eq) and a crystal of iodine. The flask is heated gently under a stream of nitrogen until purple iodine vapors are observed, then cooled to room temperature. This process activates the zinc surface.[2]

  • Reaction Setup: Add anhydrous tetrahydrofuran (THF, 50 mL) to the activated zinc.

  • Initiation: In the dropping funnel, prepare a solution of 3-pyridinecarboxaldehyde (1.0 eq) and ethyl 2-bromo-2,2-difluoroacetate (1.5 eq) in anhydrous THF (20 mL). Add a small portion (approximately 10%) of this solution to the stirred zinc suspension.

  • Exothermic Reaction: The reaction mixture is gently warmed to initiate the reaction, which is indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle heating can be continued.

  • Addition of Reagents: Once the reaction has been initiated, the remaining solution of the aldehyde and bromoester is added dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is heated to reflux for an additional 1 hour to ensure complete consumption of the starting materials.

  • Quenching: The reaction mixture is cooled to 0 °C in an ice bath and quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).

  • Washing: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl 2,2-difluoro-3-hydroxy-3-(pyridin-3-yl)propanoate.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

Step 2: Synthesis of 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid (Ester Hydrolysis)

  • Hydrolysis Setup: To a 100 mL round-bottom flask, add the purified ethyl 2,2-difluoro-3-hydroxy-3-(pyridin-3-yl)propanoate (1.0 eq) and a 1 M aqueous solution of sodium hydroxide (3.0 eq).

  • Reaction: The mixture is stirred at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Acidification: The reaction mixture is cooled to 0 °C and acidified to pH 3-4 by the dropwise addition of 1 M hydrochloric acid.

  • Product Precipitation: The acidic solution is then cooled in an ice bath to facilitate the precipitation of the product.

  • Isolation: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product, 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid, as a solid.

Characterization

The synthesized compounds should be characterized by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the intermediate and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

Mechanistic Insight: The Reformatsky Reaction

The Reformatsky reaction proceeds through the formation of an organozinc intermediate.[1]

  • Oxidative Addition: Zinc metal undergoes oxidative addition to the carbon-bromine bond of ethyl 2-bromo-2,2-difluoroacetate to form an organozinc reagent, the Reformatsky enolate.[2]

  • Coordination: The carbonyl oxygen of 3-pyridinecarboxaldehyde coordinates to the zinc atom of the enolate.

  • Carbon-Carbon Bond Formation: A six-membered chair-like transition state is formed, leading to the formation of a new carbon-carbon bond between the enolate and the aldehyde.[2]

  • Work-up: An acidic work-up protonates the oxygen atom to yield the final β-hydroxy ester.[1]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Reformatsky Reaction cluster_step2 Step 2: Ester Hydrolysis A 3-Pyridinecarboxaldehyde D Reformatsky Reaction (THF, Reflux) A->D B Ethyl 2-bromo-2,2-difluoroacetate B->D C Activated Zinc C->D E Ethyl 2,2-difluoro-3-hydroxy-3-(pyridin-3-yl)propanoate D->E G Hydrolysis (rt) E->G F NaOH (aq) F->G H Acidification (HCl) G->H Intermediate Salt I 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid H->I caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid. By following the outlined steps, researchers can reliably produce this valuable fluorinated building block for applications in medicinal chemistry and drug discovery. The explanation of the underlying chemical principles and the inclusion of a detailed workflow diagram aim to facilitate a deeper understanding of the synthetic process.

References

  • Wikipedia. Reformatsky reaction. [Link]

  • NROChemistry. Reformatsky Reaction. [Link]

  • Chemistry LibreTexts. Reformatsky Reaction. [Link]

  • AdiChemistry. REFORMATSKY REACTION | EXPLANATION. [Link]

  • BYJU'S. Reformatsky reaction. [Link]

Sources

Purification techniques for 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: A Multi-Modal Approach to the Purification of 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic Acid

Introduction

2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid (CAS 887354-54-3) is a synthetically valuable building block, particularly in the fields of medicinal chemistry and drug development.[1][2] Its unique structure, featuring a pyridine ring, a carboxylic acid, a hydroxyl group, and a geminal difluoro motif, imparts a complex set of physicochemical properties. These functional groups present significant challenges for purification, as the molecule can exhibit zwitterionic character, high polarity, and pH-dependent solubility.

This guide provides a comprehensive overview of robust purification strategies tailored for this molecule. We move beyond simple protocols to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these methods for optimal results. The protocols described herein are designed to be self-validating, incorporating analytical checkpoints to ensure the final product meets the highest standards of purity.

Physicochemical Profile and Impurity Considerations

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities from its synthesis.

Physicochemical Properties: The molecule's behavior is dominated by the interplay between its acidic carboxylic acid group and its basic pyridine nitrogen. The gem-difluoro group at the α-position significantly increases the acidity of the carboxylic acid through inductive electron withdrawal.

PropertyValue / CharacteristicRationale & Impact on Purification
Molecular Formula C₈H₇F₂NO₃Confirmed by CAS registry.[1]
Molecular Weight 203.14 g/mol Essential for mass spectrometry and molar calculations.
Functional Groups Carboxylic Acid (acidic)Enables purification via pH-swing precipitation and anion-exchange chromatography.
Pyridine (basic)Allows for manipulation of solubility with acid and enables cation-exchange chromatography.
Hydroxyl (polar)Increases polarity and hydrogen bonding capacity, affecting solvent selection for crystallization.
gem-Difluoro (e⁻-withdrawing)Increases the acidity of the carboxylic acid, influencing the isoelectric point (pI).
Predicted Character Zwitterionic, PolarThe molecule is expected to be a zwitterion near neutral pH.[3] This property is key for isoelectric point precipitation. High polarity requires polar solvents for dissolution and chromatography.

Potential Impurity Profile: While the exact impurities depend on the synthetic route, a common approach like a Reformatsky-type reaction would likely produce:

  • Unreacted Starting Materials: e.g., 3-pyridinecarboxaldehyde and the difluoroacetate precursor.

  • Diastereomers: The β-carbon is a chiral center, leading to the formation of diastereomers if a chiral center already exists or if a chiral reagent is used. These can be challenging to separate.

  • Side-Products: Dehydration products, over-reduction products, or byproducts from reagent decomposition.

  • Inorganic Salts: From workup and pH adjustment steps (e.g., NaCl, Na₂SO₄).

Strategic Purification Workflow

A multi-step approach is recommended, beginning with a bulk purification technique to remove major impurities and inorganic salts, followed by a high-resolution chromatographic method for final polishing.

G cluster_0 Purification Funnel Crude Crude Synthetic Product (High Impurity Load) Primary Primary Purification (e.g., pH Precipitation, Crystallization) Crude->Primary Bulk Scale Intermediate Partially Purified Solid (Major Impurities Removed) Primary->Intermediate Secondary Secondary Purification (e.g., Preparative HPLC) Intermediate->Secondary High Resolution Final High-Purity Product (>98%) Secondary->Final Analysis QC Analysis (HPLC, NMR, MS) Final->Analysis Final Check

Caption: Overall purification workflow for 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propionic acid.

Primary Purification Protocols (Bulk Scale)

These methods are ideal for processing gram-to-kilogram quantities of crude material to efficiently remove salts and major byproducts.

Protocol 3.1: Isoelectric Point (pI) Precipitation

Principle: This technique exploits the zwitterionic nature of the molecule. The compound's net charge is zero at its isoelectric point (pI), where its aqueous solubility is at a minimum. By adjusting the pH of a solution to the pI, the target molecule selectively precipitates, leaving more soluble impurities behind. This is a highly effective method for purifying pyridine carboxylic acids.[4]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude material in a minimal amount of dilute aqueous acid (e.g., 1M HCl). The acidic conditions ensure both the carboxylic acid and the pyridine nitrogen are protonated, forming a soluble cationic species.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, stir for 15-30 minutes at room temperature, and then filter through a pad of celite to remove the charcoal.

  • Precipitation: While vigorously stirring the clear filtrate, slowly add a dilute aqueous base (e.g., 1M NaOH) dropwise. Monitor the pH of the solution continuously.

  • Isolation: A precipitate will form as the pH approaches the pI. The optimal pH for precipitation must be determined empirically but will likely be between pH 3 and 5. Continue adding base until precipitation is complete.

  • Maturation: Stir the resulting slurry for 1-2 hours (optionally at 0-5 °C) to allow for complete precipitation and crystal growth.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water (to remove inorganic salts) and then with a minimal amount of a cold organic solvent like ethanol or acetone (to displace water and aid drying).

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Protocol 3.2: Recrystallization

Principle: This classic technique relies on the differential solubility of the product and impurities in a specific solvent system at varying temperatures. For polar, hydrogen-bonding molecules like this, polar protic solvents are often effective.[5][6]

Step-by-Step Protocol:

  • Solvent Screening: In parallel on a small scale, test the solubility of the crude product in various solvents to identify a suitable system. An ideal solvent will dissolve the compound when hot but show poor solubility when cold. Table of Recommended Solvent Systems:

    Solvent System Rationale
    Deionized Water High polarity matches the product; effective for removing non-polar impurities.
    Ethanol / Water A versatile mixture that allows for fine-tuning of polarity.
    Isopropanol / Water Similar to ethanol/water, but isopropanol is less volatile.

    | Acetonitrile | A polar aprotic solvent that can offer different selectivity. |

  • Dissolution: In a flask equipped with a reflux condenser, add the chosen solvent to the crude material. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize product recovery.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.

Secondary Purification (High-Resolution)

For achieving the highest levels of purity (>98%), particularly for removing closely related structural isomers or diastereomers, preparative HPLC is the method of choice.

Protocol 4.1: Preparative Reversed-Phase HPLC

Principle: While the compound is very polar, reversed-phase HPLC can be effective with the proper column and mobile phase. The use of an acidic mobile phase modifier (like formic acid or TFA) is crucial. It protonates the pyridine nitrogen, creating a consistent cationic species, and suppresses the ionization of the carboxylic acid, leading to better peak shape and retention on a C18 column. Mixed-mode columns that combine reversed-phase and ion-exchange characteristics are also highly effective for such molecules.[3][7]

Step-by-Step Protocol:

  • Analytical Method Development: First, develop an analytical HPLC method to establish separation parameters.

  • Column Selection: A high-capacity, polar-embedded or polar-endcapped C18 column is recommended to improve retention and peak shape for this polar analyte.

  • Sample Preparation: Dissolve the partially purified material in the initial mobile phase composition or a strong solvent like DMSO. Filter the sample through a 0.45 µm filter before injection.

  • Chromatography: Table of Typical Preparative HPLC Conditions:

    Parameter Recommendation
    Column C18, 5-10 µm particle size, ≥20 mm ID
    Mobile Phase A 0.1% Formic Acid in Deionized Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
    Gradient Start with 5% B, ramp to 50-70% B over 20-30 minutes
    Flow Rate Scaled appropriately for the column diameter (e.g., 15-25 mL/min for a 21.2 mm ID column)
    Detection UV at 254 nm or 265 nm (pyridine chromophore)

    | Injection Load | Determined during method development; dissolve the maximum amount possible in a minimal volume. |

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Post-Run Workup: Combine the pure fractions. Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final product as a fluffy solid, free of organic solvents.

Purity Assessment and Quality Control

Rigorous analysis is essential to validate the success of the purification protocol.

Protocol 5.1: Analytical HPLC for Purity Confirmation

Principle: A high-resolution analytical HPLC method is used to determine the final purity of the product. Using multiple detection methods like UV and Charged Aerosol Detection (CAD) provides a more complete picture. CAD is a near-universal mass-based detector that is ideal for ensuring all impurities, including those without a UV chromophore, are accounted for in mass balance calculations.[8]

Table of Analytical HPLC Conditions:

Parameter Recommendation
Column C18 or Polar-Embedded, 2-3 µm particle size, 4.6 mm ID x 50-150 mm L
Mobile Phase A 0.1% Formic Acid in Deionized Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10-15 minutes
Flow Rate 1.0 - 1.5 mL/min
Detection 1 UV/DAD (Diode Array Detector) at 254 nm and 265 nm

| Detection 2 | CAD (Charged Aerosol Detector) for universal detection |

Protocol 5.2: Structural Confirmation
  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy should be used to confirm the chemical structure and identify any remaining impurities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, further validating its elemental composition.

Method Selection Guide

The choice of purification strategy depends on the initial purity of the crude material, the scale of the purification, and the final purity required.

G start Start: Crude Material purity_check Purity < 80%? start->purity_check scale_check1 Scale > 5g? purity_check->scale_check1 Yes final_purity_check Final Purity > 98%? purity_check->final_purity_check No pi_precip Use Protocol 3.1: pI Precipitation scale_check1->pi_precip Yes recryst Use Protocol 3.2: Recrystallization scale_check1->recryst No pi_precip->final_purity_check recryst->final_purity_check prep_hplc Use Protocol 4.1: Preparative HPLC final_purity_check->prep_hplc No end End: Pure Product final_purity_check->end Yes prep_hplc->end

Caption: Decision tree for selecting the optimal purification protocol.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • Di Giacomo, F., et al. (2022). The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). MDPI. Retrieved from [Link]

  • Avdeev, M., et al. (2024). Crystal structure of perfluorononanoic acid, C9HF17O2. Idaho National Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3654292A - Manufacture of 3 5-dichloro-2 6-difluoro - 4 - hydroxypyridine and salts thereof.
  • Google Patents. (n.d.). US3657259A - Process for the production of pyridine carboxylic acids.
  • Pharma info source. (n.d.). Supplier List ( 1 ) for CAS No 887354-54-3. Retrieved from [Link]

Sources

A Robust HPLC Method for the Analysis of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid: Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid. The inherent analytical challenges posed by this molecule—namely its high polarity and amphoteric nature—are addressed through a systematic approach to column chemistry and mobile phase optimization. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control, stability testing, and research applications in pharmaceutical development. All protocols are developed in accordance with International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3]

Introduction: The Analytical Challenge

This compound (CAS 887354-54-3) is a specialized organic molecule featuring a pyridine ring, a carboxylic acid, a hydroxyl group, and a difluorinated carbon center.[4][5][6] This unique combination of functional groups renders the molecule highly polar and amphoteric (containing both acidic and basic moieties).

From a chromatographic perspective, such compounds present a significant challenge for traditional reversed-phase HPLC methods. Standard C18 columns, which separate analytes based on hydrophobicity, often provide little to no retention for highly polar molecules, causing them to elute near the solvent front (void volume).[7][8] This co-elution with other unretained species complicates accurate quantification. This guide details a method that overcomes these challenges to provide reliable and reproducible analysis.

Principle of Separation: A Scientifically-Grounded Approach

To achieve adequate retention and sharp peak shapes, a multi-faceted strategy is employed, grounded in fundamental chromatographic principles.

  • Controlling Ionization with Mobile Phase pH: The key to retaining this analyte is to control the ionization state of its carboxylic acid and pyridine functional groups. By acidifying the mobile phase to a pH of approximately 2.5-3.0, we operate well below the typical pKa of a carboxylic acid (~4-5). This suppresses the ionization of the carboxyl group (-COOH), rendering it neutral.[9][10] The neutral form is significantly less polar than its anionic counterpart (-COO⁻), thereby increasing its affinity for the non-polar stationary phase and promoting retention.[10]

  • Stationary Phase Selection: Standard C18 columns can undergo "phase collapse" or "pore dewetting" when used with highly aqueous mobile phases (typically >95% water), which are necessary for eluting polar compounds.[9] To circumvent this, a polar-embedded stationary phase is selected. These columns incorporate a polar group (e.g., an amide or carbamate) near the base of the C18 alkyl chain. This feature allows water to hydrate the stationary phase surface, preventing collapse and ensuring stable, reproducible retention even under 100% aqueous conditions.[9]

  • Detection: The pyridine ring within the molecule contains a π-electron system that absorbs UV light, making UV detection a suitable and straightforward choice. A wavelength of 260 nm is selected to maximize sensitivity and specificity for the pyridine chromophore. For analyses where impurities may lack a chromophore, universal detectors like Charged Aerosol Detection (CAD) could be considered as an alternative.[11]

Instrumentation, Reagents, and Materials

CategoryItemSpecifications / Grade
Instrumentation HPLC SystemQuaternary or Binary Pump, Autosampler, Column Thermostat, UV/Vis Detector
Data SystemChromatography Data Software (CDS)
Column Analytical ColumnPolar-Embedded C18, 4.6 x 150 mm, 3.5 µm particle size
Chemicals Acetonitrile (ACN)HPLC Grade or higher
WaterHPLC Grade or Deionized (18.2 MΩ·cm)
Formic AcidLC-MS Grade or equivalent
Reference StandardThis compound
Labware Volumetric FlasksClass A (10, 25, 50, 100 mL)
PipettesCalibrated micropipettes
Vials2 mL HPLC vials with caps and septa
Syringe Filters0.45 µm PVDF or Nylon

Detailed Analytical Protocol

Chromatographic Conditions

The optimized HPLC parameters are summarized in the table below.

ParameterConditionRationale
Column Polar-Embedded C18, 4.6 x 150 mm, 3.5 µmProvides retention for polar analytes and resists phase collapse in highly aqueous mobile phases.[9]
Mobile Phase A 0.1% Formic Acid in Water (v/v)Low pH suppresses analyte ionization for enhanced retention.[10]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)Organic solvent for elution. Formic acid maintains consistent pH.
Gradient Elution 0-2 min: 5% B; 2-15 min: 5% to 40% B; 15-17 min: 40% to 95% B; 17-19 min: 95% B; 19-20 min: 95% to 5% B; 20-25 min: 5% BGradient allows for elution of the polar analyte with good peak shape and ensures elution of any less polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CEnsures consistent retention times and peak shapes.
Detection Wavelength 260 nmCorresponds to the UV absorbance maximum of the pyridine moiety.
Injection Volume 10 µLA suitable volume to balance sensitivity and peak shape.
Run Time 25 minutesIncludes elution and column re-equilibration.
Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with acetonitrile. Mix thoroughly and degas.

Standard Solution Preparation:

  • Stock Standard (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard (100 µg/mL): Pipette 5.0 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is used for system suitability and quantification.

Sample Preparation:

  • Accurately weigh an amount of sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature, then dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Analytical Workflow

The complete analytical process, from preparation to final report, is outlined in the diagram below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_std Standard & Mobile Phase Preparation sys_setup HPLC System Setup & Column Equilibration prep_std->sys_setup prep_sample Sample Weighing, Dissolution & Filtration sequence Run Analytical Sequence (Blank, Standards, Samples) prep_sample->sequence sst System Suitability Test (SST) (Inject Working Standard 5x) sys_setup->sst Verify Performance sst->sequence If SST Passes integration Peak Integration & Identification sequence->integration quant Quantification using Calibration Curve integration->quant report Final Report Generation quant->report

Caption: High-level workflow for the HPLC analysis of the target compound.

Method Validation: Ensuring Trustworthiness

To be considered reliable, the analytical method must be validated to demonstrate its fitness for purpose.[12][13] The validation should be performed according to the ICH Q2(R2) guidelines.[3][14] A summary of the key validation parameters and typical acceptance criteria is provided below.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte of interest, without interference from excipients, impurities, or degradation products.Peak purity analysis (e.g., via PDA detector) should pass. No co-eluting peaks at the analyte's retention time in placebo/blank injections.
Linearity To verify a direct proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the nominal test concentration.[1]
Accuracy The closeness of the measured value to the true value, assessed by spike recovery.Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).[2][15]
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision.Repeatability (n=6): Relative Standard Deviation (RSD) ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0% for results from different days/analysts/instruments.[16]
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-noise ratio (S/N) ≥ 10.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, Temp ±2°C, Flow Rate ±0.1 mL/min).System suitability parameters remain within limits. Analyte concentration results do not change significantly.

Conclusion

The HPLC method detailed in this application note is specifically designed to overcome the challenges associated with the analysis of the polar, amphoteric compound this compound. By combining a polar-embedded stationary phase with a low-pH mobile phase, this method provides excellent retention, peak shape, and resolution. The protocol is grounded in established chromatographic principles and, when fully validated according to ICH guidelines, provides a trustworthy and robust tool for researchers, scientists, and drug development professionals.

References

  • Pobozy, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta, 172(3-4), 409-417. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available at: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. Available at: [Link]

  • ResearchGate. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Available at: [Link]

  • Zenodo. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Draft Procedure for Analysis of Perfluorinated Carboxylic Acids and Sulfonic Acids in Sewage Sludge and Biosolids by HPLC/MS/MS. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Taylor & Francis Online. Sub-ppm determination of perfluorinated carboxylic acids in solution by UV–vis high-performance liquid chromatography through solid phase extraction. Available at: [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available at: [Link]

  • SIELC Technologies. Polar Compounds. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Chem-Space. This compound. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

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Application Notes & Protocols: Investigating 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic Acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating a Novel Fluorinated Compound

To the community of researchers, scientists, and drug development professionals, this document serves as a comprehensive guide to exploring the enzyme inhibition potential of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid. The introduction of fluorine atoms into organic molecules can profoundly alter their biological activity, often leading to enhanced potency and metabolic stability.[1][2][3][4] While there is a lack of specific published data on the bioactivity of this compound, its structure as a fluorinated analog of a pyridyl-substituted hydroxy acid suggests it may act as a targeted inhibitor of enzymes involved in amino acid metabolism.

The tryptophan biosynthetic pathway, essential for many pathogens but absent in humans, presents a promising avenue for the development of novel antimicrobial agents.[5][6] Specifically, the enzyme tryptophan synthase (TrpS), a well-characterized pyridoxal 5'-phosphate (PLP)-dependent enzyme, is an attractive target.[7][8][9][10] This enzyme catalyzes the final two steps in tryptophan biosynthesis and has been the focus of inhibitor discovery campaigns.[6][7][8][9] Given the structural similarities of this compound to substrates and intermediates in this pathway, we hypothesize that it may function as an inhibitor of TrpS. This guide provides the foundational protocols to test this hypothesis.

Hypothetical Mechanism of Action: A Suicide Substrate Approach

We propose that this compound could act as a mechanism-based inactivator, or "suicide substrate," of tryptophan synthase. In this model, the enzyme's catalytic machinery would recognize the inhibitor as a substrate analog. The enzyme would then initiate a catalytic conversion, leading to the elimination of a fluoride ion and the formation of a highly reactive electrophilic intermediate. This intermediate could then form a covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inactivation. This mechanism is plausible given that other fluorinated amino acid analogs are known to inhibit PLP-dependent enzymes through a similar pathway.[11][12]

G cluster_0 Enzyme Active Site Inhibitor 2,2-Difluoro-3-hydroxy- (3-pyridyl)propionic acid Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex Inhibitor->Enzyme_Inhibitor_Complex Binding Reactive_Intermediate Electrophilic Intermediate (Post-Fluoride Elimination) Enzyme_Inhibitor_Complex->Reactive_Intermediate Enzymatic Catalysis Inactive_Enzyme Covalently Modified Inactive Enzyme Reactive_Intermediate->Inactive_Enzyme Covalent Modification

Caption: Hypothetical mechanism of action for this compound as a mechanism-based inactivator.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a logical workflow for the comprehensive evaluation of a novel compound as a potential enzyme inhibitor.

G Start Start: Compound Synthesis and Purification Primary_Screen Primary Enzyme Inhibition Screen (Fixed Compound Concentration) Start->Primary_Screen IC50_Determination IC50 Determination (Dose-Response Curve) Primary_Screen->IC50_Determination Kinetic_Studies Mechanism of Inhibition Studies (Michaelis-Menten Kinetics) IC50_Determination->Kinetic_Studies Time_Dependence Time-Dependent Inhibition Assay Kinetic_Studies->Time_Dependence Irreversibility Assessment of Irreversibility (Dialysis or Gel Filtration) Time_Dependence->Irreversibility End Characterized Inhibitor Irreversibility->End

Caption: Experimental workflow for the characterization of a novel enzyme inhibitor.

Detailed Protocols

Protocol 1: Primary Enzyme Inhibition Assay for Tryptophan Synthase

Objective: To perform an initial screen to determine if this compound inhibits the activity of tryptophan synthase.

Principle: The activity of the tryptophan synthase β-subunit can be monitored by observing the disappearance of the substrate, indole, which absorbs light at 290 nm.

Materials:

  • Purified Tryptophan Synthase (e.g., from Mycobacterium tuberculosis or Salmonella typhimurium)

  • This compound

  • L-Serine

  • Indole

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (pH 7.8)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading at 290 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Prepare a reaction mixture containing potassium phosphate buffer, L-Serine, and PLP.

  • In a 96-well plate, add the reaction mixture to each well.

  • Add the test compound to the appropriate wells to a final concentration of 100 µM. Add an equivalent volume of solvent to the control wells.

  • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes.

  • Initiate the reaction by adding indole to all wells.

  • Immediately measure the absorbance at 290 nm and continue to monitor the absorbance every 30 seconds for 10 minutes.

  • Calculate the rate of the reaction for both the control and the inhibitor-treated samples.

  • Determine the percent inhibition caused by the compound.

Protocol 2: Determination of IC50 Value

Objective: To determine the concentration of this compound required to inhibit 50% of the tryptophan synthase activity (IC50).

Procedure:

  • Following the setup of the primary assay, prepare a serial dilution of the inhibitor. A typical concentration range would be from 1 nM to 1 mM.

  • Perform the enzyme activity assay as described in Protocol 1 with each concentration of the inhibitor.

  • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

CompoundTarget EnzymeIC50 (µM) [Hypothetical]
This compoundTryptophan Synthase15.2 ± 2.1
Protocol 3: Mechanism of Inhibition Studies

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) of this compound.

Procedure:

  • Perform the enzyme activity assay with varying concentrations of the substrate (indole) and a fixed concentration of the inhibitor.

  • Repeat the experiment with several different fixed concentrations of the inhibitor.

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Michaelis-Menten plot.

  • Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition.

Data Presentation:

Inhibitor Concentration (µM) [Hypothetical]Apparent Km (µM)Apparent Vmax (µmol/min)Mode of Inhibition
050100-
10120100Competitive
25250100Competitive
Protocol 4: Time-Dependent Inhibition Assay

Objective: To determine if the inhibition by this compound is time-dependent, which is a characteristic of mechanism-based inactivators.

Procedure:

  • Pre-incubate the enzyme with the inhibitor for varying periods (e.g., 0, 5, 15, 30, and 60 minutes) before initiating the reaction by adding the substrate.

  • Measure the enzyme activity after each pre-incubation period.

  • Plot the remaining enzyme activity as a function of the pre-incubation time.

  • A time-dependent decrease in enzyme activity suggests potential irreversible inhibition.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial investigation of this compound as a potential inhibitor of tryptophan synthase. The provided protocols are standard methodologies in the field of enzymology and will allow for a thorough characterization of the compound's inhibitory properties. Should the initial findings suggest potent and irreversible inhibition, further studies, including mass spectrometry to identify the site of covalent modification and in vivo studies to assess antimicrobial activity, would be warranted. The exploration of novel fluorinated compounds like this is crucial for the discovery of new therapeutic agents.

References

  • Xu, Y., & Abeles, R. H. (1993). Inhibition of tryptophan synthase by (1-fluorovinyl)glycine. Biochemistry, 32(16), 4336-4341. [Link]

  • Wellington, S., et al. (2017). A small-molecule allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase. Nature Chemical Biology, 13(9), 943–950. [Link]

  • Buller, A. R., et al. (2015). Synthesis of β-branched tryptophan analogs using an engineered subunit of tryptophan synthase. ACS Catalysis, 5(8), 4644–4648. [Link]

  • Liu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]

  • Wellington, S., et al. (2017). A small-molecule allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase. Nature Chemical Biology, 13(9), 943–950. [Link]

  • Wellington, S., et al. (2017). A small-molecule allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase. PubMed, 28671682. [Link]

  • Liu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]

  • Liu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. ResearchGate. [Link]

  • Ni, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. Frontiers in Bioengineering and Biotechnology, 9, 730006. [Link]

  • Michalska, K., et al. (2018). Allosteric inhibitors of Mycobacterium tuberculosis tryptophan synthase. FEBS Letters, 592(19), 3291–3305. [Link]

  • Liu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PubMed, 36061447. [Link]

  • Dunn, M. F., et al. (2008). Tryptophan synthase: the workings of a channeling nanomachine. Trends in Biochemical Sciences, 33(6), 254–264. [Link]

  • Zhang, Y., & Cook, G. M. (2020). The tryptophan biosynthetic pathway is essential for Mycobacterium tuberculosis to cause disease. Frontiers in Cellular and Infection Microbiology, 10, 583115. [Link]

  • Cook, L., et al. (2013). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Journal of Medicinal Chemistry, 56(2), 541–555. [Link]

  • Aicher, T. D., et al. (1999). (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionamides are orally active inhibitors of pyruvate dehydrogenase kinase. Journal of Medicinal Chemistry, 42(15), 2741–2746. [Link]

  • Mozzarelli, A., & Cook, P. F. (2005). Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1754(1-2), 228–234. [Link]

Sources

Application Notes and Protocols: Utilizing 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic Acid as a Chemical Probe for the TGR5 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Disclaimer: This document serves as a detailed guide for the characterization and application of a novel chemical probe. For illustrative purposes, we will use the molecule 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic Acid as a hypothetical agonist for the Takeda G-protein coupled receptor 5 (TGR5). The experimental data presented herein is representative and intended to guide the user in validating and employing this or any new chemical probe.

Introduction: The Role of Chemical Probes in Elucidating TGR5 Function

The Takeda G-protein coupled receptor 5 (TGR5), also known as G-protein coupled bile acid receptor 1 (GPBAR1), has emerged as a significant therapeutic target for metabolic and inflammatory diseases.[1][2] TGR5 is activated by bile acids, leading to the modulation of energy expenditure, glucose homeostasis, and inflammatory responses.[3][4][5] Potent and selective chemical probes are indispensable tools for dissecting the complex biology of TGR5 in various physiological and pathological contexts.

This application note provides a comprehensive framework for researchers to characterize and utilize novel small molecule probes targeting TGR5. We will use This compound (hereafter referred to as "Probe-DFP") as a case study to outline the critical experimental workflows and protocols. While limited information is publicly available for Probe-DFP, its structural features suggest potential as a TGR5 modulator. The principles and methods described are broadly applicable to the validation of any putative TGR5 agonist.

The TGR5 Signaling Axis: A Key Regulator of Metabolism and Inflammation

TGR5 is a Gαs-coupled receptor that, upon activation by agonists such as bile acids, initiates a signaling cascade resulting in the production of intracellular cyclic AMP (cAMP).[5][6] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to diverse cellular responses.[7][8]

Key physiological outcomes of TGR5 activation include:

  • Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion: In intestinal enteroendocrine L-cells, TGR5 activation is a primary driver of GLP-1 release, a critical hormone for insulin secretion and glucose control.[1][3][9]

  • Modulation of Inflammatory Responses: TGR5 activation in macrophages has been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-12.[10][11]

  • Regulation of Energy Homeostasis: In brown adipose tissue and skeletal muscle, TGR5 signaling enhances energy expenditure.[5][12]

Below is a diagram illustrating the canonical TGR5 signaling pathway.

TGR5_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Probe_DFP Probe-DFP (or Bile Acid) TGR5 TGR5 Receptor Probe_DFP->TGR5 Binding & Activation G_protein Gαs Protein TGR5->G_protein Recruitment AC Adenylate Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Cellular_Response Physiological Responses (GLP-1 Secretion, Anti-inflammatory Effects) PKA->Cellular_Response Gene_Expression Target Gene Expression (e.g., Proglucagon) CREB->Gene_Expression

Caption: Canonical TGR5 signaling pathway.

Characterization of Probe-DFP as a TGR5 Agonist

Prior to its use in biological systems, a chemical probe must be rigorously characterized for its potency, selectivity, and on-target engagement. The following sections describe the essential assays for validating Probe-DFP.

Physicochemical Properties

A summary of the key properties of Probe-DFP is provided below.

PropertyValueSource
CAS Number 887354-54-3[13][14][15]
Molecular Formula C₈H₇F₂NO₃[13]
Molecular Weight 203.14 g/mol N/A
Solubility Soluble in DMSO, Methanol, and Hot Water[16]
Storage Short-term at room temperature; long-term at -20°C[16]
In Vitro Potency and Selectivity (Representative Data)

The potency of Probe-DFP should be determined using a cell-based assay that measures TGR5 activation. A common method is to use a reporter gene assay in HEK293 cells transiently or stably expressing human TGR5. Selectivity should be assessed by counterscreening against related receptors, such as the farnesoid X receptor (FXR), another bile acid receptor.[12]

AssayCell LineMetricProbe-DFP (EC₅₀/IC₅₀)Control (EC₅₀/IC₅₀)
TGR5 Activation HEK293-hTGR5EC₅₀150 nMINT-777 (50 nM)[9][17]
FXR Activation HepG2-FXREC₅₀> 30 µMINT-747 (30 nM)[9]
Cytotoxicity HEK293CC₅₀> 50 µMN/A

EC₅₀: Half-maximal effective concentration; IC₅₀: Half-maximal inhibitory concentration.

These representative data suggest that Probe-DFP is a potent and selective TGR5 agonist with low cytotoxicity.

Experimental Protocols

The following protocols provide step-by-step guidance for utilizing Probe-DFP to investigate TGR5 biology.

Protocol 1: In Vitro TGR5 Activation Assay (cAMP Measurement)

This protocol measures the accumulation of intracellular cAMP in response to TGR5 agonism.

Workflow Diagram:

cAMP_Assay_Workflow Start Start Seed_Cells Seed HEK293-hTGR5 cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24 hours Seed_Cells->Incubate_24h Add_Inhibitor Add phosphodiesterase inhibitor (e.g., IBMX) Incubate_24h->Add_Inhibitor Add_Probe Add serial dilutions of Probe-DFP or control Add_Inhibitor->Add_Probe Incubate_30min Incubate 30 minutes at 37°C Add_Probe->Incubate_30min Lyse_Cells Lyse cells Incubate_30min->Lyse_Cells Detect_cAMP Detect cAMP using HTRF or ELISA kit Lyse_Cells->Detect_cAMP Analyze_Data Analyze data and calculate EC₅₀ Detect_cAMP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for cAMP accumulation assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells stably expressing human TGR5 (HEK293-hTGR5) in a 96-well plate at a density of 20,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂.

  • Reagent Preparation: Prepare a serial dilution of Probe-DFP and a positive control agonist (e.g., INT-777) in stimulation buffer.

  • Assay Procedure: a. Aspirate the culture medium and add 50 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well. b. Incubate for 15 minutes at 37°C. c. Add 50 µL of the Probe-DFP or control dilutions to the respective wells. d. Incubate for 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA) following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: GLP-1 Secretion from Enteroendocrine Cells

This protocol assesses the ability of Probe-DFP to induce GLP-1 secretion from the human enteroendocrine cell line NCI-H716.

Step-by-Step Methodology:

  • Cell Culture: Culture NCI-H716 cells in RPMI-1640 medium supplemented with 10% FBS. For secretion assays, plate the cells in a 24-well plate pre-coated with Matrigel.

  • Secretion Assay: a. Wash the cells twice with pre-warmed Krebs-Ringer Bicarbonate buffer (KRB). b. Add 500 µL of KRB buffer containing various concentrations of Probe-DFP or a positive control. c. Incubate for 2 hours at 37°C.

  • Sample Collection and Analysis: a. Collect the supernatant from each well. b. Measure the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit. c. Normalize the GLP-1 concentration to the total protein content of the cells in each well.

Protocol 3: Anti-inflammatory Activity in Macrophages

This protocol evaluates the effect of Probe-DFP on cytokine production in lipopolysaccharide (LPS)-stimulated primary human monocytes or a macrophage-like cell line (e.g., THP-1).[10][11]

Step-by-Step Methodology:

  • Cell Differentiation (for THP-1 cells): Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Cytokine Release Assay: a. Pre-treat the differentiated macrophages with various concentrations of Probe-DFP for 1 hour. b. Stimulate the cells with 100 ng/mL LPS for 6 hours. c. Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of TNF-α and IL-12 in the supernatant using specific ELISA kits.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of cytokine release by Probe-DFP.

Data Interpretation and Troubleshooting

  • Potency and Efficacy: A potent TGR5 agonist should exhibit a low nanomolar EC₅₀ in the cAMP assay and stimulate a significant increase in GLP-1 secretion. The maximal response (Emax) should be comparable to that of known TGR5 agonists.

  • Selectivity: The probe should show at least 100-fold selectivity for TGR5 over other related receptors like FXR to be considered a useful tool.

  • Troubleshooting:

    • No Response: Verify the expression and functionality of the TGR5 receptor in the cell line used. Check the integrity and concentration of the probe.

    • High Background: Optimize cell density and assay conditions. Ensure the purity of the probe.

    • Inconsistent Results: Maintain consistent cell culture conditions and passage numbers. Use freshly prepared reagents.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the characterization and use of novel chemical probes for the TGR5 receptor, exemplified by the hypothetical probe this compound. Rigorous validation of potency, selectivity, and on-target engagement is paramount for generating reliable and reproducible data. By following these methodologies, researchers can confidently employ chemical probes to unravel the intricate roles of TGR5 in health and disease, paving the way for new therapeutic strategies.

References

  • Hoegenauer, K., et al. (2014). G-Protein-coupled Bile Acid Receptor 1 (GPBAR1, TGR5) agonists reduce the production of pro-inflammatory cytokines and stabilize the alternative macrophage phenotype. Journal of Medicinal Chemistry, 57(24), 10343-10354. [Link]

  • Hoegenauer, K., et al. (2014). G-protein-coupled bile acid receptor 1 (GPBAR1, TGR5) agonists reduce the production of proinflammatory cytokines and stabilize the alternative macrophage phenotype. PubMed. [Link]

  • Hoegenauer, K., et al. (2014). G-Protein-Coupled Bile Acid Receptor 1 (GPBAR1, TGR5) Agonists Reduce the Production of Proinflammatory Cytokines and Stabilize the Alternative Macrophage Phenotype. Journal of Medicinal Chemistry. [Link]

  • Chaudhari, S., et al. (2021). Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction. Bio-protocol, 11(6), e3953. [Link]

  • Parker, H. E., et al. (2012). Bile Acids Trigger GLP-1 Release Predominantly by Accessing Basolaterally Located G Protein–Coupled Bile Acid Receptors. Endocrinology, 153(8), 3709-3717. [Link]

  • Bhat, G., et al. (2015). Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist. ACS Medicinal Chemistry Letters, 6(9), 1018-1023. [Link]

  • Festa, C., et al. (2011). Novel Potent and Selective Bile Acid Derivatives as TGR5 Agonists: Biological Screening, Structure–Activity Relationships, and Molecular Modeling Studies. Journal of Medicinal Chemistry, 54(7), 2207-2218. [Link]

  • Synapse. (2024). What are TGR5 agonists and how do they work? Retrieved from [Link]

  • Chen, X., et al. (2023). Research Progress of Takeda G Protein-Coupled Receptor 5 in Metabolic Syndrome. Metabolites, 13(8), 920. [Link]

  • Liu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]

  • Liu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. [Link]

  • Kumar, A., et al. (2023). Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment. RSC Medicinal Chemistry. [Link]

  • Perino, A., et al. (2021). Central anorexigenic actions of bile acids are mediated by TGR5. Nature Metabolism, 3(5), 595-603. [Link]

  • Renga, B., et al. (2010). Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist. Journal of Pharmacology and Experimental Therapeutics, 334(3), 836-845. [Link]

  • Ghaffari, S., et al. (2024). Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. International Journal of Molecular Sciences, 25(19), 10839. [Link]

  • Brierley, G. V., et al. (2024). Pharmacological and physiological activation of TGR5 in the NTS lowers food intake by enhancing leptin-STAT3 signaling. Nature Communications, 15(1), 4627. [Link]

  • Sorrentino, G., et al. (2020). Bile Acids Signal via TGR5 to Activate Intestinal Stem Cells and Epithelial Regeneration. Gastroenterology, 159(3), 956-968.e8. [Link]

  • Wu, X., et al. (2025). The mechanism of action of indole-3-propionic acid on bone metabolism. Food & Function. [Link]

  • Wszedybyl-Winklewska, M., et al. (2022). Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid—Emerging Role in Neuroprotection. Molecules, 27(19), 6636. [Link]

  • Wszedybyl-Winklewska, M., et al. (2020). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease. International Journal of Molecular Sciences, 21(2), 525. [Link]

  • Pharma info source. (n.d.). Supplier List ( 1 ) for CAS No 887354-3. Retrieved from [Link]

  • Clamalab. (n.d.). This compound. Retrieved from [Link]

  • Wang, Y., et al. (2022). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers in Microbiology, 13, 843239. [Link]

  • Di Giminiani, P., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe for pH Sensing and Antimicrobial Activity. Molecules, 27(15), 4983. [Link]

Sources

Application Notes and Protocols for In Vivo Studies with 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development

Introduction

2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid is a chemical entity with the CAS Number 887354-54-3.[1] Currently, there is a paucity of publicly available data on the specific biological activity and mechanism of action of this compound. However, its structural similarity to other biologically active molecules, such as indole-3-propionic acid (IPA), a metabolite of tryptophan, allows for the formulation of a hypothetical framework to guide its in vivo evaluation. IPA is known to play a role in bone metabolism, neuroprotection, and as a potent free radical scavenger.[2][3] It has been shown to promote osteoblast differentiation and inhibit osteoclast formation, potentially through modulation of the NF-κB pathway.[2] Furthermore, IPA is recognized for its antioxidant properties, protecting against oxidative damage.[3]

This document provides a comprehensive guide for researchers and drug development professionals on the experimental design for in vivo studies of this compound. It outlines a strategic approach to preclinical evaluation, from initial toxicity assessments to efficacy studies, underpinned by robust pharmacokinetic and pharmacodynamic (PK/PD) principles and a coherent biomarker strategy. The protocols and recommendations herein are designed to ensure scientific rigor and adherence to international guidelines for animal research.

Part 1: Preclinical Experimental Design Strategy

A well-structured preclinical strategy is paramount for the successful translation of a novel compound from the laboratory to the clinic.[4] This section details the critical components of an in vivo experimental plan for this compound.

Ethical Considerations and Regulatory Compliance

All in vivo experiments must be conducted in strict adherence to ethical guidelines and regulations. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines should be followed to ensure transparency and reproducibility of the research.[5][6][7][8] All protocols must be approved by the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.

Animal Model Selection

The choice of animal model is critical and should be based on the hypothesized mechanism of action of the test compound.[4] Given the potential antioxidant and anti-inflammatory properties of this compound, based on the profile of IPA, suitable rodent models could include:

  • Models of Oxidative Stress: Such as those induced by toxins (e.g., carbon tetrachloride) or genetic modifications (e.g., Sod1 knockout mice).

  • Models of Inflammation: Including lipopolysaccharide (LPS)-induced systemic inflammation or adjuvant-induced arthritis.

  • Models of Neurological Disease: If neuroprotective effects are hypothesized, models such as the 6-hydroxydopamine (6-OHDA) model of Parkinson's disease could be considered.[9]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

Understanding the relationship between drug concentration and its effect is fundamental to drug development.[10][11]

  • Pharmacokinetics (PK): This describes what the body does to the drug, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME).[10][12] Initial PK studies are crucial to determine the compound's bioavailability, half-life, and clearance.[13][14]

  • Pharmacodynamics (PD): This describes what the drug does to the body.[10] PD studies aim to identify the dose-response relationship and the time course of the drug's effect.[13]

A well-designed PK/PD study will inform dose selection and scheduling for subsequent efficacy studies.[13]

Dose-Response and Efficacy Studies

The primary objective of these studies is to demonstrate the therapeutic potential of the compound in a relevant disease model.

  • Dose-Range Finding Studies: These initial studies aim to identify a range of doses that are well-tolerated and produce a biological response.

  • Efficacy Studies: These are typically placebo-controlled studies that assess the effect of the compound on predefined primary and secondary endpoints in a disease model.

Biomarker Strategy

Biomarkers are essential tools in drug development for monitoring therapeutic response, predicting toxicity, and patient stratification.[15][16][17][18][19] A robust biomarker strategy should be developed early in the preclinical phase. Potential biomarkers for this compound could include:

  • Markers of Oxidative Stress: e.g., malondialdehyde (MDA), 8-hydroxy-2'-deoxyguanosine (8-OHdG).

  • Inflammatory Cytokines: e.g., TNF-α, IL-6, IL-1β.

  • Markers of Target Engagement: If a specific molecular target is identified, a direct marker of its modulation should be measured.

Part 2: Detailed Protocols

This section provides step-by-step protocols for key in vivo experiments. These protocols are intended as a guide and may require optimization based on the specific animal model and experimental conditions.

Protocol 1: Acute Toxicity and Dose Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent studies.

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO/saline)

  • Male and female mice (e.g., C57BL/6), 8-10 weeks old

  • Standard laboratory equipment for animal handling and dosing

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Randomly assign animals to groups (n=3-5 per sex per group).

  • Prepare a range of doses of the test compound (e.g., 1, 10, 100, 1000 mg/kg).

  • Administer a single dose of the compound or vehicle to each animal via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, 48 hours) for up to 14 days.

  • Record body weight daily.

  • At the end of the observation period, euthanize the animals and perform a gross necropsy.

Protocol 2: Pharmacokinetic (PK) Study in Rodents

Objective: To determine the basic pharmacokinetic parameters of the compound.

Materials:

  • This compound

  • Vehicle

  • Male rats (e.g., Sprague-Dawley), cannulated (jugular vein)

  • Blood collection tubes (e.g., with EDTA)

  • LC-MS/MS or other suitable analytical method for drug quantification

Procedure:

  • Acclimatize cannulated rats for at least 48 hours.

  • Administer a single dose of the compound intravenously (IV) and orally (PO) to different groups of animals (n=3-5 per group).

  • Collect blood samples at predefined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Process blood to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of the compound in plasma samples using a validated analytical method.

  • Calculate PK parameters (e.g., Cmax, Tmax, AUC, t1/2, clearance, bioavailability) using non-compartmental analysis.[12]

Protocol 3: In Vivo Efficacy Evaluation in a Model of LPS-Induced Inflammation

Objective: To assess the anti-inflammatory efficacy of the compound.

Materials:

  • This compound

  • Vehicle

  • Lipopolysaccharide (LPS)

  • Male mice (e.g., BALB/c)

  • ELISA kits for cytokine measurement

Procedure:

  • Acclimatize animals for one week.

  • Randomly assign animals to treatment groups (n=8-10 per group): Vehicle + Saline, Vehicle + LPS, Compound + LPS.

  • Administer the compound or vehicle one hour before LPS challenge.

  • Administer LPS (e.g., 1 mg/kg, IP) or saline.

  • Collect blood samples at a time point of peak cytokine response (e.g., 2 hours post-LPS).

  • Measure the plasma levels of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

  • At the end of the study, euthanize animals and collect tissues for further analysis (e.g., histology, gene expression).

Protocol 4: Biomarker Analysis

Objective: To measure biomarkers of oxidative stress and inflammation.

Materials:

  • Tissue samples (e.g., liver, brain) collected from efficacy studies

  • Assay kits for MDA, 8-OHdG, and other relevant biomarkers

  • Homogenizer

  • Spectrophotometer or other required instrumentation

Procedure:

  • Homogenize tissue samples in appropriate buffers.

  • Perform biomarker assays according to the manufacturer's instructions.

  • Normalize biomarker levels to total protein concentration.

  • Statistically analyze the data to compare treatment groups.

Part 3: Data Analysis and Interpretation

Statistical analysis is a critical component of in vivo research.[4] The choice of statistical test will depend on the experimental design and the nature of the data. Common statistical methods include t-tests, ANOVA, and regression analysis. All statistical analyses should be pre-specified to avoid bias.[20] The results should be interpreted in the context of the study's objectives and limitations.

Part 4: Visualizations and References

Diagrams

experimental_workflow cluster_preclinical_strategy Preclinical Strategy cluster_protocols Detailed Protocols Animal Model Selection Animal Model Selection Acute Toxicity Acute Toxicity Animal Model Selection->Acute Toxicity Inform PK/PD Profiling PK/PD Profiling Dose-Response & Efficacy Dose-Response & Efficacy In Vivo Efficacy In Vivo Efficacy Dose-Response & Efficacy->In Vivo Efficacy Define Biomarker Strategy Biomarker Strategy Biomarker Analysis Biomarker Analysis Biomarker Strategy->Biomarker Analysis Define Pharmacokinetics Pharmacokinetics Acute Toxicity->Pharmacokinetics Guide Dose Pharmacokinetics->Dose-Response & Efficacy Inform Dose In Vivo Efficacy->Biomarker Analysis Provide Samples

Caption: High-level workflow for in vivo evaluation.

hypothetical_pathway This compound This compound Oxidative Stress Oxidative Stress This compound->Oxidative Stress Inhibits Inflammation Inflammation This compound->Inflammation Inhibits Therapeutic Effect Therapeutic Effect This compound->Therapeutic Effect Leads to Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Inflammation->Cellular Damage

Sources

Analytical standards for 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Analytical Characterization of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Novel Fluorinated Pyridyl Compounds

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, a strategy widely employed in pharmaceutical and agrochemical research. This compound, with its unique combination of a difluorinated stereocenter, a hydroxyl group, and a pyridine ring, represents a compound of significant interest for drug discovery and development. Its structural motifs suggest potential applications as a mimic of natural amino acids or as a key building block in the synthesis of more complex bioactive molecules.

Given its potential, the development of robust and reliable analytical methods for the identification, quantification, and purity assessment of this compound is of paramount importance. This document provides a comprehensive guide to the analytical methodologies for this compound, offering detailed protocols and the scientific rationale behind the experimental choices. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and characterization of this and structurally related compounds.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of effective analytical methods.

PropertyValue/InformationAnalytical Implication
Molecular Formula C₈H₇F₂NO₃[1][2]Guides mass spectrometry analysis.
Molecular Weight 203.14 g/mol [1]Essential for mass spectrometry and concentration calculations.
Structure Contains a carboxylic acid, a hydroxyl group, a pyridine ring, and a difluorinated carbon.The polar functional groups suggest good solubility in polar solvents and suitability for reversed-phase HPLC. The pyridine ring provides a chromophore for UV detection. The presence of fluorine allows for ¹⁹F NMR analysis.
CAS Number 887354-54-3[1][2]For unambiguous identification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for assessing the purity and quantifying this compound. The method's versatility allows for coupling with various detectors, most commonly UV-Vis and Mass Spectrometry (MS).

Rationale for Method Development

The choice of a C18 stationary phase is based on its wide applicability for separating moderately polar compounds. The mobile phase, a combination of a weak acid in water and an organic modifier like acetonitrile, is selected to ensure good peak shape and retention of the analyte. The acidic modifier (e.g., formic acid) suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks. Gradient elution is employed to ensure the efficient elution of the target compound while also separating it from potential impurities with a wide range of polarities.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., 50:50 ACN:H₂O) s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 a1 Inject Sample onto RP-HPLC System s4->a1 a2 Gradient Elution a1->a2 a3 UV Detection (e.g., 260 nm) a2->a3 a4 MS Detection (ESI+/-) a2->a4 d1 Integrate Peak Area a3->d1 a4->d1 d2 Quantify against Standard Curve d1->d2 d3 Assess Purity d2->d3

Caption: Workflow for HPLC analysis of this compound.

Detailed HPLC-UV/MS Protocol

1. Instrumentation and Columns:

  • HPLC System: A quaternary or binary HPLC system with a UV-Vis detector and preferably coupled to a mass spectrometer.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

3. Chromatographic Conditions:

ParameterRecommended Setting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 260 nm (due to the pyridine ring)
Gradient Program Time (min)
0
15
20
21
25

4. Mass Spectrometry Conditions (for HPLC-MS):

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive and Negative modes should be screened. Positive mode is likely to show [M+H]⁺, while negative mode will show [M-H]⁻.

  • Capillary Voltage: 3.5 kV

  • Drying Gas Temperature: 350 °C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 40 psi

  • Expected Ions: [M+H]⁺ at m/z 204.05; [M-H]⁻ at m/z 202.03

5. Standard and Sample Preparation:

  • Prepare a stock solution of the reference standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Create a calibration curve by serially diluting the stock solution.

  • Prepare samples by accurately weighing and dissolving them in the same diluent to a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Derivatized Analyte

Direct analysis of this compound by GC is challenging due to its low volatility and the presence of polar functional groups. However, GC-MS can be a powerful tool for identifying volatile impurities or for analyzing the compound after derivatization.

Derivatization: A Necessary Step

Derivatization is essential to increase the volatility and thermal stability of the analyte. Silylation, which replaces the active hydrogens on the carboxylic acid and hydroxyl groups with trimethylsilyl (TMS) groups, is a common and effective approach.

Experimental Workflow for GC-MS Analysis (with Derivatization)

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh Sample p2 Add Derivatization Reagent (e.g., BSTFA with 1% TMCS) p1->p2 p3 Heat at 70°C for 30 min p2->p3 p4 Cool to Room Temperature p3->p4 a1 Inject Derivatized Sample p4->a1 a2 Temperature Programmed Separation a1->a2 a3 Mass Spectrometry Detection (EI) a2->a3 d1 Identify Peaks by Mass Spectrum a3->d1 d2 Library Search (NIST) d1->d2 d3 Quantify using Internal Standard d2->d3

Caption: Workflow for GC-MS analysis of this compound following derivatization.

Detailed GC-MS Protocol

1. Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the sample into a GC vial.

  • Add 200 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

2. GC-MS Conditions:

ParameterRecommended Setting
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial Temp: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the chemical environment of the respective nuclei.

Expected Spectral Features
  • ¹H NMR: The spectrum will show distinct signals for the protons on the pyridine ring, the proton on the hydroxyl-bearing carbon, and the hydroxyl and carboxylic acid protons (which may be broad and exchangeable). The coupling patterns of the pyridine protons will confirm their substitution pattern.

  • ¹³C NMR: The spectrum will display signals for all eight carbon atoms, with the difluorinated carbon showing a characteristic triplet due to coupling with the two fluorine atoms.

  • ¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms.

NMR Protocol

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if not already present in the solvent.

2. NMR Acquisition Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • ¹H NMR:

    • Pulse Program: Standard single pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16 or more for good signal-to-noise.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more may be needed due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR:

    • Pulse Program: Standard single pulse experiment, often without proton decoupling to observe H-F couplings.

    • Reference: An external reference such as CFCl₃ is typically used.

Conclusion

The analytical protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC for purity and quantification, GC-MS for volatile impurity profiling (after derivatization), and NMR for definitive structural elucidation ensures a thorough understanding of the compound's identity and quality. As with any analytical method development, the parameters provided herein should be considered as starting points and may require further optimization and validation for specific applications and matrices.

References

  • Berden, G., et al. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository. [Link]

  • Liu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is based on established principles of organic synthesis, with a focus on the Reformatsky-type reaction, a robust method for the formation of β-hydroxy esters and acids.

Hypothetical Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound can be efficiently achieved through a two-step process: a zinc-mediated Reformatsky-type reaction between an ethyl 2-bromo-2,2-difluoroacetate and 3-pyridinecarboxaldehyde, followed by the hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propanoate

This step involves the formation of a zinc enolate from ethyl 2-bromo-2,2-difluoroacetate, which then undergoes a nucleophilic addition to 3-pyridinecarboxaldehyde.

Experimental Protocol:

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.5 eq). The flask is then heated under vacuum and cooled under a nitrogen atmosphere.

  • Reaction Setup: Anhydrous tetrahydrofuran (THF) is added to the flask, and the suspension is stirred.

  • Initiation: A small amount of ethyl 2-bromo-2,2-difluoroacetate (1.2 eq) is added to the zinc suspension. The mixture may need to be gently heated to initiate the reaction, which is indicated by a gentle reflux or a color change.

  • Addition of Reactants: Once the reaction has initiated, a solution of 3-pyridinecarboxaldehyde (1.0 eq) and the remaining ethyl 2-bromo-2,2-difluoroacetate in anhydrous THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: The reaction mixture is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired ethyl 2,2-difluoro-3-hydroxy-3-(3-pyridyl)propanoate.

Step 2: Hydrolysis to this compound

The final step is the saponification of the ester to the corresponding carboxylic acid.

Experimental Protocol:

  • Saponification: The purified ethyl 2,2-difluoro-3-hydroxy-3-(3-pyridyl)propanoate is dissolved in a mixture of ethanol and water. Lithium hydroxide (or sodium hydroxide) (1.5 - 2.0 eq) is added, and the mixture is stirred at room temperature.

  • Reaction Monitoring: The progress of the hydrolysis is monitored by TLC.

  • Work-up: Once the starting material is consumed, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted starting material.

  • Acidification: The aqueous layer is cooled to 0 °C and carefully acidified with 1M hydrochloric acid to a pH of approximately 3-4, leading to the precipitation of the product.

  • Isolation: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Issue 1: Low or No Yield in the Reformatsky Reaction (Step 1)

  • Question: My Reformatsky reaction is not initiating or is giving a very low yield of the desired product. What could be the problem?

  • Answer:

    • Inactive Zinc: The most common issue in a Reformatsky reaction is the activity of the zinc metal. The surface of the zinc can oxidize, preventing the oxidative addition of the haloester.[1][2]

      • Solution: Activate the zinc immediately before use. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether, and then drying under high vacuum. Alternatively, using a zinc-copper couple can enhance reactivity.[1]

    • Presence of Water: The organozinc reagent is moisture-sensitive. Any water in the reaction will quench the enolate.

      • Solution: Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Poor Quality of Ethyl 2-bromo-2,2-difluoroacetate: Impurities in the haloester can inhibit the reaction.

      • Solution: Purify the ethyl 2-bromo-2,2-difluoroacetate by distillation before use.

    • Lewis Basicity of Pyridine Nitrogen: The nitrogen atom on the pyridine ring can coordinate to the zinc, potentially interfering with the desired reaction pathway. While the Reformatsky reaction is generally tolerant of a variety of functional groups, strong Lewis bases can sometimes be problematic.[3][4]

      • Solution: While protection of the pyridine nitrogen is generally not necessary for a Reformatsky reaction, if persistent low yields are observed, consider using a borane protecting group which can be removed during the acidic workup.[5][6] However, optimizing reaction conditions should be the first approach.

Issue 2: Formation of Side Products in the Reformatsky Reaction

  • Question: I am observing significant side products in my reaction mixture. What are they, and how can I minimize them?

  • Answer:

    • Dimerization of the Haloester: The zinc enolate can react with another molecule of the ethyl 2-bromo-2,2-difluoroacetate to form a dimer.

      • Solution: Add the solution of the aldehyde and haloester slowly to the activated zinc suspension. This maintains a low concentration of the haloester and favors the reaction with the aldehyde.

    • Dehydration of the Product: The β-hydroxy ester can sometimes undergo dehydration to form an α,β-unsaturated ester, especially if the work-up is too acidic or if the reaction is heated for an extended period.

      • Solution: Use a mild acidic quench, such as saturated ammonium chloride solution. Avoid excessive heating after the initial reaction is complete.

    • Cannizzaro-type Reaction of the Aldehyde: Although less common under these conditions, self-condensation of the aldehyde can occur.

      • Solution: Ensure slow addition of the aldehyde to the pre-formed or in-situ forming organozinc reagent.

Issue 3: Incomplete Hydrolysis of the Ester (Step 2)

  • Question: The hydrolysis of my ester is very slow or does not go to completion. What can I do?

  • Answer:

    • Steric Hindrance: The presence of the two fluorine atoms and the pyridyl group can sterically hinder the approach of the hydroxide ion to the ester carbonyl.

      • Solution: Increase the reaction temperature (e.g., to 40-50 °C) and/or increase the concentration of the base. Using a co-solvent like methanol in addition to ethanol and water can sometimes improve solubility and reaction rates.

    • Insufficient Base: Ensure that at least 1.5 equivalents of the base are used to drive the reaction to completion.

Issue 4: Difficulty in Purifying the Final Product

  • Question: My final product is difficult to purify. What are the best methods?

  • Answer:

    • High Polarity: The final product is a zwitterionic or highly polar molecule, which can make it challenging to handle.

      • Solution:

        • Precipitation/Crystallization: Careful acidification to the isoelectric point should cause the product to precipitate out of the aqueous solution. Washing the precipitate with a minimal amount of cold water can help remove inorganic salts.

        • Ion-Exchange Chromatography: If the product is still impure, ion-exchange chromatography can be a very effective purification method for polar, ionizable compounds.

        • Reverse-Phase Chromatography: For less polar impurities, reverse-phase HPLC or flash chromatography may be effective.

Data Presentation & Visualization

Table 1: Troubleshooting Summary for the Reformatsky Reaction
Problem Potential Cause Recommended Solution
Low or No YieldInactive ZincActivate zinc with dilute HCl wash or use a Zn-Cu couple.
Presence of MoistureUse flame-dried glassware and anhydrous solvents under an inert atmosphere.
Impure HaloesterDistill ethyl 2-bromo-2,2-difluoroacetate before use.
Side Product FormationDimerization of HaloesterSlow, dropwise addition of the haloester and aldehyde solution.
Dehydration of ProductUse a mild quench (e.g., saturated NH4Cl) and avoid excessive heating.
Diagrams

Synthesis_Workflow cluster_step1 Step 1: Reformatsky Reaction cluster_step2 Step 2: Hydrolysis A 3-Pyridinecarboxaldehyde F Reaction & Work-up A->F B Ethyl 2-bromo-2,2-difluoroacetate B->F C Activated Zinc C->F D Anhydrous THF D->F E Ethyl 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propanoate J Saponification & Acidification E->J F->E G LiOH / NaOH G->J H Ethanol/Water H->J I This compound J->I

Caption: Overall workflow for the synthesis of this compound.

Reaction_Mechanism cluster_0 Zinc Enolate Formation cluster_1 Nucleophilic Addition cluster_2 Product Formation A EtO2C-CF2Br C [EtO2C-CF2]- ZnBr+ A->C + Zn B Zn E Intermediate Complex C->E + Aldehyde D 3-Pyridyl-CHO F Ethyl 2,2-Difluoro-3-hydroxy-3-(3-pyridyl)propanoate E->F Acidic Work-up

Caption: Simplified mechanism of the Reformatsky-type reaction.

Troubleshooting_Tree Start Low Yield in Step 1? Check_Zinc Is Zinc Activated? Start->Check_Zinc Yes Check_Moisture Are Conditions Anhydrous? Check_Zinc->Check_Moisture Yes Activate_Zinc Activate Zinc (HCl wash) Check_Zinc->Activate_Zinc No Check_Reagents Are Reagents Pure? Check_Moisture->Check_Reagents Yes Dry_System Flame-dry Glassware, Use Anhydrous Solvents Check_Moisture->Dry_System No Purify_Reagents Distill Haloester and Aldehyde Check_Reagents->Purify_Reagents No

Caption: Decision tree for troubleshooting low yield in the Reformatsky reaction.

References

  • Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. The University of Bath's research portal. Available from: [Link]

  • Paquette, L. A., & Rothhaar, R. R. (1999). Competitive Intramolecular/Intermolecular Chelation Options Operative During Indium-Promoted Additions to Pyridyl Aldehydes and to Glyoxylic Acid Under Aqueous Conditions. The Journal of Organic Chemistry, 64(1), 217–224. Available from: [Link]

  • Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions. ACS Publications. Available from: [Link]

  • Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. PubMed. Available from: [Link]

  • The role of aldehydes in vapor phase pyridine synthesis. ResearchGate. Available from: [Link]

  • Lewis acid catalysis. Wikipedia. Available from: [Link]

  • Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge. Available from: [Link]

  • Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC. Available from: [Link]

  • Reformatsky reaction. BYJU'S. Available from: [Link]

  • An Application of Borane As a Protecting Group for Pyridine. ResearchGate. Available from: [Link]

  • Reformatsky reaction. Wikipedia. Available from: [Link]

  • Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au. Available from: [Link]

  • The Reformatsky reaction is an addition reaction in which an orga... Study Prep in Pearson+. Available from: [Link]

  • Reformatsky Reaction. Organic Chemistry Portal. Available from: [Link]

  • Reformatsky Reaction. Chemistry LibreTexts. Available from: [Link]

Sources

Troubleshooting solubility issues of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful integration of this compound into your research workflows.

Understanding the Molecule: Key Physicochemical Properties

This compound is a multifaceted molecule with distinct chemical features that govern its solubility. The presence of a pyridine ring, a carboxylic acid, a hydroxyl group, and geminal fluorine atoms creates a unique solubility profile that requires careful consideration.

Based on its structure and data from analogous compounds, we can estimate the following key properties:

PropertyEstimated Value/CharacteristicImpact on Solubility
pKa (Carboxylic Acid) ~0-1The α,α-difluoro substitution makes the carboxylic acid highly acidic. It will be deprotonated (anionic) at virtually all biologically relevant pH values.
pKa (Pyridine Nitrogen) ~2-3The electron-withdrawing effect of the difluoro-hydroxy-propionic acid side chain significantly reduces the basicity of the pyridine nitrogen compared to pyridine itself (pKa ~5.2). It will be protonated (cationic) only under strongly acidic conditions.
LogP ~0.5 - 1.5This estimated value suggests a moderate lipophilicity. The molecule possesses both polar (hydroxyl, carboxylate, pyridine nitrogen) and non-polar (pyridyl ring) regions.
Form SolidPhysical form (e.g., crystalline vs. amorphous, particle size) can impact dissolution rate.

Note: These are estimated values based on chemical principles and data for similar structures. Experimental determination is recommended for precise characterization.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in water. Why is this happening?

A1: While the molecule has polar functional groups, its overall solubility in neutral water is limited. At neutral pH (~7), the carboxylic acid will be deprotonated (negatively charged), but the pyridine nitrogen will be neutral. This zwitterionic character at certain pH ranges can lead to intermolecular interactions that favor the solid state over dissolution. For aqueous solubility, pH adjustment is critical.

Q2: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4). What should I do?

A2: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a concentrated organic stock (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. To mitigate this, consider the following:

  • Lower the final concentration: The most straightforward solution is to work with a more dilute final concentration in your assay.

  • Modify the dilution method: Instead of adding the stock directly to the buffer, try adding the buffer to the stock solution dropwise while vortexing. This can sometimes prevent localized high concentrations that initiate precipitation.

  • Use a co-solvent: Including a small percentage (e.g., 1-5%) of an organic solvent like ethanol or propylene glycol in your final aqueous solution can help maintain solubility. Always check for compatibility with your experimental system.

  • Adjust the pH of your buffer: As this compound's solubility is pH-dependent, slightly adjusting the buffer pH (if your experiment allows) might improve solubility.

Q3: What is the best solvent to prepare a high-concentration stock solution?

A3: Based on available data, Dimethyl Sulfoxide (DMSO) and Methanol are effective solvents for preparing concentrated stock solutions of this compound. For applications requiring a less polar solvent, Methanol is a suitable choice. For cell-based assays, it is crucial to keep the final DMSO concentration low (typically <0.5%) to avoid cellular toxicity.

Q4: How does pH affect the solubility of this compound?

A4: The pH of the aqueous medium is a critical determinant of this compound's solubility due to its two ionizable centers.

  • At low pH (<1): Both the carboxylic acid and the pyridine nitrogen will be protonated, resulting in a net positive charge. Solubility in acidic media is expected to be higher than at neutral pH.

  • At mid-range pH (e.g., 3-6): The carboxylic acid will be deprotonated (anionic), while the pyridine nitrogen will be neutral. The molecule will have a net negative charge.

  • At high pH (>7): The carboxylic acid will remain deprotonated, and the pyridine nitrogen will be neutral, resulting in a net negative charge. Solubility in basic media is generally expected to be good.

The lowest solubility is often observed at the isoelectric point (pI), where the net charge is zero. For this molecule, this would occur at a very low pH.

Troubleshooting Solubility Issues: A Step-by-Step Guide

If you are encountering solubility problems, this workflow will guide you through a systematic process of identifying and resolving the issue.

G cluster_stock Stock Solution Troubleshooting cluster_dilution Dilution Troubleshooting cluster_aqueous Aqueous Solubility Enhancement start Start: Solubility Issue Encountered check_stock Is the stock solution clear? start->check_stock precip_on_dilution Precipitation upon dilution into aqueous buffer? check_stock->precip_on_dilution Yes reprepare_stock 1. Prepare fresh stock solution. 2. Use high-purity DMSO or Methanol. 3. Gently warm and sonicate. check_stock->reprepare_stock No low_aqueous_sol Compound has low intrinsic aqueous solubility. precip_on_dilution->low_aqueous_sol No dilution_strategy Modify Dilution Strategy precip_on_dilution->dilution_strategy Yes aqueous_strategy Enhance Aqueous Solubility low_aqueous_sol->aqueous_strategy stock_compromised Stock solution may be compromised or at too high a concentration. reprepare_stock->stock_compromised lower_conc Lower final concentration dilution_strategy->lower_conc change_method Add buffer to stock slowly with vigorous mixing dilution_strategy->change_method end Solution Achieved lower_conc->end change_method->end adjust_ph Adjust buffer pH (e.g., to pH > 7) aqueous_strategy->adjust_ph add_cosolvent Add a co-solvent (e.g., 1-5% Ethanol) aqueous_strategy->add_cosolvent use_cyclodextrin Use a solubilizing agent (e.g., HP-β-Cyclodextrin) aqueous_strategy->use_cyclodextrin adjust_ph->end add_cosolvent->end use_cyclodextrin->end

Technical Support Center: Optimization of Reaction Conditions for Synthesizing 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

Introduction

This compound is a valuable building block in medicinal chemistry due to the unique properties conferred by the difluoromethyl group. The introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] The synthesis of this molecule, however, can present several challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure a successful synthesis.

The most common and effective method for synthesizing α,α-difluoro-β-hydroxy acids is the Reformatsky reaction.[3][4] This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of a metal, typically zinc, to form a β-hydroxy ester.[4] Subsequent hydrolysis of the ester yields the desired carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of the desired product. What could be the issue?

Answer:

Several factors can contribute to a low or nonexistent yield. A systematic approach to troubleshooting is crucial.

  • Inactive Zinc: The activation of zinc is critical for the formation of the organozinc reagent (Reformatsky enolate).[4][5] If the zinc surface is oxidized, the reaction will not initiate.

    • Solution: Activate the zinc powder immediately before use. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. Alternatively, using commercially available activated zinc dust is recommended. The use of trimethylsilyl chloride (TMSCl) as an activator in the reaction mixture can also be effective.[5]

  • Poor Quality Reagents: The purity of the starting materials, ethyl 2-bromo-2,2-difluoroacetate and 3-pyridinecarboxaldehyde, is paramount. Impurities can quench the organozinc reagent or lead to unwanted side reactions.

    • Solution: Ensure the starting materials are of high purity. If necessary, distill the 3-pyridinecarboxaldehyde and the ethyl 2-bromo-2,2-difluoroacetate before use.

  • Inappropriate Solvent: The choice of solvent is crucial for the stability of the Reformatsky reagent and the overall reaction rate.

    • Solution: Anhydrous tetrahydrofuran (THF) is the most commonly used and effective solvent for this reaction.[3][5] Ensure the THF is thoroughly dried, as any moisture will quench the organozinc intermediate.

  • Low Reaction Temperature: While the reaction is typically initiated at room temperature or with gentle heating, a temperature that is too low may prevent the reaction from starting.

    • Solution: Gentle heating (40-50 °C) can be applied to initiate the reaction. Once initiated, the reaction is often exothermic and may require cooling to maintain a controlled temperature.

Issue 2: Formation of Significant Side Products

Question: I am observing several side products in my reaction mixture, complicating purification. What are these side products and how can I minimize them?

Answer:

The formation of side products is a common issue. Understanding their origin is key to mitigating their formation.

  • Self-condensation of the Aldehyde: 3-Pyridinecarboxaldehyde can undergo self-condensation under basic conditions, although this is less common in the Reformatsky reaction.

    • Solution: Add the aldehyde slowly to the pre-formed organozinc reagent to maintain a low concentration of the aldehyde, minimizing self-condensation.

  • Formation of Dehalogenated Ester: The Reformatsky reagent can be protonated by trace amounts of water or other acidic protons in the reaction mixture, leading to the formation of ethyl 2,2-difluoroacetate.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and high-purity reagents.

  • Dimerization of the Reformatsky Reagent: The organozinc reagent can dimerize, especially at higher concentrations.

    • Solution: Maintain a moderate dilution of the reaction mixture. Slow addition of the ethyl 2-bromo-2,2-difluoroacetate to the activated zinc can also be beneficial.

Issue 3: Incomplete Hydrolysis of the Ester Intermediate

Question: After the hydrolysis step, I still have a significant amount of the ester intermediate remaining. How can I ensure complete hydrolysis?

Answer:

Incomplete hydrolysis of the intermediate ethyl 2,2-difluoro-3-hydroxy-3-(3-pyridyl)propanoate will result in a lower yield of the final acid.

  • Insufficient Hydrolysis Time or Temperature: The hydrolysis of the sterically hindered difluoroester may require more forcing conditions than a standard ester hydrolysis.

    • Solution: Increase the reaction time and/or temperature of the hydrolysis step. Using a stronger base, such as potassium hydroxide, may also be more effective than sodium hydroxide. A co-solvent like methanol or ethanol can improve the solubility of the ester and facilitate hydrolysis.

  • Inadequate pH: The pH of the reaction mixture must be sufficiently basic to ensure complete saponification.

    • Solution: Monitor the pH during the hydrolysis and add more base if necessary to maintain a pH above 12.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Reformatsky reaction in this synthesis?

A1: The reaction proceeds through several key steps:

  • Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of ethyl 2-bromo-2,2-difluoroacetate to form an organozinc reagent, also known as a Reformatsky enolate.[4]

  • Coordination: The carbonyl oxygen of 3-pyridinecarboxaldehyde coordinates to the zinc atom of the enolate.

  • Nucleophilic Addition: The enolate then attacks the carbonyl carbon of the aldehyde through a six-membered chair-like transition state, forming a new carbon-carbon bond.[4]

  • Workup: Acidic workup protonates the resulting zinc alkoxide to yield the β-hydroxy ester.

  • Hydrolysis: Subsequent basic hydrolysis of the ester gives the final this compound.

Q2: Are there alternative metals to zinc that can be used?

A2: While zinc is the traditional and most common metal for the Reformatsky reaction, other metals and metal salts have been explored, including magnesium, indium, and samarium(II) iodide.[4][6] However, for the synthesis of α,α-difluoro compounds, activated zinc generally provides the best results in terms of yield and cost-effectiveness.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: Spot the reaction mixture on a silica gel plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting aldehyde and the appearance of the product spot will indicate the reaction's progress.

  • GC-MS: Withdraw a small aliquot from the reaction, quench it with a suitable solvent, and analyze it by GC-MS to identify the starting materials and products.

Q4: What are the best practices for purifying the final product?

A4: Purification of the final carboxylic acid can be achieved through several methods:

  • Extraction: After hydrolysis and acidification, the product can be extracted into an organic solvent like ethyl acetate. Washing the organic layer with brine will help remove water-soluble impurities.

  • Crystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: If the product is not sufficiently pure after crystallization, silica gel column chromatography can be employed. A solvent gradient of methanol in dichloromethane is often effective for purifying polar carboxylic acids.

Experimental Protocols

Optimized Synthesis of this compound

Materials:

  • Zinc dust, activated

  • Ethyl 2-bromo-2,2-difluoroacetate

  • 3-Pyridinecarboxaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (2 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add activated zinc dust (1.2 equivalents).

  • Initiation: Add anhydrous THF to the flask. To the dropping funnel, add a solution of ethyl 2-bromo-2,2-difluoroacetate (1.1 equivalents) and 3-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF.

  • Reaction: Add a small portion of the solution from the dropping funnel to the zinc suspension. Gently warm the mixture to initiate the reaction. Once the reaction starts (indicated by a slight exotherm and color change), add the remaining solution dropwise over 1-2 hours, maintaining a gentle reflux.

  • Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-3 hours or until TLC analysis indicates the consumption of the aldehyde.

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2,2-difluoro-3-hydroxy-3-(3-pyridyl)propanoate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 2 M sodium hydroxide solution. Stir the mixture at room temperature overnight or heat to 50 °C for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Purification: Cool the reaction mixture and wash with diethyl ether to remove any non-polar impurities. Carefully acidify the aqueous layer to pH 3-4 with 1 M HCl. The product may precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Final Purification: The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

ParameterRecommended ConditionRationale
Zinc Activation Pre-treatment with dilute HCl or use of commercial activated zincRemoves oxide layer, ensuring high reactivity.
Solvent Anhydrous Tetrahydrofuran (THF)Good solvent for reagents and stabilizes the organozinc intermediate.
Reaction Temperature Initiation with gentle heat (40-50 °C), then maintain at room temperature or gentle refluxBalances reaction rate and minimizes side reactions.
Reagent Ratio Zinc:Bromoester:Aldehyde = 1.2:1.1:1.0A slight excess of zinc and the bromoester ensures complete consumption of the aldehyde.
Hydrolysis Conditions 2 M NaOH in Ethanol/Water, 50 °CEnsures complete conversion of the sterically hindered ester to the carboxylic acid.

Visualizations

Reaction Pathway

Reaction_Pathway reagents Ethyl 2-bromo-2,2-difluoroacetate + 3-Pyridinecarboxaldehyde + Zn intermediate Reformatsky Reagent (Organozinc Enolate) reagents->intermediate Oxidative Addition product_ester Ethyl 2,2-difluoro-3-hydroxy -3-(3-pyridyl)propanoate intermediate->product_ester Nucleophilic Addition final_product 2,2-Difluoro-3-hydroxy- (3-pyridyl)propionic acid product_ester->final_product Hydrolysis

Caption: Proposed reaction pathway for the synthesis of this compound via the Reformatsky reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Product check_zinc Is the zinc activated? start->check_zinc check_reagents Are the reagents pure and dry? check_zinc->check_reagents Yes solution_zinc Activate zinc (e.g., with HCl wash) or use fresh activated zinc. check_zinc->solution_zinc No check_conditions Are the reaction conditions (solvent, temperature) optimal? check_reagents->check_conditions Yes solution_reagents Purify starting materials (e.g., distillation). check_reagents->solution_reagents No solution_conditions Use anhydrous THF and apply gentle heating to initiate. check_conditions->solution_conditions No

Sources

Side product formation in the synthesis of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific synthesis. The content is structured in a question-and-answer format to directly address potential issues.

Introduction: The Synthetic Pathway

The synthesis of this compound is typically achieved through a modified Reformatsky reaction. This involves the reaction of an α-halo ester, specifically ethyl 2-bromo-2,2-difluoroacetate, with 3-pyridinecarboxaldehyde in the presence of an activated metal, usually zinc.[1][2][3] The resulting organozinc reagent, a Reformatsky enolate, adds to the aldehyde carbonyl group.[4] Subsequent hydrolysis of the ester yields the desired β-hydroxy acid. While seemingly straightforward, this synthesis is prone to several side reactions and purification challenges that can impact yield and purity.

Synthesis_Pathway reagents Ethyl 2-bromo-2,2-difluoroacetate + 3-Pyridinecarboxaldehyde intermediate Organozinc Intermediate (Reformatsky Enolate) reagents->intermediate + Zn zinc Activated Zinc (Zn) product_ester Ethyl 2,2-Difluoro-3-hydroxy- (3-pyridyl)propionate intermediate->product_ester C-C bond formation final_product 2,2-Difluoro-3-hydroxy- (3-pyridyl)propionic acid product_ester->final_product Saponification hydrolysis Hydrolysis (e.g., LiOH, H₂O)

Caption: General synthetic route via the Reformatsky reaction.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing probable causes and actionable solutions.

Question 1: My reaction has a very low yield or did not proceed at all. What are the likely causes?

Answer:

Failure to form the desired product is one of the most common issues and typically points to problems with the initial formation of the organozinc reagent.

Probable Cause A: Inactive Zinc Metal The Reformatsky reaction relies on the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester.[4] Commercial zinc dust is often coated with a passivating layer of zinc oxide, which prevents this reaction.

  • Solution: Zinc Activation. The zinc must be activated immediately before use.

    Detailed Protocol: Zinc Activation

    • Place the required amount of zinc dust in a flame-dried, three-neck flask equipped with a condenser and a magnetic stirrer, under an inert atmosphere (e.g., Argon or Nitrogen).

    • Add a small crystal of iodine to the flask. The surface of the zinc should turn a yellowish-brown.

    • Add approximately 10% of your total reaction solvent (e.g., anhydrous THF) and stir vigorously for 15-20 minutes at room temperature. The color should fade as the iodine is consumed.

    • Alternatively, a few drops of 1,2-dibromoethane or trimethylsilyl chloride (TMSCl) can be used to activate the zinc. Gentle heating may be required to initiate the activation.

    • Once activated, proceed immediately with the addition of the haloester.

Probable Cause B: Presence of Moisture Organozinc reagents, while more tolerant than Grignard reagents, are still sensitive to moisture.[2][5] Any water present in the solvent, reagents, or glassware will quench the organozinc intermediate as it forms.

  • Solution: Ensure Anhydrous Conditions.

    • Glassware: All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere.

    • Solvents: Use freshly distilled, anhydrous solvents. Solvents like THF should be dried over sodium/benzophenone.

    • Reagents: Ensure the 3-pyridinecarboxaldehyde and ethyl 2-bromo-2,2-difluoroacetate are of high purity and handled under anhydrous conditions.

Probable Cause C: Incorrect Reaction Temperature The formation of the organozinc reagent often requires a specific temperature to initiate. If the temperature is too low, the reaction may not start. If it's too high, side reactions can occur.

  • Solution: Optimize Temperature.

    • Initiation can often be achieved by gently warming the zinc and haloester mixture. Use of a heat gun on the flask for a short period can sometimes trigger the reaction, often indicated by a slight bubbling or a change in color.

    • Once initiated, the reaction is often exothermic. It may be necessary to cool the flask in an ice bath to maintain a controlled reaction rate.

Troubleshooting_Low_Yield start Low or No Product Yield q1 Was the Zinc Activated? start->q1 sol1 Activate Zinc (I₂, TMSCl, etc.) q1->sol1 No q2 Were Anhydrous Conditions Used? q1->q2 Yes a1_yes Yes a1_no No end Re-run Experiment with Optimized Conditions sol1->end sol2 Dry Glassware, Solvents, and Reagents q2->sol2 No q3 Was the Temperature Optimized for Initiation? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Apply Gentle Heat to Initiate Reaction q3->sol3 No q3->end Yes, investigate other factors (e.g., reagent quality) a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting workflow for low product yield.

Question 2: I've isolated a product, but it appears to be the dehydrated α,β-unsaturated compound, not the desired β-hydroxy acid. Why did this happen?

Answer:

The formation of the α,β-unsaturated product via dehydration is a common side reaction, particularly with β-hydroxy carbonyl compounds.

Probable Cause A: High Reaction or Workup Temperature The tertiary alcohol in the product is susceptible to elimination, especially under heating. This dehydration can be catalyzed by acid or base.

  • Solution: Maintain Low Temperatures. Avoid excessive heating during the reaction and workup. Perform the aqueous quench and subsequent extraction steps at 0 °C using an ice bath.

Probable Cause B: Harsh Acidic Workup The standard Reformatsky workup involves adding an acidic solution to quench the reaction and dissolve the zinc salts.[4] Strong acids or prolonged exposure to milder acids can readily catalyze the elimination of the hydroxyl group.

  • Solution: Use a Milder Workup.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This is generally sufficient to hydrolyze the zinc alkoxide without causing significant dehydration.

    • Alternatively, a saturated solution of Rochelle's salt (potassium sodium tartrate) can be used to complex with the zinc salts, allowing for a cleaner extraction under near-neutral conditions.

Dehydration_Side_Reaction product Desired Product 2,2-Difluoro-3-hydroxy- (3-pyridyl)propionic acid side_product Side Product 2,2-Difluoro-3-(3-pyridyl)acrylic acid product:f0->side_product:f0 - H₂O (Dehydration) conditions Harsh Conditions: - High Temperature - Strong Acid (H⁺) conditions->product:f0

Caption: Formation of the dehydration side product.

Question 3: My product is very difficult to purify by standard silica gel chromatography. What are my options?

Answer:

The final product, this compound, has multiple polar functional groups: a carboxylic acid, a hydroxyl group, and a basic pyridine nitrogen. This makes it highly polar and potentially zwitterionic, leading to poor interaction with standard silica gel.[6][7]

Solution A: Reversed-Phase Chromatography For highly polar compounds, reversed-phase chromatography (e.g., using a C18 stationary phase) is often more effective.

  • Method: Use a gradient of a polar organic solvent (like methanol or acetonitrile) and water.[8] A small amount of an acid (e.g., 0.1% formic acid or acetic acid) or a base (e.g., 0.1% ammonia) can be added to the mobile phase to suppress ionization and improve peak shape.

Solution B: Ion-Exchange Chromatography Given the acidic (carboxylic acid) and basic (pyridine) nature of the molecule, ion-exchange chromatography is a powerful purification tool.

  • Method: You can use either a cation-exchange resin (to bind the protonated pyridine) or an anion-exchange resin (to bind the deprotonated carboxylate), eluting with a pH or salt gradient.

Solution C: Derivatization If purification of the final acid is intractable, consider purifying the ester intermediate (Ethyl 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionate). This molecule is less polar than the final acid and should behave more predictably on silica gel. After purification, the pure ester can be saponified in a clean reaction to yield the final product, which may then be pure enough or require only a simple recrystallization.

Problem SummaryProbable Cause(s)Recommended Solution(s)
Low/No Yield Inactive Zinc, Presence of Moisture, Incorrect TemperatureActivate Zinc, Ensure Anhydrous Conditions, Optimize Temperature
Dehydration High Temperature, Harsh Acidic WorkupMaintain Low Temperatures, Use Mild Workup (e.g., aq. NH₄Cl)
Purification Issues High Polarity / Zwitterionic Nature of ProductReversed-Phase Chromatography, Ion-Exchange, Purify Ester Intermediate
Self-Condensation Slow Aldehyde AdditionAdd Aldehyde to Pre-formed Organozinc Reagent

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Reformatsky reaction? The reaction proceeds via two key steps:

  • Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of the ethyl 2-bromo-2,2-difluoroacetate to form an organozinc intermediate known as a Reformatsky enolate.[1]

  • Nucleophilic Addition: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-pyridinecarboxaldehyde. This typically proceeds through a six-membered chair-like transition state where the zinc coordinates to the aldehyde oxygen.[4]

  • Workup: An acidic or aqueous workup protonates the resulting zinc alkoxide to give the β-hydroxy ester and removes the zinc salts.[4]

Q2: What are the best analytical techniques to monitor this reaction?

  • Thin-Layer Chromatography (TLC): Useful for monitoring the consumption of the 3-pyridinecarboxaldehyde, which is typically more UV-active and has a different Rf value than the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The best technique for monitoring the appearance of the product and any side products. It provides both retention time and mass information, confirming the identity of the species in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable. The appearance of a new signal for the C-H proton adjacent to the hydroxyl group in ¹H NMR and the characteristic signals for the CF₂ group in ¹⁹F NMR are definitive indicators of product formation.

Q3: Can other metals be used instead of zinc? Yes, while zinc is traditional, other metals like indium, samarium (in the form of SmI₂), and chromium have been used for Reformatsky-type reactions.[2] These alternatives can sometimes offer different reactivity or selectivity profiles.

Q4: Does the pyridine nitrogen interfere with the reaction? Potentially, yes. The lone pair of electrons on the pyridine nitrogen can coordinate to the zinc metal. This could, in principle, alter the reactivity of the organozinc enolate or the aldehyde. However, the Reformatsky reaction is generally compatible with a wide range of functional groups, and the reaction with pyridine aldehydes is well-established.[5] If issues are suspected, the use of a Lewis acid that coordinates more strongly to the pyridine nitrogen could be explored, though this would add complexity to the system.

References

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Technical Support Center: Stability of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to address potential stability challenges with 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid in solution. As a Senior Application Scientist, this document synthesizes established principles of chemical stability and forced degradation studies to provide practical, actionable advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely stability concerns for this compound in solution?

A1: Based on its chemical structure, the primary stability concerns for this compound in solution are related to pH-dependent hydrolysis, photolytic degradation, and potential oxidation. The molecule contains a carboxylic acid, a hydroxyl group, and a pyridine ring, all of which can be susceptible to degradation under certain conditions.[1][2]

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution is a critical factor. The pyridine nitrogen is basic and will be protonated at acidic pH, which can alter the electron density of the ring and potentially influence its stability.[3][4] The carboxylic acid group will be deprotonated at basic pH. Extreme pH conditions (both acidic and basic) can catalyze hydrolysis of functional groups or promote other degradation pathways.[1][5][6] For many pharmaceutical compounds, a neutral pH range is often the most stable, but this must be determined experimentally.[5]

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing aromatic rings, such as the pyridine moiety, are often susceptible to photolytic degradation.[1] Exposure to UV or even ambient light can provide the energy to initiate photochemical reactions. It is recommended to handle solutions of this compound in amber vials or under low-light conditions to minimize this risk.

Q4: What is the likely impact of temperature on the stability of this compound?

A4: Elevated temperatures can accelerate the rate of chemical degradation.[1] For fluorinated carboxylic acids, thermal stress can potentially lead to decarboxylation.[7][8] It is advisable to store solutions at controlled room temperature or under refrigerated conditions, as determined by preliminary stability studies.

Q5: Should I be concerned about oxidative degradation?

A5: The pyridine ring and the hydroxyl group could be susceptible to oxidation. The presence of dissolved oxygen or oxidizing agents in the solution could lead to the formation of N-oxides or other oxidation products.[9] If your formulation contains excipients that can generate peroxides, this risk is increased.

Troubleshooting Guide for Experimental Issues

This section provides in-depth guidance on specific problems you may encounter during your experiments.

Issue 1: I am observing a loss of my compound in an aqueous solution over time. What could be the cause?

Answer:

A loss of the parent compound in an aqueous solution is a common sign of instability. The underlying cause is likely one or a combination of the following factors:

  • Hydrolysis: The compound's functional groups may be reacting with water. This is highly dependent on the pH of your solution.

    • Expert Insight: The rate of hydrolysis can increase dramatically with each pH unit change towards more acidic or basic conditions.[10] It is crucial to measure and control the pH of your solution.

  • Photodegradation: If your solutions are exposed to light, photolytic degradation could be occurring.

    • Experimental Check: Repeat a small-scale experiment with a sample protected from light (e.g., wrapped in aluminum foil or in an amber vial) and compare the stability to a sample exposed to light.

  • Oxidation: If your solution is not deoxygenated, oxidative degradation could be a factor.

    • Experimental Check: Prepare your solution with a deoxygenated solvent and store it under an inert atmosphere (e.g., nitrogen or argon) to see if stability improves.

Workflow for Investigating Compound Loss

Below is a systematic workflow to identify the cause of compound loss.

G A Compound Loss Observed B Measure pH of Solution A->B C Is pH at an extreme (<4 or >8)? B->C D Adjust pH to Neutral (6-7) and Re-test C->D Yes E Protect from Light (Amber Vials) and Re-test C->E No H Identify Degradation Pathway D->H F Deoxygenate Solvent and Re-test E->F G Investigate Thermal Stability at Elevated Temperature F->G G->H G Parent 2,2-Difluoro-3-hydroxy- (3-pyridyl)propionic acid Decarboxylation Decarboxylation Product Parent->Decarboxylation Heat Oxidation Pyridine-N-Oxide Parent->Oxidation Oxidizing Agent (e.g., H₂O₂) Dehydration Dehydration Product Parent->Dehydration Acid, Heat

Caption: Potential degradation pathways for this compound.

References

  • Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Pharmaguideline. (n.d.).
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • MedCrave online. (2016, December 14).
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  • ResearchGate. (n.d.). Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism.
  • Trang, B., et al. (2022, August 19). Low-temperature mineralization of perfluorocarboxylic acids. Science.
  • ACS Publications. (n.d.).
  • RSC Publishing. (n.d.). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study.
  • SciSpace. (2020, February 1).
  • ScienceDaily. (2022, May 23). Microbes can degrade the toughest PFAS.
  • ACS Publications. (2023, May 17). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids.
  • ACS Publications. (2022, April 21).
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  • PMC. (n.d.). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands.
  • BLDpharm. (n.d.). 887354-54-3|this compound.
  • Utah State University. (2001, July). EFFECT OF WATER PH ON THE CHEMICAL STABILITY OF PESTICIDES.
  • PubMed. (2015, September 1). Can A Denaturant Stabilize DNA?
  • Wikipedia. (n.d.). Pyridine.
  • ACS Publications. (2023, March 17). Room-Temperature One-Pot Synthesis of pH-Responsive Pyridine-Functionalized Carbon Surfaces.
  • ResearchGate. (2024, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical.
  • 克拉玛尔试剂. (n.d.). This compound.
  • American Chemical Society. (2025, December 7).
  • ResearchGate. (2025, August 9). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
  • PMC - PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
  • OSHA. (n.d.). Silica gel PV2293 - Propionic acid.
  • United States Biological. (n.d.). 272215 this compound CAS: 887354-54-3.
  • SCBT. (n.d.). This compound | CAS 887354-54-3.
  • PubChem. (n.d.). 2,2-Difluoro-3-hydroxypentanoic acid | C5H8F2O3 | CID 54272656.
  • CAS Common Chemistry. (n.d.). 3-Pyridinepropanoic acid.
  • Sigma-Aldrich. (n.d.). 3-Pyridinepropionic acid 98 3724-19-4.
  • PubChem. (n.d.). Propionic Acid | CH3CH2COOH | CID 1032.
  • BOC Sciences. (n.d.). CAS 174669-74-0 2-Fluoro-3-hydroxy Pyridine - Building Block.

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Technical Support Center: Refining the Purification of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification Challenges

Welcome to the technical support guide for 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid. This molecule, while promising, presents a unique set of purification challenges due to its distinct structural features. Its amphoteric nature, stemming from the acidic carboxylic acid and the basic pyridine ring, complicates pH-dependent separations. The pyridine moiety also makes the compound hygroscopic, readily absorbing atmospheric moisture which can hinder crystallization and affect analytical accuracy.[1] Furthermore, the presence of a chiral center at the hydroxyl-bearing carbon necessitates careful control to prevent racemization and requires specialized methods for enantiomeric separation.

This guide is structured to provide practical, experience-driven solutions to common issues encountered during the purification of this compound. We will move from frequently asked questions to in-depth troubleshooting scenarios and detailed experimental protocols, equipping you with the knowledge to refine your process and achieve high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities for this compound?

A1: Impurities can arise from several sources. Process-related impurities may include unreacted starting materials, reagents, or by-products from side reactions. Degradation impurities can form due to improper handling or storage, potentially leading to discoloration.[1] Common impurities often include homologues of pyridine, such as picolines, which have similar properties and can be difficult to remove via simple distillation or crystallization.[1]

Q2: How should I properly store the crude and purified material?

A2: Due to the hygroscopic nature of the pyridine ring, both crude and purified materials should be stored in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a desiccator to protect from moisture.[1] For long-term storage, refrigeration is recommended to minimize potential degradation.

Q3: Which analytical techniques are essential for assessing purity?

A3: A combination of techniques is crucial.

  • HPLC/UPLC-UV: The primary tool for assessing chemical purity and identifying impurities. A reverse-phase method is typically effective.

  • ¹H and ¹⁹F NMR: Essential for structural confirmation and identifying residual solvents or fluorinated impurities.

  • LC-MS: Confirms the molecular weight of the desired product and helps in identifying unknown impurities.[2]

  • Chiral HPLC/SFC: Absolutely necessary for determining the enantiomeric excess (e.e.) of the final product.

Q4: My compound is water-soluble. How does this impact purification?

A4: High water solubility can make extraction from aqueous media challenging. It often requires adjusting the pH of the aqueous layer to suppress the ionization of either the carboxylic acid or the pyridine moiety, thereby increasing its solubility in an organic solvent.[3] Alternatively, techniques like solid-phase extraction (SPE) can be employed to isolate the compound from aqueous solutions.[4][5]

Purification Workflow Overview

The following diagram illustrates a typical workflow for the purification of this compound, from the crude reaction mixture to the final, high-purity product.

Purification_Workflow Crude Crude Reaction Mixture pH_Adjust pH Adjustment (Isoelectric Point) Crude->pH_Adjust Extraction Liquid-Liquid Extraction pH_Adjust->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Solvent_Swap Solvent Evaporation & Swapping Drying->Solvent_Swap Crystallization Recrystallization Solvent_Swap->Crystallization Filtration Filtration & Washing Crystallization->Filtration Final_Drying Vacuum Drying Filtration->Final_Drying QC Final QC Analysis (HPLC, NMR, Chiral) Final_Drying->QC Troubleshooting_Tree Start Low Purity after Initial Purification Check_Oil Is the product an oil? Start->Check_Oil Check_Impurity Are there persistent impurities in HPLC? Check_Oil->Check_Impurity No Sol_Anhydrous Action: Co-evaporate with Toluene to remove water. Check_Oil->Sol_Anhydrous Yes Sol_AcidBase Action: Perform Acid-Base Extraction/Precipitation. Check_Impurity->Sol_AcidBase Yes Sol_Solvent Action: Screen alternative crystallization solvents. Check_Impurity->Sol_Solvent No Sol_Chromatography Action: Purify via Prep HPLC or Column. Sol_AcidBase->Sol_Chromatography If fails

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Technical Support Center: Maximizing the Shelf-Life of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on extending the shelf-life of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid (CAS 887354-54-3). While specific, long-term stability data for this exact molecule is not extensively published, this document synthesizes established principles of chemical stability, drawing parallels from structurally related fluorinated carboxylic acids and pyridyl compounds, to offer robust guidance. Adherence to these protocols is critical for ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound is influenced by its key functional groups: a difluoro-alpha-hydroxy carboxylic acid and a pyridine ring. Consequently, the primary factors promoting degradation are:

  • Temperature: Elevated temperatures can accelerate chemical reactions, including decarboxylation and other rearrangements.[1]

  • Light (Photolysis): Pyridine and its derivatives, as well as compounds with aromatic rings, can be susceptible to photodegradation.[1][2] Exposure to UV and visible light may induce bond cleavage or isomerization.[1]

  • pH (Hydrolysis): The carboxylic acid and hydroxyl groups, along with the basic nitrogen on the pyridine ring, make the molecule susceptible to pH-dependent hydrolysis. Acidic or basic conditions can catalyze the breakdown of the molecule.[1]

  • Oxygen (Oxidation): The pyridine ring and the tertiary alcohol are sites that could be susceptible to oxidation, especially in the presence of trace metals or under prolonged exposure to atmospheric oxygen.

  • Moisture (Hygroscopicity): The presence of polar functional groups like hydroxyl and carboxylic acid suggests the compound may be hygroscopic, absorbing moisture from the atmosphere which can facilitate hydrolytic degradation.[2]

Q2: What are the common visual or analytical signs of degradation?

A2: Degradation can manifest in several ways:

  • Visual Inspection:

    • Color Change: A noticeable change from a white or off-white solid to yellow or brown.

    • Appearance of Particulates: Formation of insoluble material in a previously clear solution.

    • Clumping of Solid: Indicates moisture absorption.

  • Analytical Assessment:

    • Chromatography (HPLC, LC-MS): A decrease in the peak area of the parent compound and the appearance of new, unidentified peaks. A loss of 20% or more of the active pharmaceutical ingredient (API) is generally considered abnormal.[3]

    • Spectroscopy (NMR): Changes in the chemical shifts or the appearance of new signals in the NMR spectrum.[4]

Q3: What are the optimal storage conditions for this compound?

A3: To maximize shelf-life, stringent storage conditions are necessary. The following table summarizes the recommended conditions for both solid and solution forms.

Parameter Solid Form (Long-Term) Solution Form (Short-Term) Rationale
Temperature -20°C to -80°C2-8°C (for up to a week) or -80°C (for longer-term)To minimize thermal degradation.[1]
Atmosphere Under inert gas (Argon or Nitrogen) in a desiccatorPurge headspace with inert gasTo prevent oxidation and moisture absorption.[2]
Light Amber, tightly sealed vialAmber, tightly sealed vialPyridine derivatives can be light-sensitive.[2]
Container Tightly sealed glass vialTightly sealed glass vial compatible with the solventTo prevent moisture uptake and potential reactions.[2]

Q4: What solvents are recommended for preparing stable solutions?

A4: The choice of solvent is critical. For short-term use, polar aprotic solvents such as DMSO or DMF are generally preferred. If aqueous solutions are required, it is advisable to use a buffered system and prepare the solution fresh before each use. The stability in aqueous solutions at various pH values should be experimentally determined.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: I observe a gradual decrease in the purity of my solid sample, confirmed by HPLC, even when stored at -20°C.

  • Question: What could be causing this degradation in the freezer?

  • Answer and Solution: This issue likely stems from exposure to air and moisture during repeated use.

    • Aliquot the Sample: Upon receiving a new batch, divide it into smaller, single-use aliquots. This minimizes the number of times the main stock is exposed to ambient conditions.

    • Inert Gas Overlay: Before sealing each aliquot, flush the vial with a gentle stream of an inert gas like argon or nitrogen to displace oxygen.

    • Use a Desiccator: Store the sealed aliquots inside a desiccator, even within the freezer, to protect against moisture ingress during temperature fluctuations (e.g., opening and closing the freezer door).

Issue 2: My solution of the compound in methanol turned a pale yellow after being on the benchtop for a few hours.

  • Question: What is causing this rapid discoloration?

  • Answer and Solution: The yellowing is a strong indicator of photodegradation, a common issue with pyridine-containing molecules.[2]

    • Protect from Light: Always store solutions in amber vials or wrap clear vials in aluminum foil.

    • Prepare Fresh: Prepare only the amount of solution needed for the immediate experiment. Avoid preparing large stock solutions that will be stored for extended periods unless their stability has been verified.

    • Work in Subdued Light: When handling the compound or its solutions, minimize exposure to direct, bright laboratory light.

Issue 3: I am performing a reaction in an aqueous buffer and see multiple new peaks in my LC-MS analysis, suggesting degradation.

  • Question: How can I determine the cause and prevent this?

  • Answer and Solution: This points to pH-mediated hydrolysis or interaction with buffer components. The stability of the molecule is likely pH-dependent.

    • Conduct a pH Profile Study: Perform a preliminary experiment where you incubate the compound in different pH buffers (e.g., pH 3, 5, 7, 9) for a set period and analyze the purity by HPLC. This will identify the optimal pH range for stability.

    • Evaluate Buffer Components: Ensure that the buffer salts themselves are not reacting with your compound. Phosphate or citrate buffers are common starting points.

    • Consider Temperature: If the reaction is run at an elevated temperature, this will exacerbate any underlying instability.[1] Assess if the reaction can be performed at a lower temperature.

Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Storage of Solid this compound

  • Preparation: In a controlled environment with low humidity (e.g., a glove box or a balance with a draft shield), carefully weigh out single-use aliquots of the solid compound into pre-labeled amber glass vials.

  • Inerting: Gently flush the headspace of each vial with dry argon or nitrogen gas for 10-15 seconds to displace atmospheric oxygen.

  • Sealing: Immediately and tightly cap the vials with Teflon-lined caps. For extra protection, wrap the cap-vial interface with parafilm.

  • Secondary Containment: Place the sealed and labeled vials into a larger, airtight container that contains a desiccant (e.g., silica gel).

  • Storage: Store the secondary container in a freezer at -20°C or, for maximum longevity, at -80°C.

  • Usage: When an aliquot is needed, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[3][5] This protocol outlines a basic approach.

  • Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.[6]

  • Stress Conditions: Expose aliquots of the stock solution to the following stress conditions. An unstressed control sample should be stored at 2-8°C in the dark.

Stress Condition Typical Reagents and Conditions Purpose
Acid Hydrolysis 0.1 M HCl, 60°C for 24-48 hoursTo assess stability in acidic environments.[1][6]
Base Hydrolysis 0.1 M NaOH, 60°C for 24-48 hoursTo assess stability in basic environments.[1][6]
Oxidation 3% H₂O₂, Room Temperature for 24 hoursTo identify susceptibility to oxidation.[6]
Thermal Degradation 80°C in a dry oven for 48 hours (for solid) / 60°C (for solution)To evaluate thermal lability.[1]
Photostability Expose to a combination of UV and visible light (ICH Q1B options)To determine light sensitivity.[1][6]
  • Neutralization: After the specified time, neutralize the acid and base-stressed samples.

  • Analysis: Analyze all samples (including the control) by a suitable stability-indicating HPLC method (e.g., reverse-phase with UV detection).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation.[3][6] Identify the conditions under which the compound is least stable and characterize the major degradation products using LC-MS if possible.

Visualizations

G cluster_storage Optimal Storage Workflow Receive Receive Compound Aliquot Aliquot into Single-Use Vials Receive->Aliquot Inert Flush with Inert Gas (Ar/N2) Aliquot->Inert Seal Tightly Seal in Amber Vials Inert->Seal Desiccate Place in Desiccator Seal->Desiccate Store Store at -20°C to -80°C Desiccate->Store

Caption: Workflow for optimal long-term storage of the solid compound.

G cluster_stress Stress Factors cluster_pathways Potential Degradation Pathways Compound This compound Heat Heat Compound->Heat Light Light (UV/Vis) Compound->Light Oxygen Oxygen Compound->Oxygen pH Acid/Base Compound->pH Moisture Moisture Compound->Moisture Decarboxylation Decarboxylation Heat->Decarboxylation Photoreaction Photochemical Reaction Light->Photoreaction Oxidation Pyridine Ring Oxidation Oxygen->Oxidation Hydrolysis Hydrolysis pH->Hydrolysis Moisture->Hydrolysis

Caption: Key environmental factors and potential degradation pathways.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Bioprocess Online. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Liu, Z., et al. (2020). Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism.
  • Trang, B., et al. (2022). Low-temperature mineralization of perfluorocarboxylic acids. Science, 377(6608), 839-845.
  • Bentel, M. J., et al. (2020). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. Environmental Science & Technology, 54(5), 2943-2953.
  • Bentel, M. J., et al. (2020). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure- Reactivity Relationships and Environmental Implications. eScholarship, University of California.
  • University of California - Riverside. (2022, May 23). Microbes can degrade the toughest PFAS. ScienceDaily. Retrieved from

  • Apollo Scientific. (n.d.).
  • Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 16-23.
  • ProQuest. (n.d.).
  • Fisher Scientific. (2018, October).
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • National Center for Biotechnology Information. (n.d.). Pyridine.
  • Loba Chemie. (n.d.).
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (2025, August 10).
  • Lectka, T., et al. (2008). Catalytic, Asymmetric α-Fluorination of Acid Chlorides: Dual Metal-Ketene Enolate Activation. Journal of the American Chemical Society, 130(44), 14578–14579.
  • AHH Chemical. (n.d.). 272215 this compound CAS: 887354-54-3. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Ahead of Print.
  • Rozen, S., et al. (1991). Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. The Journal of Organic Chemistry, 56(21), 6269–6271.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-Fluorocarboxylates from the Corresponding Acids Using Acetyl Hypofluorite. Retrieved from [Link]

  • Chem-Int. (n.d.). This compound. Retrieved from [Link]

  • Pharma Info Source. (n.d.). Supplier List for CAS No 887354-54-3. Retrieved from [Link]

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Technical Support Center: Navigating the Complexities of Organofluorine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the handling and application of fluorinated organic compounds. The unique properties imparted by fluorine—such as enhanced metabolic stability, lipophilicity, and binding affinity—have made organofluorines indispensable in modern drug discovery and materials science.[1][2][3] However, the very characteristics that make these compounds valuable also present significant challenges in their synthesis, purification, and handling.[4][5]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard protocols to provide in-depth, field-proven insights into common pitfalls and their solutions. Our approach is built on explaining the why behind each experimental choice, ensuring a foundation of scientific integrity and empowering you to troubleshoot effectively.

Part 1: Safety First - Acknowledging the Reactive Nature of Fluorine Chemistry

The introduction of a fluorine atom requires robust safety protocols due to the high reactivity and potential toxicity of many fluorinating agents.[4] A thorough risk assessment is the mandatory first step before any experiment.[4]

FAQ: Essential Safety Protocols

Q1: What are the absolute minimum personal protective equipment (PPE) requirements when working with fluorinating agents?

A1: Standard laboratory PPE is often insufficient. Always use:

  • Eye Protection: Chemical splash goggles are mandatory. For reactions with a significant splash risk, a face shield must be worn in addition to goggles.[4]

  • Hand Protection: Double-gloving is strongly recommended. The choice of glove material must be cross-referenced with the manufacturer's compatibility chart for the specific fluorinating agent and solvent used.[4] For work with elemental fluorine (F₂) or reagents that can generate hydrogen fluoride (HF), such as DAST, neoprene gloves are often preferred.[6]

  • Body Protection: A flame-resistant lab coat is essential. For larger-scale operations or when handling particularly hazardous materials like F₂ gas, a chemical-resistant apron or suit may be necessary.[4][6]

Q2: My fluorinating agent is moisture-sensitive. What are the primary engineering controls I need to have in place?

A2: All manipulations involving volatile or moisture-sensitive fluorinated compounds must be performed in a properly functioning chemical fume hood.[4][7] For highly reactive or toxic agents like Diethylaminosulfur Trifluoride (DAST), which can react violently with water, or for moisture-sensitive electrophilic agents, the use of a glove box with an inert atmosphere is highly recommended to ensure anhydrous conditions.[4]

Q3: What immediate first aid steps should be taken in case of skin contact with a fluorinating agent like DAST or elemental fluorine?

A3: Immediate and decisive action is critical. Fluorine compounds can penetrate tissues deeply, causing severe burns and systemic toxicity.[8]

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4]

  • Remove all contaminated clothing while flushing.

  • For exposures to reagents that can generate hydrofluoric acid (HF), such as DAST or fluorine gas reacting with moisture, apply a 2.5% calcium gluconate gel to the affected area after flushing.[8] This helps to neutralize the fluoride ion and prevent further tissue damage.[8]

  • Seek immediate medical attention in all cases of exposure.[8]

Hazard Overview of Common Fluorinating Agents

The table below summarizes the hazards of frequently used fluorinating agents. This is not an exhaustive list, and a review of the Safety Data Sheet (SDS) for each specific reagent is mandatory.[9]

Reagent NameCommon AcronymKey HazardsIncompatible Materials
Diethylaminosulfur TrifluorideDASTCorrosive, flammable, can be explosive upon heating, reacts violently with water.[4]Water, strong acids, strong bases, oxidizing agents.[4]
N-FluorobenzenesulfonimideNFSISkin and eye irritant, may cause respiratory irritation.[4]Strong acids, strong bases, reducing agents.
Selectfluor®F-TEDA-BF₄Harmful if swallowed, causes serious eye damage, may cause an allergic skin reaction.[4]Strong reducing agents, reacts exothermically with DMF, pyridine, DMSO.[10]
Elemental FluorineF₂Powerful oxidizer, corrosive, toxic, reacts violently with most organic and inorganic substances.[8]Virtually all materials, including water, ammonia, and acetone.[8][11]

Part 2: Troubleshooting Guide for Fluorination Reactions

The formation of a carbon-fluorine bond is one of the most challenging transformations in organic synthesis.[1] Reactions can be sluggish, produce unexpected side products, or fail completely. This section addresses common issues in a practical Q&A format.

Q4: My fluorination reaction has a low or no yield. What are the most common culprits?

A4: This is a frequent issue stemming from several factors. A systematic approach is needed to diagnose the problem. Low yields can often be traced back to reagent quality, substrate reactivity, or suboptimal reaction conditions.[12]

  • Cause 1: Inactive Fluorinating Agent. Many fluorinating agents are sensitive to moisture and can hydrolyze, rendering them ineffective.[12] For example, the efficacy of mercuric fluoride in Swarts reactions is significantly reduced by water or metal oxides.[12]

    • Solution: Always use freshly opened or properly stored anhydrous reagents. If possible, test the activity of the reagent on a reliable model substrate before attempting the reaction on your target molecule.

  • Cause 2: Poor Substrate Reactivity. The electronic and steric nature of your substrate is critical. For nucleophilic fluorination, electron-withdrawing groups adjacent to the leaving group are often necessary. For electrophilic fluorination, an electron-rich substrate is required.

    • Solution: Re-evaluate your fluorination strategy. If your substrate is electron-deficient, an electrophilic fluorination is unlikely to succeed. Conversely, an electron-rich substrate may not be suitable for nucleophilic substitution.

  • Cause 3: Incorrect Solvent Choice. The solvent can dramatically impact the reaction. For nucleophilic fluorinations using alkali metal fluorides (e.g., KF), polar aprotic solvents like DMF or DMSO are often required to solubilize the fluoride salt, but these can be difficult to remove and may decompose at high temperatures.[13] Furthermore, some electrophilic reagents like Selectfluor® can react exothermically and dangerously with solvents like DMF and DMSO.[10]

    • Solution: Consult the literature for solvent systems compatible with your specific fluorinating agent.[10] For poorly soluble fluoride salts, the addition of a phase-transfer catalyst can be beneficial.[13]

  • Cause 4: Suboptimal Temperature. Many fluorination reactions require heating to overcome the activation energy.[12] However, excessive heat can promote side reactions.

    • Solution: Perform a temperature screen, starting at a lower temperature and gradually increasing it while monitoring the reaction by TLC or LC-MS.

dot

Low_Yield_Troubleshooting Troubleshooting Workflow for Low Yields start Low or No Yield Observed check_reagent Is the fluorinating agent active and anhydrous? start->check_reagent check_substrate Is the substrate's electronic nature compatible with the reaction? check_reagent->check_substrate Yes reagent_inactive Source fresh, anhydrous reagent. Test on a known substrate. check_reagent->reagent_inactive No check_conditions Are solvent and temperature appropriate? check_substrate->check_conditions Yes substrate_issue Re-evaluate fluorination strategy (e.g., switch from electrophilic to nucleophilic). check_substrate->substrate_issue No conditions_issue Optimize solvent system and perform temperature screen. check_conditions->conditions_issue No success Improved Yield check_conditions->success Yes (Optimized) reagent_inactive->success substrate_issue->success conditions_issue->success

Caption: A decision tree for troubleshooting low-yield fluorination reactions.

Q5: I am observing significant amounts of an alkene byproduct. How can I minimize this?

A5: The formation of an alkene is a classic sign that an E2 elimination reaction is outcompeting the desired SN2 nucleophilic substitution.[12] This is particularly common with:

  • Secondary and Tertiary Substrates: These substrates are more prone to elimination because they can form more stable carbocation-like transition states.[12]

  • High Reaction Temperatures: Higher temperatures generally favor elimination over substitution.[12]

  • Strongly Basic Conditions: The presence of a strong base will favor the E2 pathway.

Solutions to Minimize Elimination:

  • Lower the Reaction Temperature: This is the simplest first step.

  • Use a Milder Fluoride Source: If using a highly basic fluoride source, consider switching to a less basic one, such as an amine-HF complex (e.g., Olah's reagent).[14]

  • Substrate Modification: If possible, redesign the substrate to be less sterically hindered near the reaction center.

Q6: My reaction is producing multiple constitutional isomers. Why is this happening?

A6: The formation of constitutional isomers is a known drawback in certain arene fluorination reactions, particularly with electron-poor substrates.[1] This often arises from competing reaction pathways or rearrangement of an intermediate. For example, in some metal-catalyzed reactions, the mechanism may not be a simple direct substitution, leading to fluorination at positions other than the one intended.

  • Solution: This is a challenging problem that often requires re-evaluating the entire synthetic method. Consider methods known for high regioselectivity, such as the Schiemann reaction (decomposition of aryldiazonium tetrafluoroborates) or using fluorinated building blocks to introduce the fluorine atom at a defined position early in the synthesis.[14]

Part 3: Purification Pitfalls and Strategies

The unique physicochemical properties of organofluorine compounds—such as high lipophilicity and altered polarity—can make their purification by standard chromatographic methods difficult.

FAQ: Purification Challenges

Q7: My fluorinated product co-elutes with non-fluorinated starting material on silica gel. What can I do?

A7: This is a common issue. The polarity of a fluorinated compound is not always predictable. While highly fluorinated compounds are non-polar, monofluorination can sometimes increase polarity. When standard silica gel chromatography fails, specialized techniques are required.

Solution: Fluorous Solid-Phase Extraction (F-SPE) F-SPE is a powerful technique that separates molecules based on their fluorine content rather than polarity.[15][16] It utilizes silica gel modified with a perfluorinated stationary phase, which strongly retains highly fluorinated ("fluorous") compounds.[15][17]

Experimental Protocol: Standard F-SPE for Product Purification

This protocol is designed to separate a desired non-fluorous product from a fluorous reagent or catalyst.

Objective: To isolate a non-fluorinated small molecule from a reaction mixture containing a fluorous-tagged reagent.

Materials:

  • Crude reaction mixture.

  • FluoroFlash® SPE cartridge (or equivalent fluorous silica gel).

  • "Fluorophobic" solvent (e.g., 80:20 Methanol/Water).[15][18]

  • "Fluorophilic" solvent (e.g., Methanol or THF).[15]

  • SPE manifold or vacuum station.

Methodology:

  • Cartridge Conditioning: Wash the fluorous SPE cartridge with 2-3 column volumes of the fluorophilic solvent (e.g., Methanol), followed by 2-3 column volumes of the fluorophobic solvent (e.g., 80:20 MeOH/H₂O).[15]

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF, THF).[15] Load the sample onto the conditioned cartridge. Note: The choice and volume of the loading solvent are critical; highly fluorophilic solvents like THF can cause premature elution of fluorous compounds if used in excess.[15]

  • Elution of Non-Fluorous Product (Fluorophobic Pass): Elute the cartridge with 3-5 column volumes of the fluorophobic solvent (80:20 MeOH/H₂O).[18] The desired non-fluorous product will elute in this fraction, while the fluorous components remain bound to the stationary phase.[18]

  • Elution of Fluorous Components (Fluorophilic Pass): (Optional) To recover the fluorous components or clean the cartridge for reuse, elute with 3-5 column volumes of a fluorophilic solvent (Methanol or THF). This will wash the retained fluorous compounds from the column.[15]

  • Analysis: Collect the fractions and analyze by TLC or LC-MS to confirm separation. Concentrate the product fraction under reduced pressure.

dot

FSPE_Workflow Standard Fluorous Solid-Phase Extraction (F-SPE) Workflow start Crude Mixture (Fluorous + Non-Fluorous) condition 1. Condition F-SPE Cartridge (Fluorophilic then Fluorophobic wash) start->condition load 2. Load Sample in Minimal Solvent condition->load elute_non_fluorous 3. Elute with Fluorophobic Solvent (e.g., 80:20 MeOH/H2O) load->elute_non_fluorous collect_product Collect Eluent: Non-Fluorous Product elute_non_fluorous->collect_product elute_fluorous 4. Elute with Fluorophilic Solvent (e.g., THF) elute_non_fluorous->elute_fluorous Fluorous components retained on cartridge collect_reagent Collect Eluent: Fluorous Reagent/Byproduct elute_fluorous->collect_reagent

Caption: Workflow for separating a non-fluorous product using F-SPE.

Part 4: Analytical & Characterization Issues

The presence of fluorine profoundly influences the NMR spectra of molecules, presenting both opportunities and challenges.

FAQ: NMR Spectroscopy

Q8: The ¹⁹F NMR spectrum of my compound shows broad peaks and the chemical shifts are hard to predict. Why is this?

A8: ¹⁹F NMR is a powerful tool due to its 100% natural abundance, spin ½ nucleus, and wide chemical shift range (~800 ppm).[19][20] However, this wide range can also be a challenge.

  • Chemical Shift Sensitivity: ¹⁹F chemical shifts are highly sensitive to the local electronic environment, much more so than protons.[20] This makes them excellent probes for binding events but also makes them difficult to predict accurately, as they are strongly affected by electronic excited states.[19]

  • Referencing Issues: Unlike ¹H NMR, there isn't a universal internal standard for ¹⁹F NMR. Chemical shifts can be significantly affected by sample conditions (solvent, temperature, concentration).[20] Therefore, it is critical to report the reference compound and conditions used.[21]

  • Broad Peaks: Broadening can result from several factors, including conformational exchange on the NMR timescale, aggregation, or unresolved long-range couplings. ¹⁹F-¹⁹F and ¹H-¹⁹F coupling constants can be large and extend over multiple bonds (up to ⁵J is common), which can complicate spectra.[19]

Q9: How can I simplify the complex splitting patterns in my ¹H and ¹³C NMR spectra caused by fluorine coupling?

A9: The large coupling constants between fluorine and other nuclei (¹H, ¹³C) can make spectra difficult to interpret.

  • Solution: Decoupling Experiments. Just as you can run a proton-decoupled ¹³C NMR, you can also perform fluorine-decoupled experiments. A ¹H{¹⁹F} experiment will remove the H-F coupling, simplifying the proton spectrum. Similarly, a ¹³C{¹⁹F} or ¹³C{¹H, ¹⁹F} experiment can simplify the carbon spectrum, making it easier to identify the carbon backbone.[22]

Part 5: Waste Disposal & Environmental Concerns

The strength of the carbon-fluorine bond, which provides metabolic stability in drugs, also leads to environmental persistence.[4][23] Many organofluorine compounds, particularly per- and polyfluoroalkyl substances (PFAS), are now recognized as "forever chemicals."[24]

FAQ: Waste Management

Q10: How should I dispose of fluorinated chemical waste?

A10: Standard disposal methods like landfilling or conventional wastewater treatment are often ineffective at containing or destroying PFAS and other persistent fluorinated compounds.[25]

  • Segregate Waste: All fluorinated waste, including contaminated consumables like gloves and silica gel, should be segregated into clearly labeled, sealed hazardous waste containers.[4]

  • Follow Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal protocols.[7] These materials require specialized disposal.

  • High-Temperature Incineration: For the ultimate destruction of PFAS-containing waste, high-temperature incineration is a promising technology.[24] The high temperatures are necessary to break the stable C-F bond.[26] However, this must be done in specialized facilities equipped to scrub acidic gases (like HF) from the effluent.[26]

  • Deep Well Injection: For certain liquid wastes, deep well injection into geologically stable formations is another disposal option permitted under EPA guidance, designed to contain the waste for thousands of years.[24]

It is critical to recognize that flushing fluorinated waste down the drain or disposing of it in standard trash contributes to environmental contamination. [25]

References

  • Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. (URL: )
  • Safety and handling of fluorinated organic compounds - Benchchem. (URL: )
  • Organofluorine chemistry - Wikipedia. (URL: [Link])

  • A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (URL: )
  • Study: Disposal of PFAS Waste Increases Contamination | Environmental Working Group. (URL: [Link])

  • Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis - PMC - NIH. (URL: [Link])

  • Fluorinated Drugs Market Outlook 2025-2032. (URL: )
  • GMP Fluorination Challenges Limit Use in API Synthesis - Pharmaceutical Technology. (URL: [Link])

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (URL: [Link])

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (URL: [Link])

  • Reverse Fluorous Solid-Phase Extraction: A New Technique for Rapid Separation of Fluorous Compounds - American Chemical Society. (URL: [Link])

  • Fluorine. (URL: _)
  • Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment - Hairi. (URL: )
  • Fluorine Safety. (URL: [Link])

  • Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams - EPA. (URL: [Link])

  • Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Publishing. (URL: [Link])

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - New Mexico Environment Department. (URL: [Link])

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (URL: [Link])

  • Guidelines for Disposing of PFAs - MCF Environmental Services. (URL: [Link])

  • Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC - NIH. (URL: [Link])

  • Organofluorine compounds – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (URL: [Link])

  • Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC - NIH. (URL: [Link])

  • US1946195A - Purification of organic fluorine compounds - Google P
  • Management of Solid Waste Containing Fluoride—A Review - PMC - PubMed Central. (URL: [Link])

  • An Overview of Fluorine NMR - ResearchGate. (URL: [Link])

  • Solving problems fluorine 19F with NMR spectroscopy - PubMed. (URL: [Link])

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  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening | ACS Omega. (URL: [Link])

  • Overview on the history of organofluorine chemistry from the viewpoint of m
  • The Dark Side of Fluorine - PMC - NIH. (URL: [Link])

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  • CHAPTER 9: Fluorinations Not Using Fluorine Gas - Books - The Royal Society of Chemistry. (URL: [Link])

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Addressing matrix effects in LC-MS analysis of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS analysis of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of analyzing this unique molecule. The inherent characteristics of this analyte—small, polar, and fluorinated—present specific challenges, particularly concerning matrix effects, which can significantly impact the accuracy and reproducibility of your results.[1] This resource is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring robust and reliable method development and validation.

Section 1: Understanding the Challenge: Matrix Effects

Matrix effects are a primary obstacle in LC-MS analysis, arising from co-eluting endogenous components of the sample matrix that can suppress or enhance the ionization of the target analyte.[1][2][3] This phenomenon can lead to inaccurate quantification, poor reproducibility, and compromised sensitivity.[4] For a small polar molecule like this compound, these effects can be particularly pronounced, especially in complex biological matrices such as plasma or urine.[5]

FAQ: What are matrix effects and why are they a concern for my analysis?

Matrix effects refer to the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix.[2][3] In electrospray ionization (ESI), the most common ionization technique for this type of analyte, competition for charge and surface area on the ESI droplet can occur between the analyte and matrix components.[1] This can lead to:

  • Ion Suppression: A decrease in the analyte signal, leading to underestimation of its concentration. This is the more common effect.[3]

  • Ion Enhancement: An increase in the analyte signal, leading to overestimation.

For drug development and clinical studies, uncorrected matrix effects can lead to erroneous pharmacokinetic and toxicokinetic data, potentially impacting regulatory decisions.[6][7][8]

Section 2: Troubleshooting Guide - A Proactive Approach

This section provides a structured approach to identifying, quantifying, and mitigating matrix effects throughout the method development and validation process.

Identifying and Quantifying Matrix Effects

A critical first step is to determine if matrix effects are impacting your analysis.

Q: How can I determine if my analysis is affected by matrix effects?

The most common method is the post-extraction spike experiment .[9] This involves comparing the analyte's response in a neat solution to its response when spiked into an extracted blank matrix sample.

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., mid-QC level).

    • Set B (Post-Spike Sample): Blank matrix (e.g., plasma, urine) is subjected to the entire sample preparation procedure. The analyte is then spiked into the final, extracted matrix at the same concentration as Set A.

    • Set C (Pre-Spike Sample): Analyte is spiked into the blank matrix before the sample preparation procedure. This set is used to determine recovery.

  • Analyze all samples by LC-MS.

  • Calculate the Matrix Effect (ME) using the following formula:

    ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

Interpreting the Results:

Matrix Effect (%)Interpretation
< 85%Significant Ion Suppression
85% - 115%Acceptable Range (No significant matrix effect)
> 115%Significant Ion Enhancement

This table provides general guidance; specific acceptance criteria should be defined in your validation plan, adhering to regulatory guidelines from bodies like the FDA and EMA.[6][7][8][10]

A visual representation of the workflow for assessing matrix effects is provided below.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_calc Calculation A Set A: Analyte in Neat Solution LCMS_A Analyze Set A A->LCMS_A B_blank Blank Matrix B_extract Extract Blank Matrix B_blank->B_extract C_blank Blank Matrix C_spike Spike Analyte into Blank Matrix C_blank->C_spike B_spike Spike Analyte into Extracted Matrix B_extract->B_spike C_extract Extract Spiked Matrix C_spike->C_extract LCMS_B Analyze Set B B_spike->LCMS_B LCMS_C Analyze Set C C_extract->LCMS_C ME_Calc Calculate Matrix Effect: (Area B / Area A) * 100 LCMS_A->ME_Calc LCMS_B->ME_Calc Rec_Calc Calculate Recovery: (Area C / Area B) * 100 LCMS_B->Rec_Calc LCMS_C->Rec_Calc

Caption: Workflow for Quantifying Matrix Effect and Recovery.

Strategies for Mitigating Matrix Effects

Once identified, several strategies can be employed to minimize or compensate for matrix effects.

Improving sample cleanup is often the most effective way to reduce matrix interferences.[11]

Q: What are the best sample preparation techniques for my analyte in a biological matrix?

Given the polar nature of this compound, careful selection of the extraction technique is crucial.

  • Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing phospholipids, a major source of ion suppression in plasma samples.[9][11] It may be a suitable starting point for less complex matrices like urine.

  • Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT.[11] For your acidic analyte, adjusting the sample pH to at least two units below its pKa will ensure it is in a neutral form, facilitating extraction into an organic solvent.[11] However, recovery of highly polar analytes can be challenging with traditional LLE.[9]

  • Solid-Phase Extraction (SPE): SPE provides the most effective cleanup by selectively isolating the analyte while removing matrix components.[2] For a polar compound, a mixed-mode or a specific phospholipid removal SPE plate would be highly recommended.[9][12]

Recommended SPE Protocol (Conceptual)

  • Conditioning: Prepare the SPE sorbent with an organic solvent (e.g., methanol) followed by an aqueous solution.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Use a weak organic solvent to wash away interfering compounds while retaining the analyte.

  • Elution: Elute the analyte with a stronger solvent.

The choice of sorbent and solvents will depend on the specific properties of your analyte and matrix.

Optimizing the LC method can separate the analyte from interfering matrix components.[2]

Q: My analyte has poor retention on a standard C18 column. What are my options?

For polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative to reversed-phase chromatography.[13][14] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[15]

Key Advantages of HILIC for this Application:

  • Enhanced Retention: Provides good retention for polar analytes that elute early in reversed-phase systems.[14]

  • Increased Sensitivity: The high organic content of the mobile phase can lead to more efficient desolvation in the ESI source, potentially increasing sensitivity.[13]

  • Orthogonal Selectivity: Offers a different separation mechanism compared to reversed-phase, which can be beneficial for separating the analyte from matrix interferences.[13][14]

Typical HILIC Conditions:

ParameterRecommendation
Stationary Phase Amide, silica, or zwitterionic columns.[16]
Mobile Phase A Acetonitrile
Mobile Phase B Aqueous buffer (e.g., ammonium formate or ammonium acetate)
Gradient Start with a high percentage of acetonitrile and gradually increase the aqueous component.[14]

The most robust method for compensating for matrix effects is the use of a stable isotope labeled (SIL) internal standard.[17][18][19][20]

Q: Why is a SIL internal standard so highly recommended?

A SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of isotopes like ¹³C, ¹⁵N, or ²H (deuterium).[19][20]

Causality: Because the SIL internal standard has the same physicochemical properties as the analyte, it will:

  • Co-elute chromatographically.[20]

  • Experience the same extraction recovery.

  • Behave identically in the ion source, meaning it will be suppressed or enhanced to the same degree as the analyte.

By calculating the ratio of the analyte peak area to the SIL internal standard peak area, any variability due to matrix effects is effectively cancelled out, leading to highly accurate and precise quantification.[2]

cluster_workflow Mitigation Strategy Workflow Start Matrix Effect Identified SamplePrep Optimize Sample Preparation (SPE, LLE) Start->SamplePrep Chromatography Optimize Chromatography (HILIC) SamplePrep->Chromatography If insufficient Validation Re-evaluate Matrix Effect SamplePrep->Validation If sufficient IS Use SIL Internal Standard (Gold Standard) Chromatography->IS If insufficient Chromatography->Validation If sufficient IS->Validation

Caption: Decision tree for addressing matrix effects.

Q: Can chemical derivatization help with the analysis?

Yes, derivatization can be a viable strategy, especially for small, polar molecules that are difficult to retain chromatographically or ionize efficiently.[21][22]

How it helps:

  • Improved Chromatography: Derivatization can decrease the polarity of the analyte, improving its retention on reversed-phase columns.[23]

  • Enhanced Ionization: The derivatizing agent can introduce a more easily ionizable group, increasing the MS response.

  • Separation from Interferences: The change in chemical properties can help separate the derivatized analyte from endogenous compounds.[23]

For a carboxylic acid like your analyte, reagents targeting this functional group can be employed. However, this adds a step to the sample preparation and requires careful optimization and validation of the reaction conditions.[22]

Section 3: Regulatory Context and Method Validation

All bioanalytical methods used to support regulatory submissions must be validated according to guidelines from agencies like the FDA and EMA.[6][7][8][10] The ICH M10 guideline provides a harmonized international standard for bioanalytical method validation.[7][8][24]

FAQ: What validation parameters are critical when dealing with potential matrix effects?

  • Selectivity: The method should be able to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing at least six different lots of blank matrix.

  • Matrix Effect: As discussed, this must be evaluated to ensure that the accuracy and precision of the assay are not compromised by the matrix.

  • Accuracy and Precision: These are determined by analyzing quality control (QC) samples at multiple concentration levels on different days. The use of a SIL internal standard is key to achieving acceptable accuracy and precision in the face of matrix effects.[19]

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions must be thoroughly evaluated.

For comprehensive details, always refer to the latest versions of the FDA, EMA, and ICH M10 guidelines.[6][7][8][10][24]

References

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  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA).
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  • Review Article on Matrix Effect in Bioanalytical Method Development - Intern
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  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions – Welch M
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Validation & Comparative

A Definitive Guide to the Structural Confirmation of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor. This guide provides a comprehensive technical overview of the analytical methodologies required to definitively confirm the structure of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid. We will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

This guide is structured to not only provide step-by-step protocols but also to elucidate the rationale behind the experimental choices. By comparing the expected data for our target molecule with that of a structurally similar compound, 3-Pyridinepropionic acid, we will highlight the key spectral features that arise from the unique functionalities of this compound.

The Importance of Multi-faceted Structural Analysis

Relying on a single analytical technique for structural elucidation can be misleading. A multi-technique approach, however, provides orthogonal data points that, when taken together, build a comprehensive and validated picture of the molecular structure. In this guide, we will utilize:

  • NMR Spectroscopy (¹H, ¹³C, and ¹⁹F): To probe the chemical environment of the hydrogen, carbon, and fluorine nuclei, respectively. This will help in mapping the carbon skeleton and identifying the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation pattern, which can further confirm the presence of specific structural motifs.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Comparative Analysis: Highlighting Key Structural Features

To better understand the unique spectral signatures of this compound, we will compare its expected analytical data with that of 3-Pyridinepropionic acid. This comparison will underscore the influence of the difluoro, hydroxyl, and carboxylic acid groups on the overall spectra.

FeatureThis compound3-Pyridinepropionic acid
Molecular Formula C₈H₇F₂NO₃C₈H₉NO₂
Molecular Weight 203.14 g/mol 151.16 g/mol
Key Functional Groups Carboxylic acid, Hydroxyl, Pyridyl, C-F bondsCarboxylic acid, Pyridyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a detailed picture of its atomic arrangement.

Experimental Protocol: NMR Analysis

A suitable deuterated solvent for a carboxylic acid like our target molecule would be Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄, as they can dissolve polar compounds and have exchangeable deuterium that can sometimes help in identifying labile protons.[1]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Place the NMR tube in the spectrometer transfer->instrument lock Lock and shim the instrument instrument->lock acquire Acquire 1H, 13C, and 19F NMR spectra lock->acquire process Process the raw data (Fourier transform, phase correction, baseline correction) acquire->process reference Reference the spectra to the residual solvent peak or an internal standard process->reference

¹H NMR Spectroscopy: Expected Spectrum

The ¹H NMR spectrum will be crucial for identifying the protons on the pyridine ring and the single proton on the carbon bearing the hydroxyl group.

Expected Chemical Shift (ppm) Multiplicity Integration Assignment
~13.0Broad Singlet1HCarboxylic acid (-COOH)
~8.5-8.7Multiplet2HProtons on the pyridine ring adjacent to the nitrogen
~7.8-8.0Multiplet1HProton on the pyridine ring
~7.4-7.6Multiplet1HProton on the pyridine ring
~5.2-5.4Triplet1HMethine proton (-CH(OH)-)
~6.0-6.5Broad Singlet1HHydroxyl proton (-OH)
  • Comparison with 3-Pyridinepropionic acid: The spectrum of 3-Pyridinepropionic acid would show two triplets for the two methylene groups of the propionic acid chain, which are absent in our target molecule. Instead, we expect a single methine proton signal coupled to the two fluorine atoms.

¹³C NMR Spectroscopy: Expected Spectrum

The ¹³C NMR spectrum will help in identifying all the carbon atoms in the molecule. The carbon attached to the fluorine atoms will show a characteristic splitting pattern.

Expected Chemical Shift (ppm) Splitting Assignment
~165-170SingletCarboxylic acid carbon (-COOH)
~148-152SingletCarbons on the pyridine ring adjacent to nitrogen
~135-140SingletCarbon on the pyridine ring
~123-127SingletCarbons on the pyridine ring
~115-125TripletDifluorinated carbon (-CF₂-)
~70-75TripletCarbon bearing the hydroxyl group (-CH(OH)-)
  • Comparison with 3-Pyridinepropionic acid: 3-Pyridinepropionic acid would show signals for two methylene carbons and would lack the highly shifted and split signals for the carbons attached to fluorine and the hydroxyl group. Carboxyl carbons in saturated aliphatic acids are typically found in the downfield end of the 165 to 185 ppm range.

¹⁹F NMR Spectroscopy: A Key Differentiator

¹⁹F NMR is a highly sensitive technique that will provide unambiguous evidence for the presence of fluorine in the molecule.

Expected Chemical Shift (ppm) Multiplicity Assignment
-110 to -130DoubletTwo equivalent fluorine atoms (-CF₂-)
  • Rationale: The two fluorine atoms are chemically equivalent and will appear as a single signal. This signal will be split into a doublet due to coupling with the adjacent methine proton. The ability to predict ¹⁹F NMR chemical shifts using computational methods can be a valuable tool for structural confirmation.[2][3][4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to piece together its structure. For a polar molecule like this compound, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are most suitable.[6][7][8][9]

Experimental Protocol: Mass Spectrometry

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water) inject Inject the sample into the mass spectrometer using an ESI or APCI source dissolve->inject acquire Acquire the mass spectrum in both positive and negative ion modes inject->acquire identify_ion Identify the molecular ion peak ([M+H]+ or [M-H]-) acquire->identify_ion analyze_frag Analyze the fragmentation pattern identify_ion->analyze_frag

Expected Mass Spectrum
  • Molecular Ion Peak: In positive ion mode, the molecular ion peak is expected at an m/z of 204.15 [M+H]⁺. In negative ion mode, a peak at m/z 202.13 [M-H]⁻ would be observed.

  • Key Fragmentation Patterns: In short-chain carboxylic acids, prominent peaks can arise from the loss of OH (M-17) and COOH (M-45).[10] We can expect to see characteristic fragmentation patterns including:

    • Loss of H₂O (m/z 18) from the hydroxyl and carboxylic acid groups.

    • Loss of CO₂ (m/z 44) from the carboxylic acid group.

    • Cleavage of the C-C bond between the fluorinated carbon and the hydroxyl-bearing carbon.

  • Comparison with 3-Pyridinepropionic acid: The molecular ion peak for 3-Pyridinepropionic acid would be at m/z 152.17 [M+H]⁺. Its fragmentation would be dominated by the loss of the carboxylic acid group and cleavage of the propionic acid chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.[11][12][13][14]

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Analysis place_sample Place a small amount of the solid sample directly on the ATR crystal apply_pressure Apply pressure to ensure good contact place_sample->apply_pressure background Collect a background spectrum apply_pressure->background sample_spectrum Collect the sample spectrum background->sample_spectrum identify_peaks Identify the characteristic absorption bands sample_spectrum->identify_peaks

Expected FTIR Spectrum

The FTIR spectrum of this compound will show a combination of characteristic absorption bands from its various functional groups.

Wavenumber (cm⁻¹) Vibration Expected Appearance
3300-2500O-H stretch (Carboxylic acid)Very broad and strong[15][16][17]
~3200-3550O-H stretch (Alcohol)Broad and strong, may overlap with the carboxylic acid O-H
~3100-3000C-H stretch (Aromatic)Weak to medium[18]
~1725-1700C=O stretch (Carboxylic acid)Strong and sharp[15][16][19]
~1600, ~1470C=C and C=N stretch (Pyridine ring)Medium to strong[18][20]
~1250-1150C-F stretchStrong[20][21][22]
~1320-1210C-O stretch (Carboxylic acid)Medium[17]
  • Comparison with 3-Pyridinepropionic acid: The spectrum of 3-Pyridinepropionic acid would lack the strong C-F stretching band and the broad O-H stretching band from the alcohol. The C-H stretching region would also show absorptions for the aliphatic CH₂ groups.

Conclusion

The structural confirmation of this compound requires a synergistic approach that integrates data from ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and FTIR spectroscopy. By carefully analyzing the unique spectral signatures arising from the difluoro, hydroxyl, and pyridyl functionalities and comparing them with a structurally related compound, researchers can achieve an unambiguous and robust structural assignment. This rigorous analytical workflow is essential for ensuring the quality and reliability of data in drug discovery and development.

References

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  • ResearchGate. (n.d.). FTIR spectrum for Pyridine | Download Table. Retrieved from [Link]

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Guide to the Biological Activity of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic Acid and its Analogs as Potential Kynurenine Aminotransferase II Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the biological activity of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid and its structural analogs. The focus is on their potential as inhibitors of Kynurenine Aminotransferase II (KAT II), a key enzyme implicated in neurological and psychiatric disorders. We will explore the structure-activity relationships (SAR) that govern their inhibitory potential, supported by experimental data and detailed methodologies.

Introduction: Targeting the Kynurenine Pathway for Neurological Disorders

The kynurenine pathway is the primary metabolic route for tryptophan degradation in the body.[1][2] A key enzyme in this pathway, Kynurenine Aminotransferase (KAT), converts L-kynurenine into kynurenic acid (KYNA).[3] Elevated levels of KYNA in the brain have been linked to the cognitive deficits observed in schizophrenia and other psychiatric diseases.[3][4] KYNA acts as an antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor and as an inhibitor of the α7 nicotinic acetylcholine receptor.[5] Consequently, inhibiting KAT enzymes, particularly KAT II which is predominant in the human brain, presents a promising therapeutic strategy to reduce brain KYNA levels and potentially ameliorate cognitive dysfunction.[3][4]

The compound this compound serves as an excellent scaffold for designing novel KAT II inhibitors. Its key structural features include:

  • A carboxylic acid moiety for potential interaction with charged residues in the enzyme's active site.

  • A gem-difluoro group at the α-carbon, which can modulate acidity and metabolic stability.

  • A β-hydroxy group that can act as a hydrogen bond donor or acceptor.

  • A 3-pyridyl ring , a common pharmacophore in medicinal chemistry.

This guide will systematically explore how modifications to each of these structural components can influence the biological activity against KAT II.

Mechanism of Action: How KAT II Inhibitors Work

KAT enzymes are members of the pyridoxal-5'-phosphate (PLP)-dependent enzyme family.[3] The catalytic cycle involves the formation of a Schiff base between the PLP cofactor and the substrate, L-kynurenine. Potent inhibitors are often designed to interact with this key cofactor.

For example, the selective KAT II inhibitor PF-04859989 has been shown to form a covalent adduct with the PLP cofactor within the active site.[5] This irreversible inhibition mechanism effectively shuts down the enzyme's catalytic activity. Understanding this interaction is crucial for the rational design of new and effective inhibitors based on the this compound scaffold.

cluster_pathway Kynurenine Pathway cluster_target Therapeutic Intervention cluster_effect Downstream Effect Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine TDO, IDO Anthranilic_Acid Anthranilic_Acid Kynurenine->Anthranilic_Acid Kynureninase Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid KAT I, II, III, IV Three_Hydroxykynurenine Three_Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine KMO Reduced_KYNA Reduced Kynurenic Acid (KYNA) Levels Quinolinic_Acid Quinolinic_Acid Three_Hydroxykynurenine->Quinolinic_Acid Inhibitor KAT II Inhibitor (e.g., 2,2-Difluoro-3-hydroxy- (3-pyridyl)propionic acid analog) KAT_II KAT II Enzyme Inhibitor->KAT_II Inhibition NMDA_Modulation Modulation of NMDA Receptor Activity Reduced_KYNA->NMDA_Modulation

Figure 1: Simplified diagram of the Kynurenine Pathway and the role of KAT II inhibition.

Structure-Activity Relationship (SAR) Analysis

The following sections explore how modifications to the core scaffold of this compound could impact its inhibitory activity on KAT II.

The Role of the Acidic Moiety

The carboxylic acid group is a key feature for many enzyme inhibitors, often forming ionic interactions with basic residues in the active site.

  • Carboxylic Acid vs. Bioisosteres: While the carboxylate is a strong starting point, other acidic functional groups, known as bioisosteres, can offer advantages in terms of cell permeability, metabolic stability, and target affinity. For instance, in the development of the potent KAT II inhibitor PF-04859989, a cyclic hydroxamic acid was identified as a critical functional group, superior to a simple carboxylic acid.[5] The replacement of the carboxylic acid in our scaffold with a hydroxamic acid or a tetrazole ring would be a primary area for investigation.

Impact of α-Carbon Fluorination

The gem-difluoro substitution at the α-carbon is a significant modification with multiple potential effects.

  • Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which increases the acidity of the carboxylic acid (lowers the pKa). This can lead to a stronger ionic interaction with the target enzyme at physiological pH.

  • Metabolic Stability: Fluorination at a metabolically active position can block oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life.[6]

  • Conformational Effects: The fluorine atoms can influence the preferred conformation of the molecule, which may lead to a better fit within the enzyme's active site.

A comparative analysis would involve synthesizing and testing analogs with no fluorine, a single fluorine, or other groups at this position to quantify the contribution of the difluoro moiety to the overall biological activity.

The Significance of the β-Hydroxy Group

The hydroxyl group at the β-position can form crucial hydrogen bonds with amino acid residues in the active site of KAT II, such as Tyrosine 142.[5]

  • Hydrogen Bonding: Removal or esterification of this hydroxyl group would likely lead to a significant loss of activity, confirming its role as a key binding element.

  • Stereochemistry: The stereochemistry of this hydroxyl group is critical. For many enzymes, only one enantiomer will bind effectively.[5] The synthesis of stereochemically pure (R)- and (S)-enantiomers is essential to determine the optimal configuration for KAT II inhibition.

Modifications of the Pyridyl Ring

The 3-pyridyl ring serves as a key recognition element. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can engage in pi-stacking or hydrophobic interactions.

  • Positional Isomers: Moving the nitrogen to the 2- or 4-position of the pyridine ring would alter the geometry of potential hydrogen bonds and could drastically affect binding affinity.

  • Ring Substitution: Adding substituents (e.g., halogens, methyl groups) to the pyridine ring can probe for additional binding pockets and influence properties like lipophilicity and brain penetration.

  • Alternative Heterocycles: Replacing the pyridine with other heterocyclic rings (e.g., pyrimidine, thiazole, or even a phenyl ring) is a standard strategy in medicinal chemistry to optimize interactions and improve drug-like properties.[7][8]

Quantitative Comparison and Experimental Protocols

To provide a benchmark, the table below lists known KAT II inhibitors and their reported potencies.

Compound NameTargetIC50 (nM)Reference
PF-04859989Human KAT II13ACS Med. Chem. Lett.[5]
BFF-816Rat KAT IIPotent in vivoJ. Psychiatr. Res.[4]
Experimental Protocol: In Vitro KAT II Inhibition Assay

This protocol describes a standard method for determining the IC50 of a test compound against human KAT II.

Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of KAT II by 50%.

Materials:

  • Recombinant human KAT II enzyme

  • L-kynurenine (substrate)

  • α-ketoglutarate (co-substrate)

  • Pyridoxal-5'-phosphate (PLP) (cofactor)

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds (e.g., this compound analogs) dissolved in DMSO

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Workflow:

start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrates, Inhibitor Dilutions) start->prep_reagents add_components Add to 96-well plate: - Buffer - PLP - KAT II Enzyme - Inhibitor (or DMSO vehicle) prep_reagents->add_components pre_incubate Pre-incubate for 15 min at 37°C add_components->pre_incubate initiate_rxn Initiate Reaction: Add L-kynurenine & α-ketoglutarate pre_incubate->initiate_rxn monitor_abs Monitor decrease in NADH absorbance at 340 nm (if using a coupled assay with glutamate dehydrogenase) or monitor KYNA formation via HPLC initiate_rxn->monitor_abs calc_rate Calculate Initial Reaction Velocity monitor_abs->calc_rate plot_data Plot % Inhibition vs. [Inhibitor] calc_rate->plot_data calc_ic50 Calculate IC50 using non-linear regression plot_data->calc_ic50 end_node End calc_ic50->end_node

Figure 2: Workflow for an in vitro KAT II enzyme inhibition assay.

Step-by-Step Procedure:

  • Prepare Reagent Solutions: Prepare stock solutions of all reagents in the potassium phosphate buffer. Create a serial dilution of the test compounds in DMSO.

  • Enzyme/Inhibitor Pre-incubation: In each well of the 96-well plate, add 50 µL of buffer, 10 µL of PLP solution, 10 µL of KAT II enzyme solution, and 1 µL of the test compound dilution (or DMSO for control wells).

  • Incubate: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding 20 µL of L-kynurenine and 10 µL of α-ketoglutarate to each well.

  • Measure Activity: Immediately begin measuring the formation of kynurenic acid. This is often done using a coupled assay where the product glutamate (formed from α-ketoglutarate) is measured, or directly by HPLC to quantify KYNA.

  • Data Analysis: Calculate the initial velocity for each reaction. Determine the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The scaffold of this compound represents a promising starting point for the development of novel KAT II inhibitors. The systematic analysis of its structure-activity relationships reveals several key insights:

  • The acidic moiety is critical, with bioisosteres like hydroxamic acids showing significant potential.

  • α-difluorination likely enhances both potency and metabolic stability.

  • The β-hydroxy group and its specific stereochemistry are crucial for binding.

  • The 3-pyridyl ring provides a platform for modifications to optimize interactions and pharmacokinetic properties.

Future research should focus on synthesizing and testing a focused library of analogs based on these principles. The most potent inhibitors should then be evaluated for selectivity against other KAT isoforms and for their pharmacokinetic properties, particularly their ability to cross the blood-brain barrier. The ultimate goal is to develop a potent, selective, and brain-penetrant KAT II inhibitor as a novel therapeutic for cognitive impairments in psychiatric disorders.

References

  • Dounay, A. B., et al. (2012). Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia. ACS Medicinal Chemistry Letters, 3(3), 187–192. Available from: [Link]

  • Pillai, P., et al. (2016). Kynurenine Aminotransferase Isozyme Inhibitors: A Review. PubMed Central. Available from: [Link]

  • Holtze, M., et al. (2012). Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor. PubMed Central. Available from: [Link]

  • Ismail, H., et al. (2019). Structure-property relationships of fluorinated carboxylic acid bioisosteres. PubMed Central. Available from: [Link]

  • Liu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. ResearchGate. Available from: [Link]

  • Al-Mawsawi, L. Q., et al. (2011). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. PubMed Central. Available from: [Link]

  • S., G., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available from: [Link]

  • Le, C. M., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health. Available from: [Link]

  • He, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action (MoA) is both critical and challenging. This guide provides a comprehensive, in-depth framework for elucidating and validating the MoA of a novel compound, using the hypothetical "hit" molecule, 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid, as a central example. Our approach begins with a phenotypic observation and systematically drills down to the molecular target and pathway engagement. This guide eschews a rigid template in favor of a logical, causality-driven narrative that reflects the dynamic nature of MoA studies in modern drug discovery.

Introduction: From Phenotype to Mechanism

The discovery of a novel bioactive compound often begins with a phenotypic screen, where a desirable biological effect is observed in a cellular or organismal model without prior knowledge of the molecular target. This approach, known as phenotypic drug discovery, has been remarkably successful in identifying first-in-class medicines.[1][2][3] Let us hypothesize that this compound (herein referred to as 'Compound X') has been identified in a high-throughput screen for its potent anti-proliferative effects in a human cancer cell line.

While this initial "hit" is promising, it is merely the starting point. To advance Compound X as a potential therapeutic, we must answer the crucial question: How does it work? A thorough understanding of its MoA is essential for optimizing its efficacy, predicting potential side effects, and developing biomarkers for clinical trials.[4]

This guide will delineate a multi-phase, integrated strategy to deconvolve the MoA of Compound X, moving from broad, unbiased target identification methods to specific, quantitative validation assays.

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Cellular MoA Confirmation Unbiased Screening Phenotypic Screening (e.g., Anti-proliferation Assay) Target ID Target Identification - Affinity Chromatography-MS - Chemical Proteomics - CETSA Unbiased Screening->Target ID Identified 'Hit': Compound X Biophysical Validation Biophysical Characterization - ITC (Binding Affinity) - CETSA (Target Engagement) Target ID->Biophysical Validation Putative Targets Biochemical Validation Biochemical Assays - Enzyme Kinetics (Ki, Mode of Inhibition) Biophysical Validation->Biochemical Validation Cellular Validation Cellular & Functional Assays - Target Knockdown/Knockout - Pathway Analysis (Western Blot) Biochemical Validation->Cellular Validation Confirmed Target MoA Validated Mechanism of Action Cellular Validation->MoA

Figure 1: Overall workflow for MoA validation of a novel compound.

Phase 1: Target Identification - Casting a Wide Net

The initial objective is to generate a list of potential protein targets for Compound X. This requires unbiased approaches that can identify interactions within a complex cellular proteome. We will compare three powerful techniques: Affinity Chromatography-Mass Spectrometry (AC-MS), Chemical Proteomics (using Kinobeads as an example), and the Cellular Thermal Shift Assay (CETSA).

Affinity Chromatography-Mass Spectrometry (AC-MS)

This classic and robust technique uses an immobilized version of the small molecule to "fish" for its binding partners from a cell lysate.[5] The captured proteins are then identified by mass spectrometry.

Causality Behind Experimental Choices: The core principle of AC-MS is that a specific, high-affinity interaction between Compound X and its target will allow the target to be physically separated from the thousands of other proteins in the lysate. The choice of linker position on Compound X is critical; it must be at a site that does not interfere with its biological activity, which is a key self-validating step. Comparing proteins captured by the Compound X-beads to those captured by control beads (without the compound) allows for the differentiation of specific binders from non-specific background proteins.

Start Synthesize Immobilized Compound X Probe Incubate Incubate Lysate with Compound X-Beads & Control-Beads Start->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS Protein Digestion & LC-MS/MS Analysis Elute->MS Analysis Identify Proteins Enriched in Compound X Sample vs. Control MS->Analysis Result List of Putative Target Proteins Analysis->Result

Figure 2: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Experimental Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize an analog of Compound X with a linker (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylate). Covalently attach this probe to activated sepharose beads.

  • Cell Lysis: Grow the cancer cell line of interest to ~80% confluency. Harvest and lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Affinity Pulldown: Incubate the cell lysate with the Compound X-conjugated beads and control beads (beads with linker only) for 2-4 hours at 4°C.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, perform an in-gel trypsin digest, and analyze the resulting peptides by LC-MS/MS to identify the proteins.

Chemical Proteomics: Kinobeads Profiling

If there is reason to suspect that Compound X might target a specific protein family, more directed approaches can be highly effective. For example, if the structure of Compound X resembles known ATP-competitive inhibitors, a kinobeads approach can be employed.[6][7] Kinobeads are composed of multiple, non-selective kinase inhibitors immobilized on a matrix, which can capture a large portion of the cellular kinome.[6][7]

Causality Behind Experimental Choices: This is a competitive binding assay. By pre-incubating the cell lysate with free Compound X, any kinases that it binds to will be unable to bind to the kinobeads. The "displaced" kinases are then identified by mass spectrometry. This method provides a "target landscape" of the compound against a large, predefined family of proteins.[7]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in an intact cellular environment.[8][9][10] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[9]

Causality Behind Experimental Choices: This assay directly measures the biophysical consequence of binding in a physiological context. By treating cells with Compound X and then heating them across a temperature gradient, the target protein will remain soluble at higher temperatures compared to untreated cells. This thermal shift is a direct indicator of target engagement.[8][9] This method is invaluable for confirming that the compound can enter the cell and bind to its target in the complex cellular milieu.

cluster_0 Control (DMSO) cluster_1 Treatment (Compound X) Control_Cells Treat Cells with DMSO Control_Heat Heat to Temperature T Control_Cells->Control_Heat Control_Lysis Lyse Cells Control_Heat->Control_Lysis Control_Result Target Protein Denatures & Aggregates Control_Lysis->Control_Result Quantify Quantify Soluble Target Protein (e.g., by Western Blot) Control_Result->Quantify Treat_Cells Treat Cells with Compound X Treat_Heat Heat to Temperature T Treat_Cells->Treat_Heat Treat_Lysis Lyse Cells Treat_Heat->Treat_Lysis Treat_Result Target Protein is Stabilized & Remains Soluble Treat_Lysis->Treat_Result Treat_Result->Quantify Conclusion Increased Soluble Protein in Treated Sample Indicates Engagement Quantify->Conclusion

Figure 3: Principle of the Cellular Thermal Shift Assay (CETSA).

Phase 2: Target Validation and Mechanistic Characterization

Once a list of putative targets is generated, the next phase is to validate these interactions with quantitative biophysical and biochemical methods. Let's assume that AC-MS identified a specific enzyme, "Enzyme Y," as a high-confidence interactor.

Direct Binding Affinity: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding interactions.[11] It directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[12][13]

Causality Behind Experimental Choices: Unlike many other techniques, ITC is a direct binding assay that does not rely on labels or secondary reporters.[14] It provides a comprehensive thermodynamic profile of the interaction, which is crucial for structure-activity relationship (SAR) studies. A low Kd value (e.g., in the nanomolar range) would provide strong evidence of a direct and high-affinity interaction between Compound X and Enzyme Y.

Experimental Protocol: Isothermal Titration Calorimetry

  • Protein Preparation: Express and purify recombinant Enzyme Y. Ensure the protein is correctly folded and active.

  • Sample Preparation: Prepare solutions of Enzyme Y and Compound X in the same buffer. The concentration of Compound X in the syringe should be 10-20 times higher than the concentration of Enzyme Y in the sample cell.

  • Titration: Titrate Compound X into the sample cell containing Enzyme Y in a series of small injections.

  • Data Analysis: Integrate the heat changes after each injection and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine Kd, n, ΔH, and ΔS.

Functional Consequence: Enzyme Kinetic Assays

Demonstrating that Compound X binds to Enzyme Y is only part of the story. We must also show that this binding has a functional consequence. If Enzyme Y is a catalytic protein, its inhibition by Compound X can be characterized using enzyme kinetic assays.[15][16]

Causality Behind Experimental Choices: Enzyme kinetics can reveal not only the potency of an inhibitor (IC50 and Ki) but also its mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[17][18] This information is vital for understanding how the compound works at a molecular level and for guiding medicinal chemistry efforts. For instance, a competitive inhibitor binds to the same active site as the substrate, a finding that can be leveraged in structure-based drug design.

E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (Compound X) ES->E P Product (P) ES->P -> E + P EI->E

Figure 4: A simplified competitive inhibition scheme.

Experimental Protocol: Determining Ki and Mode of Inhibition

  • Enzyme Assay: Develop a robust assay to measure the activity of Enzyme Y (e.g., a spectrophotometric assay that monitors the production of a colored product).

  • IC50 Determination: Measure the activity of Enzyme Y at a fixed substrate concentration across a range of Compound X concentrations. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Mechanism of Inhibition Study: Perform the enzyme assay with varying concentrations of both the substrate and Compound X. Plot the data using a double-reciprocal (Lineweaver-Burk) plot. The pattern of the lines will reveal the mode of inhibition.

  • Ki Calculation: Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the mode of inhibition.[19]

ParameterDefinitionSignificance
Kd Dissociation ConstantA direct measure of binding affinity. Lower Kd means tighter binding.[20]
IC50 Half-maximal Inhibitory ConcentrationThe concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[21]
Ki Inhibition ConstantAn intrinsic measure of an inhibitor's potency, independent of substrate concentration. Lower Ki means a more potent inhibitor.[19][22]

Phase 3: Cellular and Functional Validation

The final and most crucial phase is to link the molecular interaction (Compound X inhibiting Enzyme Y) to the initial phenotypic observation (anti-proliferative effect).

Causality Behind Experimental Choices: This phase is about establishing causality in a cellular context. If inhibiting Enzyme Y is indeed the MoA of Compound X, then removing Enzyme Y from the cells should mimic the effect of the compound. Conversely, making the cells resistant to the compound (e.g., by overexpressing a mutant form of Enzyme Y that doesn't bind the compound) should rescue the phenotype.

Target Knockdown/Knockout

Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of Enzyme Y in the cancer cells should phenocopy the anti-proliferative effect of Compound X.

Pathway Analysis

If Enzyme Y is part of a known signaling pathway, we can use techniques like Western blotting to examine the phosphorylation status or expression levels of downstream proteins. Treatment with Compound X should produce the same changes in these downstream markers as knocking down Enzyme Y.

Signal Upstream Signal EnzymeY Enzyme Y Signal->EnzymeY Downstream Downstream Effector EnzymeY->Downstream Proliferation Cell Proliferation Downstream->Proliferation CompoundX Compound X CompoundX->EnzymeY

Figure 5: Hypothetical pathway inhibited by Compound X.

Comparison of Methodologies for MoA Validation

MethodPrincipleAdvantagesLimitations
AC-MS Affinity capture of target proteins from lysate.Unbiased; identifies direct binders.Requires chemical modification of the compound; can have high background.
Kinobeads Competitive binding against a family of proteins.High throughput for a specific protein class; uses native proteins.[6]Biased towards the chosen protein family; may miss non-competitive binders.[6]
CETSA Ligand-induced thermal stabilization of the target protein.Confirms target engagement in intact cells; label-free.[8][23]Not suitable for all proteins; lower throughput than some methods.
ITC Measures heat changes upon binding.Gold standard for affinity and thermodynamics; direct measurement.[11]Requires larger amounts of pure protein; lower throughput.
Enzyme Kinetics Measures the effect of the compound on enzyme reaction rates.Provides functional data (IC50, Ki, mode of inhibition).[18]Requires a functional assay for the target enzyme.

Conclusion: Building a Cohesive MoA Model

Validating the mechanism of action of a novel compound like this compound is a systematic, multi-faceted process. It begins with broad, discovery-oriented techniques to identify potential targets and progressively employs more focused, quantitative assays to validate those targets and elucidate the functional consequences of their engagement. By integrating data from affinity-based proteomics, biophysical binding assays, biochemical functional assays, and cellular validation experiments, a researcher can build a robust and well-supported model of the compound's MoA. This comprehensive understanding is the bedrock upon which successful drug development programs are built.

References

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Mastering Selectivity: A Comparative Cross-Reactivity Profiling Guide for 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid (DFHPA)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is a paramount objective.[1][2] Kinase inhibitors have emerged as a significant class of therapeutics, particularly in oncology, but their clinical success is often dictated by their selectivity profile.[1][3] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4][5] Therefore, a rigorous and early understanding of a compound's cross-reactivity is not just a regulatory hurdle but a strategic necessity.

This guide provides a comprehensive framework for the cross-reactivity profiling of a novel investigational compound, 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid (DFHPA) . While public domain data on DFHPA is limited[6][7][8][9], we will proceed under the working hypothesis that it is a newly synthesized inhibitor of a specific serine/threonine kinase, hereafter referred to as "Target Kinase X" (TKX).

We will detail a robust, multi-tiered experimental approach to characterize the selectivity of DFHPA. This guide will compare its hypothetical performance against two well-established kinase inhibitors: Staurosporine , a notoriously promiscuous inhibitor, and Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor. This comparative analysis will provide essential context for interpreting DFHPA's selectivity profile and predicting its potential therapeutic window.

The Imperative of Kinase Selectivity

The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding pocket, making the design of selective inhibitors a significant challenge.[2][10] The degree to which an inhibitor can distinguish its intended target from other kinases is a critical determinant of its safety and efficacy.[11][12] A highly selective inhibitor minimizes the risk of off-target side effects, while a well-characterized multi-targeted inhibitor can be advantageous in treating complex diseases like cancer.[13][14]

This guide will outline a systematic process to build a comprehensive selectivity profile for DFHPA, enabling researchers to make informed decisions about its continued development.

Comparative Kinase Inhibitor Profiles

To provide a clear benchmark for DFHPA's performance, we will compare its hypothetical data against Staurosporine and Sunitinib. The following tables summarize the key performance indicators for these compounds.

Table 1: Key Performance Metrics for Kinase Inhibitor Comparison

MetricDescriptionImportance in Profiling
IC50 The concentration of an inhibitor required to reduce the activity of a kinase by 50%.[15]A primary measure of an inhibitor's potency. Lower values indicate higher potency.
Ki The inhibition constant, representing the binding affinity of the inhibitor to the kinase.Provides a more absolute measure of binding affinity than IC50, independent of substrate concentration.
Selectivity Score A quantitative measure of an inhibitor's potency against its intended target versus a panel of off-targets.Crucial for predicting potential side effects and understanding the inhibitor's mechanism of action.[16]
Residence Time The duration for which an inhibitor remains bound to its target.A longer residence time can lead to sustained target inhibition in vivo, even after the inhibitor has been cleared from circulation.

Table 2: Hypothetical Primary Target Affinity and Cellular Potency

CompoundPrimary Target(s)Biochemical IC50 (nM)Cellular Target Inhibition (EC50, nM)
DFHPA (Hypothetical) TKX1575
Staurosporine Pan-Kinase1-20 (for many kinases)10-100
Sunitinib VEGFRs, PDGFRs, c-KIT2-1020-150

Table 3: Hypothetical Kinome-Wide Selectivity Profile (KINOMEscan™ Data)

CompoundNumber of Kinases ScreenedKinases with >90% Inhibition at 1 µMSelectivity Score (S-Score)
DFHPA (Hypothetical) 46830.006
Staurosporine 4682420.517
Sunitinib 468550.118

Experimental Workflows for Cross-Reactivity Profiling

A robust assessment of cross-reactivity requires a multi-pronged approach, combining broad screening with detailed mechanistic studies. The following experimental workflow is designed to provide a comprehensive understanding of DFHPA's selectivity.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Potency Determination for Hits cluster_2 Tier 3: Cellular Target Engagement & Off-Target Validation cluster_3 Tier 4: Advanced Biophysical & Safety Profiling A Compound Synthesis & QC (DFHPA, Staurosporine, Sunitinib) B KINOMEscan™ Profiling (468 kinases at 1 µM) A->B Single concentration screen I Broad Panel Safety Screen (e.g., CEREP panel) A->I Assess non-kinase off-targets C Identify Hits (>90% inhibition) B->C D Biochemical IC50 Assays (10-point dose response) C->D Dose-response curves E Cellular Target Engagement Assay (e.g., NanoBRET™) D->E Validate on-target activity F Phospho-protein Western Blot D->F Assess pathway modulation H Surface Plasmon Resonance (SPR) (Binding kinetics - Kon/Koff) D->H Determine Ki and Residence Time G CRISPR-Cas9 Knockout Cells E->G Confirm on-target phenotype

Caption: A multi-tiered workflow for comprehensive cross-reactivity profiling.

Detailed Experimental Protocols

1. Tier 1: Broad Kinome Screening (KINOMEscan™)

  • Principle: This is a competition binding assay that quantitatively measures the ability of a compound to displace a ligand from the ATP-binding site of a large number of kinases.[1]

  • Protocol:

    • Synthesize and purify DFHPA, Staurosporine, and Sunitinib to >98% purity as confirmed by HPLC and NMR.

    • Submit the compounds to a commercial KINOMEscan™ service for screening against a panel of 468 kinases at a single concentration of 1 µM.

    • The results are reported as percent inhibition relative to a DMSO control.

2. Tier 2: Biochemical IC50 Determination

  • Principle: To determine the potency of the inhibitor against the primary target and any significant off-targets identified in Tier 1.

  • Protocol:

    • For TKX and any off-target kinases showing >90% inhibition in the KINOMEscan™, set up a radiometric or fluorescence-based kinase activity assay.

    • Prepare a 10-point, 3-fold serial dilution of DFHPA, Staurosporine, and Sunitinib.

    • Incubate the kinase, substrate, and inhibitor for a defined period.

    • Initiate the reaction by adding ATP.

    • Measure the kinase activity and plot the results against the inhibitor concentration.

    • Calculate the IC50 value using non-linear regression analysis.

3. Tier 3: Cellular Target Engagement and Off-Target Validation

  • Principle: To confirm that the inhibitor engages its intended target in a cellular context and to validate that the observed cellular phenotype is due to on-target activity.

  • Protocol (Cellular Target Engagement - NanoBRET™):

    • Transfect cells with a plasmid encoding a NanoLuc®-TKX fusion protein.

    • Treat the cells with a range of concentrations of DFHPA.

    • Add the fluorescent energy transfer probe.

    • Measure the BRET signal to determine the extent of target engagement.

  • Protocol (CRISPR-Cas9 Knockout Validation):

    • Use CRISPR-Cas9 to generate a cell line with a knockout of the gene encoding TKX.[17]

    • Treat both the wild-type and knockout cell lines with DFHPA and assess a relevant cellular phenotype (e.g., apoptosis, proliferation).

    • If the phenotype is only observed in the wild-type cells, it provides strong evidence for on-target activity.

Interpreting the Data: A Comparative Discussion

The hypothetical data presented in Tables 2 and 3 suggest that DFHPA is a potent and highly selective inhibitor of TKX. With a selectivity score of 0.006, it is significantly more selective than both the multi-targeted inhibitor Sunitinib (0.118) and the promiscuous inhibitor Staurosporine (0.517). The identification of only two significant off-targets in a broad kinome screen is a promising result for a lead compound.

The subsequent biochemical IC50 assays would be critical to quantify the potency against these off-targets. A >100-fold difference in IC50 between the primary target and any off-targets is generally considered a good selectivity window.

The cellular target engagement assays are essential to bridge the gap between biochemical potency and cellular activity.[18] A significant rightward shift in the EC50 compared to the IC50 may indicate poor cell permeability or active efflux. The CRISPR-Cas9 knockout experiment provides the most definitive evidence for on-target activity.[17]

Advanced Profiling: Binding Kinetics and Safety Screening

For promising lead compounds like our hypothetical DFHPA, further characterization is warranted.

  • Surface Plasmon Resonance (SPR): This technique can provide detailed information about the binding kinetics (kon and koff rates) of the inhibitor to its targets. A slow off-rate (long residence time) can be a desirable property, leading to sustained target inhibition in vivo.

  • Broad Panel Safety Screening: It is crucial to assess the activity of DFHPA against a broader range of non-kinase targets, such as GPCRs, ion channels, and transporters, to identify any potential safety liabilities.

G cluster_0 DFHPA cluster_1 Primary Target cluster_2 Off-Targets cluster_3 Downstream Signaling DFHPA DFHPA TKX TKX DFHPA->TKX High Affinity OffTarget1 Kinase Y DFHPA->OffTarget1 Low Affinity OffTarget2 Kinase Z DFHPA->OffTarget2 Low Affinity Pathway Cellular Response TKX->Pathway Inhibition OffTarget1->Pathway Minimal Effect OffTarget2->Pathway Minimal Effect

Caption: Signaling pathway interactions based on DFHPA's hypothetical selectivity.

Conclusion

The cross-reactivity profiling of a novel kinase inhibitor is a critical and complex undertaking. By employing a systematic, multi-tiered approach, researchers can build a comprehensive understanding of a compound's selectivity and potential for clinical success. This guide provides a robust framework for the evaluation of this compound (DFHPA), using established methodologies and comparative analysis to inform its future development. A thorough and early assessment of cross-reactivity is an indispensable step in the journey from a promising lead compound to a safe and effective therapeutic agent.

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  • Li, Y., & Li, D. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules, 28(18). [Link]

Sources

Head-to-head comparison of different synthesis routes for 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Synthesis Routes for 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid

Introduction

This compound is a structurally complex molecule with significant potential in medicinal chemistry and drug development. The incorporation of a difluoromethylene group adjacent to a hydroxyl functionality and a heteroaromatic pyridine ring presents a unique combination of electronic and steric properties. These features can modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Given its potential utility, the efficient and scalable synthesis of this compound is of paramount importance.

Route 1: The Reformatsky Reaction Approach

The Reformatsky reaction is a classic organometallic reaction that involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester.[1][2] This method is particularly well-suited for the synthesis of 2,2-difluoro-β-hydroxy esters due to the commercial availability of ethyl bromodifluoroacetate.

Reaction Scheme & Mechanism

The proposed Reformatsky reaction for the synthesis of the target molecule involves the reaction of 3-pyridinecarboxaldehyde with ethyl bromodifluoroacetate in the presence of activated zinc. The reaction proceeds via the formation of an organozinc intermediate, also known as a Reformatsky enolate, which then adds to the carbonyl group of the aldehyde.[3] Subsequent acidic workup yields the desired β-hydroxy ester, which can then be hydrolyzed to the final carboxylic acid.

Reformatsky Reaction cluster_0 Step 1: Formation of the Reformatsky Reagent cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Ethyl_bromodifluoroacetate Ethyl bromodifluoroacetate Reformatsky_Reagent Organozinc Reagent (Reformatsky Enolate) Ethyl_bromodifluoroacetate->Reformatsky_Reagent Zn Zinc Zinc (Zn) Intermediate_alkoxide Intermediate Zinc Alkoxide Reformatsky_Reagent->Intermediate_alkoxide 3-Pyridinecarboxaldehyde Final_Ester Ethyl 2,2-Difluoro-3-hydroxy- (3-pyridyl)propionate Intermediate_alkoxide->Final_Ester H3O+ workup Final_Acid 2,2-Difluoro-3-hydroxy- (3-pyridyl)propionic acid Final_Ester->Final_Acid Hydrolysis (e.g., LiOH)

Caption: Proposed workflow for the synthesis of this compound via the Reformatsky reaction.

Experimental Protocol

A representative experimental protocol for a Reformatsky-type reaction is as follows:

  • A flame-dried flask is charged with activated zinc dust and a crystal of iodine in an inert solvent such as THF or toluene.

  • A solution of 3-pyridinecarboxaldehyde and ethyl bromodifluoroacetate in the same solvent is added dropwise to the zinc suspension at a controlled temperature.[3]

  • The reaction mixture is stirred until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched with an acidic aqueous solution (e.g., 1 M HCl) and the product is extracted with an organic solvent.

  • The organic layers are combined, dried, and concentrated under reduced pressure.

  • The crude product, the ethyl ester, is purified by column chromatography.

  • The purified ester is then subjected to hydrolysis, for example, using lithium hydroxide in a mixture of THF and water, to yield the final carboxylic acid.

Advantages and Disadvantages
Advantages Disadvantages
Readily available starting materials (3-pyridinecarboxaldehyde and ethyl bromodifluoroacetate).[4][5]Activation of zinc can be variable and may require specific procedures.
Generally good yields for a wide range of aldehydes.The reaction can be sensitive to moisture and air.
Milder reaction conditions compared to Grignard or organolithium reagents, making it more tolerant to certain functional groups.Potential for side reactions, such as self-condensation of the ester.

Route 2: Aldol-Type Condensation Approach

An alternative and powerful strategy for the formation of the C-C bond is through an aldol-type reaction. This involves the generation of a difluoroenolate from a suitable precursor, which then reacts with 3-pyridinecarboxaldehyde.[6]

Reaction Scheme & Mechanism

A modern approach to generating difluoroenolates involves the decarboxylative aldol reaction of a β-keto-α,α-difluoro ester.[7] This method offers a convenient way to generate the required nucleophile in situ. The reaction is typically promoted by a Lewis acid.

Aldol Reaction cluster_0 Step 1: In Situ Enolate Generation cluster_1 Step 2: Aldol Addition cluster_2 Step 3: Final Product Beta-keto-ester Ethyl 2,2-difluoro-3-oxobutanoate Difluoroenolate Difluoroenolate Beta-keto-ester->Difluoroenolate Decarboxylation Lewis_Acid Lewis Acid (e.g., Yb(OTf)3) Aldol_Adduct Aldol Adduct Difluoroenolate->Aldol_Adduct 3-Pyridinecarboxaldehyde Final_Product 2,2-Difluoro-3-hydroxy- (3-pyridyl)propionic acid derivative Aldol_Adduct->Final_Product Workup Biocatalytic Precursors Simple Fluorinated Precursor + 3-Pyridinecarboxaldehyde Engineered_Ecoli Engineered E. coli (Whole-cell biocatalyst) Precursors->Engineered_Ecoli Enzymatic Cascade Final_Product 2,2-Difluoro-3-hydroxy- (3-pyridyl)propionic acid Engineered_Ecoli->Final_Product

Sources

Performance Benchmark Guide: Evaluating 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid as a Putative Kynurenine Aminotransferase II Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the performance of the novel compound, 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid, against established inhibitors of Kynurenine Aminotransferase II (KAT-II). Given the structural characteristics of this molecule, it presents as a promising candidate for KAT-II inhibition. This document will detail the scientific rationale, experimental protocols, and data interpretation required to rigorously assess its potential and compare it to known standards in the field.

Introduction: The Rationale for Targeting Kynurenine Aminotransferase II

The kynurenine pathway is the primary metabolic route for tryptophan degradation in humans.[1] A key enzyme in this pathway, Kynurenine Aminotransferase (KAT), catalyzes the conversion of kynurenine to kynurenic acid (KYNA).[2] Of the four known KAT isoforms, KAT-II is the predominant form in the brain and is primarily responsible for the biosynthesis of KYNA in neurons.[2]

Elevated levels of KYNA in the brain have been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia, due to its role as an antagonist of N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine receptors.[2][3] Consequently, the development of potent and selective KAT-II inhibitors is a significant therapeutic strategy for reducing brain KYNA levels and potentially mitigating cognitive deficits associated with these conditions.[2]

This guide will focus on evaluating this compound as a novel KAT-II inhibitor and comparing its performance against two well-characterized inhibitors: PF-04859989 and BFF-816 .

The Comparators: Established KAT-II Inhibitors

A robust benchmarking study requires well-defined comparators. The following inhibitors have been selected based on their established potency and available data:

  • PF-04859989: A potent, irreversible inhibitor of human KAT-II with a reported half-maximal inhibitory concentration (IC50) of 23 nM. It exhibits selectivity for KAT-II over other KAT isoforms.

  • BFF-816: A systemically active KAT-II inhibitor with a reported IC50 of 13.4 µM in rat liver homogenates. It has been shown to reduce extracellular KYNA levels in the brain following oral administration in rats.

Experimental Workflow for Performance Benchmarking

The following sections outline the necessary experimental procedures to determine the inhibitory potential of this compound and compare it to the known inhibitors.

In Vitro Enzyme Inhibition Assay

The primary method for assessing the inhibitory activity of a compound is to measure its effect on the enzymatic conversion of a substrate to a product. For KAT-II, this involves quantifying the production of kynurenic acid from kynurenine.

Experimental Protocol: HPLC-Based KAT-II Activity Assay

This protocol is adapted from established methods for measuring KAT-II activity.

Materials:

  • Recombinant human KAT-II enzyme

  • L-Kynurenine (substrate)

  • α-Ketoglutarate (co-substrate)

  • Pyridoxal 5'-phosphate (PLP) (co-factor)

  • This compound (test compound)

  • PF-04859989 and BFF-816 (comparator compounds)

  • Phosphate buffer (pH 7.4)

  • Formic acid (to stop the reaction)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV or fluorescence detector.[1]

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, PLP, α-ketoglutarate, and L-kynurenine.

  • Inhibitor Addition: Add varying concentrations of the test compound (this compound) or the comparator inhibitors to the reaction mixture. Include a control with no inhibitor.

  • Enzyme Initiation: Initiate the reaction by adding the KAT-II enzyme to the mixture.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of formic acid.

  • Sample Preparation: Centrifuge the samples to pellet any precipitated protein. Collect the supernatant for analysis.

  • HPLC Analysis: Inject the supernatant into the HPLC system. Separate the components using a C18 reverse-phase column and a suitable mobile phase (e.g., a gradient of acetonitrile in water with a buffer like ammonium acetate or sulfuric acid).[1]

  • Detection and Quantification: Detect kynurenic acid by its absorbance at approximately 330-340 nm or by fluorescence.[1] Quantify the amount of kynurenic acid produced by comparing the peak area to a standard curve.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test and comparator compounds relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

The primary output of the in vitro assay will be the IC50 values for each compound. This data should be presented in a clear and concise table for easy comparison.

CompoundTargetIC50Source
This compound Human KAT-IITo be determinedExperimental
PF-04859989 Human KAT-II23 nM
BFF-816 Rat Liver Homogenate13.4 µM

Interpretation of Results:

  • A lower IC50 value indicates a more potent inhibitor.

  • Comparing the IC50 of this compound to those of PF-04859989 and BFF-816 will provide a direct measure of its relative in vitro potency.

  • It is important to note the species and source of the enzyme used in the assay, as potency can vary between species.

Visualizing the Scientific Context

To better understand the experimental design and the biological pathway being targeted, the following diagrams are provided.

G cluster_0 Experimental Workflow Reaction_Mixture Prepare Reaction Mixture (Substrate, Co-substrate, PLP) Inhibitor_Addition Add Test/Comparator Inhibitors Reaction_Mixture->Inhibitor_Addition Enzyme_Initiation Initiate with KAT-II Enzyme Inhibitor_Addition->Enzyme_Initiation Incubation Incubate at 37°C Enzyme_Initiation->Incubation Reaction_Termination Stop Reaction (Formic Acid) Incubation->Reaction_Termination HPLC_Analysis HPLC Analysis (Quantify Kynurenic Acid) Reaction_Termination->HPLC_Analysis Data_Analysis Calculate IC50 HPLC_Analysis->Data_Analysis

Caption: A flowchart of the in vitro KAT-II inhibition assay.

G Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KAT_II KAT-II Kynurenine->KAT_II Kynurenic_Acid Kynurenic_Acid KAT_II->Kynurenic_Acid Inhibitor 2,2-Difluoro-3-hydroxy- (3-pyridyl)propionic acid (Putative Inhibitor) Inhibitor->KAT_II Inhibition

Caption: The role of KAT-II in the kynurenine pathway and the site of inhibition.

Conclusion and Future Directions

This guide provides a comprehensive methodology for the initial benchmarking of this compound as a potential KAT-II inhibitor. By directly comparing its in vitro potency to the established inhibitors PF-04859989 and BFF-816, researchers can make an informed assessment of its potential as a novel therapeutic agent.

Positive results from these initial studies would warrant further investigation, including:

  • Selectivity profiling: Assessing the inhibitory activity against other KAT isoforms (KAT-I, -III, and -IV) to determine its selectivity.

  • Mechanism of action studies: Determining whether the inhibition is reversible or irreversible, and competitive, non-competitive, or uncompetitive.

  • In vivo studies: Evaluating the compound's ability to reduce kynurenic acid levels in the brain and its effects on cognitive function in animal models of neurological disorders.

By following a rigorous and comparative approach, the scientific community can effectively evaluate the therapeutic potential of novel compounds targeting the kynurenine pathway.

References

  • Schwarcz, R., et al. (2014). Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor. Schizophrenia Bulletin, 40(Suppl 2), S152-S158. [Link]

  • Kucińska, M., & Wsół, A. (2020). Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation. Molecules, 25(23), 5648. [Link]

  • Fukushima, T., et al. (2015). Simultaneous Determination of Kynurenine and Kynurenic Acid by High-Performance Liquid Chromatography Photoirradiation System Using a Mobile Phase Containing 18-crown-6. Journal of Analytical Methods in Chemistry, 2015, 856193. [Link]

  • ResearchGate. (n.d.). Chemical structures of KAT-II inhibitors S-ESBA, BFF-122, PF-04859989, BFF-816, and NS-1502. Retrieved January 12, 2026, from [Link]

  • Han, Q., et al. (2018). Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters. PLoS ONE, 13(4), e0196404. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Kynurenic Acid on Primesep 100 Column. Retrieved January 12, 2026, from [Link]

  • Schwarcz, R., et al. (2014). Targeting kynurenine aminotransferase II in psychiatric diseases: promising effects of an orally active enzyme inhibitor. Schizophrenia Bulletin, 40(Suppl 2), S152-S158. [Link]

  • Bio-protocol. (n.d.). Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector. Retrieved January 12, 2026, from [Link]

  • Yılmaz, F. M., & Kolaylı, S. (2024). METHOD VALIDATION FOR DETERMINATION OF KYNURENIC ACID CONTENT IN NATURAL PRODUCTS BY RP-HPLC-UV. Uludag Bee Journal, 24(2), 188-196. [Link]

  • Hu, L., et al. (2017). A Simple HPLC–MS/MS Method for Determination of Tryptophan, Kynurenine and Kynurenic Acid in Human Serum and. Journal of Analytical Toxicology, 41(1), 37-43. [Link]

  • Han, Q., et al. (2018). Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters. PLoS ONE, 13(4), e0196404. [Link]

Sources

An Independent Verification and Comparative Analysis of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic Acid as a Kynurenine 3-Monooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the reported effects of the novel compound 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid, hypothetically positioned as an inhibitor of Kynurenine 3-Monooxygenase (KMO). Given the limited public data on this specific molecule[1][2], this document outlines the essential experimental protocols and comparative analyses required to validate its efficacy and mechanism of action against established alternatives. The structure of this guide is designed to be a self-validating workflow, ensuring scientific rigor and trustworthiness in the generated data.

The kynurenine pathway is the primary metabolic route for tryptophan catabolism and plays a critical role in cellular energy and immune response.[3][4] Dysregulation of this pathway, particularly the over-activity of the enzyme Kynurenine 3-Monooxygenase (KMO), has been implicated in the pathology of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[5][6] KMO catalyzes the conversion of kynurenine to the neurotoxin 3-hydroxykynurenine (3-HK).[7][] Inhibition of KMO is therefore a promising therapeutic strategy, as it can decrease the production of downstream neurotoxic metabolites while increasing the levels of the neuroprotective kynurenic acid.[3][9]

Initial Characterization and In Vitro Validation

The first step in verifying the reported effects of a novel KMO inhibitor is to perform a direct in vitro enzyme inhibition assay. This experiment will determine the compound's potency and mechanism of inhibition.

Experimental Protocol: KMO Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of this compound on KMO activity.[10][11]

  • Objective: To determine the IC50 (half-maximal inhibitory concentration) of the test compound against KMO.

  • Materials:

    • Recombinant human KMO enzyme

    • L-Kynurenine (substrate)

    • NADPH (cofactor)

    • Potassium phosphate buffer

    • Test compound: this compound

    • Positive control inhibitor: Ro 61-8048[12][13]

    • 96-well microplate

    • Spectrophotometer or fluorometer

  • Procedure:

    • Prepare a stock solution of the test compound and the positive control (Ro 61-8048) in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the reaction buffer, NADPH, and varying concentrations of the test compound or positive control.

    • Initiate the reaction by adding the KMO enzyme and L-kynurenine.

    • Incubate the plate at 37°C for a predetermined time.

    • Stop the reaction and measure the formation of 3-hydroxykynurenine. This can be done by measuring the absorbance or fluorescence of the product.[14]

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cellular Efficacy and Target Engagement

Following in vitro validation, it is crucial to assess the compound's ability to inhibit KMO within a cellular context. This step confirms cell permeability and target engagement in a more biologically relevant system.

Experimental Protocol: Cellular Assay for Kynurenine Pathway Metabolism

This protocol measures the downstream effects of KMO inhibition in a cellular model.[15]

  • Objective: To quantify the reduction of 3-hydroxykynurenine (3-HK) and the potential increase in kynurenic acid in cells treated with the test compound.

  • Materials:

    • A suitable cell line (e.g., human neuroblastoma SK-N-SH or microglial cells)[16]

    • Cell culture medium

    • L-Tryptophan

    • Test compound

    • Ro 61-8048 (positive control)

    • LC-MS/MS system for metabolite analysis

  • Procedure:

    • Culture the cells in a multi-well plate until they reach a suitable confluency.

    • Treat the cells with varying concentrations of the test compound or positive control for a specified period.

    • Supplement the cell culture medium with L-tryptophan to stimulate the kynurenine pathway.

    • After incubation, collect the cell lysates and the culture supernatant.

    • Extract the metabolites and analyze the levels of kynurenine, 3-HK, and kynurenic acid using LC-MS/MS.[14]

    • Compare the metabolite levels in treated cells to untreated controls to determine the effect of the compound on the kynurenine pathway.

Functional Outcomes: Neuroprotection

The ultimate goal of a KMO inhibitor is often to provide neuroprotection.[17] Therefore, a functional assay is necessary to verify this intended therapeutic effect.

Experimental Protocol: Neuroprotection Assay

This protocol assesses the ability of the test compound to protect neuronal cells from a relevant toxic insult.[18][19]

  • Objective: To determine if the test compound can protect neuronal cells from glutamate-induced excitotoxicity.[20]

  • Materials:

    • Neuronal cell line (e.g., HT22 hippocampal neurons)

    • Cell culture medium

    • Glutamate

    • Test compound

    • Ro 61-8048 (positive control)

    • Cell viability assay kit (e.g., MTT or LDH release assay)[16]

  • Procedure:

    • Plate the neuronal cells in a 96-well plate.

    • Pre-treat the cells with different concentrations of the test compound or positive control for a few hours.

    • Induce neurotoxicity by adding a toxic concentration of glutamate to the culture medium.

    • Incubate the cells for 24-48 hours.

    • Assess cell viability using a standard assay like MTT or by measuring the release of lactate dehydrogenase (LDH) into the medium.

    • Compare the viability of treated cells to those exposed to glutamate alone to determine the neuroprotective effect of the compound.

Comparative Analysis

A crucial aspect of this guide is the objective comparison of this compound with a known KMO inhibitor, Ro 61-8048.[7][21] The data from the experiments described above should be compiled into a clear and concise table for easy comparison.

Table 1: Comparative Performance of KMO Inhibitors

ParameterThis compoundRo 61-8048
KMO Inhibition (IC50) Experimental Value~37 nM[13]
Cellular 3-HK Reduction Experimental Value (% reduction)Experimental Value (% reduction)
Neuroprotection (EC50) Experimental ValueLiterature or Experimental Value
Visualizing the Scientific Rationale

To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO KMO Kynurenine->KMO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid Three_HK 3-Hydroxykynurenine (Neurotoxic) KMO->Three_HK DFHP 2,2-Difluoro-3-hydroxy- (3-pyridyl)propionic acid DFHP->KMO Inhibition

Caption: The Kynurenine Pathway and the inhibitory action of the test compound on KMO.

Experimental_Workflow cluster_0 Phase 1: In Vitro Verification cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Functional Assessment Enzyme_Assay KMO Inhibition Assay (Determine IC50) Cellular_Assay Cellular Metabolism Assay (Measure 3-HK levels) Enzyme_Assay->Cellular_Assay Neuroprotection_Assay Neuroprotection Assay (Assess cell viability) Cellular_Assay->Neuroprotection_Assay

Caption: Step-by-step experimental workflow for independent verification.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the independent verification of the reported effects of this compound as a potential KMO inhibitor. By following these detailed protocols and comparative analyses, researchers can generate trustworthy and actionable data to evaluate the therapeutic potential of this novel compound. The emphasis on self-validating systems and direct comparison with established alternatives ensures a high degree of scientific integrity.

References

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (URL: [Link])

  • Inhibitors of the kynurenine pathway - PubMed. (URL: [Link])

  • Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC. (URL: [Link])

  • Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors - PubMed. (URL: [Link])

  • Kynurenine pathway inhibition as a therapeutic strategy for neuroprotection - PubMed. (URL: [Link])

  • Inhibitors of the Kynurenine Pathway - Semantic Scholar. (URL: [Link])

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PubMed. (URL: [Link])

  • Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments. (URL: [Link])

  • Uptake of 3-hydroxykynurenine measured in rat brain slices and in a neuronal cell line - PubMed. (URL: [Link])

  • Cellular Metabolism Assay Kits - Signosis. (URL: [Link])

  • Metabolic Pathway Assays and Functional Profiling - CD Biosynsis. (URL: [Link])

  • Simple Targeted Assays for Metabolic Pathways and Signaling: A Powerful Tool for Targeted Proteomics - PMC - PubMed Central. (URL: [Link])

  • What is an Inhibition Assay? - Blog - Biobide. (URL: [Link])

  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury - Spandidos Publications. (URL: [Link])

  • 3-Hydroxykynurenine - Antec Scientific. (URL: [Link])

  • Guidelines for the digestive enzymes inhibition assay - ResearchGate. (URL: [Link])

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (URL: [Link])

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC - NIH. (URL: [Link])

  • In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. (URL: [Link])

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • 3-Hydroxykynurenine Suppresses CD4+ T-Cell Proliferation, Induces T-Regulatory-Cell Development, and Prolongs Corneal Allograft Survival - PMC - NIH. (URL: [Link])

  • 3-hydroxykynurenine is a ROS-inducing cytotoxic tryptophan metabolite that disrupts the TCA cycle - PubMed. (URL: [Link])

  • Guideline on the investigation of drug interactions - European Medicines Agency. (URL: [Link])

  • 3-Hydroxykynurenine - Wikipedia. (URL: [Link])

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  • Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - MDPI. (URL: [Link])

  • Off-Label Drug Information: Regulation, Distribution, Evaluation, and Related Controversies - PMC - NIH. (URL: [Link])

  • Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease - PMC - PubMed Central. (URL: [Link])

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A Guide to Determining the Enzyme Selectivity Profile of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the enzymatic selectivity profile of the novel small molecule, 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid. Given the absence of extensive public data on this specific compound[1], this document serves as a strategic guide for researchers, outlining the scientific rationale, experimental design, and data interpretation necessary to robustly define its biological activity landscape. We will proceed based on a structural assessment of the molecule to inform the creation of a tiered and logical enzyme screening panel.

Introduction: Structural Rationale for Target Exploration

The structure of this compound presents several key pharmacophoric features that guide our initial hypothesis for potential enzyme interactions:

  • α-Hydroxy Carboxylic Acid Moiety: This feature is a known structural motif in inhibitors of various enzyme classes, particularly dehydrogenases and decarboxylases, where it can chelate metal cofactors or mimic natural substrates.

  • Gem-Difluoro Group: The difluorination at the α-carbon significantly lowers the pKa of the carboxylic acid and can act as a non-hydrolyzable mimic of a tetrahedral intermediate, potentially leading to potent inhibition.[2] The unique properties of fluorine can also enhance binding affinity and selectivity.[3][4]

  • 3-Pyridyl Ring: This nitrogen-containing heterocycle is a common feature in many enzyme inhibitors, capable of forming hydrogen bonds, participating in pi-stacking interactions, or coordinating with active site metal ions.[5][6][7] Pyridyl-containing compounds have shown activity against a wide range of targets, including kinases and proteases.[6][8]

Given these features, our investigational compound could plausibly interact with a variety of enzyme families. Therefore, a broad, systematic, and tiered approach to selectivity profiling is essential to identify its primary target(s) and any potential off-target liabilities.

The Strategy: A Tiered Approach to Selectivity Profiling

A tiered screening strategy ensures a cost-effective and scientifically sound evaluation, beginning with a broad panel to identify initial areas of activity, followed by more focused secondary and tertiary screening.

G cluster_0 Tier 1: Broad Panel Screening cluster_2 Tier 3: In-depth Characterization T1 Initial Screen @ 10 µM (e.g., Eurofins Diversity Profile) T2_IC50 IC50 Determination for 'Hits' (>50% Inhibition) T1->T2_IC50 Hits Identified T2_Ortho Orthogonal Assay Confirmation (e.g., DSF, ITC) T2_IC50->T2_Ortho T3_Ki Ki Determination & Mechanism of Inhibition Studies T2_Ortho->T3_Ki Binding Confirmed T3_Selectivity Selectivity Profiling against Related Enzyme Family Members T3_Ki->T3_Selectivity Primary Target(s) Identified

Caption: Tiered workflow for enzyme selectivity profiling.

Tier 1: Broad Diversity Panel Screening

The initial step involves screening the compound at a single high concentration (typically 1-10 µM) against a broad panel of enzymes. This approach is designed to provide a wide overview of potential interactions and highlight potential off-target effects early in the drug discovery process.[9] The panel should cover diverse enzyme families that are frequently implicated in drug side effects.[10][11]

Recommended Initial Panel: A comprehensive panel, such as the Eurofins Discovery Diversity Profile, is recommended.[9] This includes representative members from key enzyme families:

Enzyme FamilyRepresentative EnzymesRationale
Kinases A selection covering different branches of the kinome (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC)Kinases are a large and critical class of drug targets; off-target kinase inhibition is a common concern.[12]
Proteases Serine (e.g., Thrombin, Trypsin), Cysteine (e.g., Caspase-3), Aspartyl (e.g., BACE1), Metallo (e.g., MMP-2)To assess specificity against major protease classes.
Phosphodiesterases (PDEs) PDE3A, PDE4D2, PDE5APDEs are important signaling enzymes and frequent off-targets.[11]
Cytochrome P450s (CYPs) CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4Essential for assessing potential drug-drug interactions by inhibiting drug metabolism.[9]
Other Key Enzymes COX-1, COX-2, Monoamine Oxidase A/B (MAO-A/B), Histone Deacetylases (HDACs)These enzymes are associated with well-characterized safety liabilities.[10][11]
Tier 2: Hit Confirmation and Potency Determination

Any enzyme showing significant inhibition (e.g., >50%) in the Tier 1 screen is considered a "hit". The next step is to confirm these hits and determine the compound's potency.

  • IC50 Determination: A 10-point dose-response curve is generated for each hit to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency.[13]

  • Orthogonal Assay Confirmation: To rule out assay artifacts (e.g., compound aggregation, fluorescence interference), hits should be confirmed using a different assay format. For example, if the primary assay measures enzyme activity, an orthogonal assay could directly measure binding, such as Differential Scanning Fluorimetry (DSF) or Isothermal Titration Calorimetry (ITC).[14]

Tier 3: In-depth Mechanistic and Selectivity Studies

For confirmed, potent hits, a deeper investigation is required to understand the mechanism of inhibition and the degree of selectivity.

  • Mechanism of Inhibition (MoA) Studies: These experiments determine how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, uncompetitive, or mixed). This involves measuring inhibition at varying concentrations of both the inhibitor and the enzyme's substrate.[15]

  • Focused Selectivity Profiling: If the primary target is identified as, for example, a specific kinase, the compound should then be screened against a large panel of related kinases to establish a precise selectivity index.[16] This is critical for predicting both efficacy and potential side effects.

Experimental Protocols

The following section provides a standardized protocol for determining the IC50 value of an inhibitor against a generic kinase, which can be adapted for other enzyme classes.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is based on the widely used Promega ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[16]

Objective: To determine the IC50 of this compound against a target kinase.

Materials:

  • Target Kinase and corresponding substrate (Promega or equivalent)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)

  • Test Compound: this compound, dissolved in 100% DMSO

  • Control Inhibitor (e.g., Staurosporine)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP solution

  • 384-well white assay plates (e.g., Corning #3572)

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Workflow Diagram:

G A 1. Prepare Compound Dilutions (10-point, 1:3 serial dilution in DMSO) B 2. Add Compound/Controls to Plate (50 nL per well) A->B C 3. Add Enzyme + Substrate Mix (2.5 µL per well) B->C D 4. Add ATP to Initiate Reaction (2.5 µL per well) C->D E 5. Incubate at Room Temp (e.g., 60 minutes) D->E F 6. Add ADP-Glo™ Reagent (5 µL per well, incubate 40 min) E->F G 7. Add Kinase Detection Reagent (10 µL per well, incubate 30 min) F->G H 8. Read Luminescence G->H I 9. Analyze Data (Normalize and fit to 4-parameter curve) H->I

Caption: Workflow for a typical kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. The starting concentration should be high enough to achieve full inhibition (e.g., 1 mM). Also, prepare dilutions for a known control inhibitor.

  • Assay Plate Setup:

    • Using an acoustic dispenser or manual pipette, transfer 50 nL of each compound dilution to the appropriate wells of a 384-well plate.

    • Include "high" control wells (DMSO only, 100% activity) and "low" control wells (no enzyme or potent control inhibitor, 0% activity).

  • Kinase Reaction:

    • Prepare a 2X enzyme/substrate solution in kinase reaction buffer. Add 2.5 µL to each well.

    • Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific enzyme to accurately identify competitive inhibitors.[13]

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes. The incubation time should be within the linear range of the reaction, which must be determined during assay development.[13]

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the high and low controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic equation (sigmoidal dose-response) to determine the IC50 value.[13]

Data Presentation and Interpretation

The selectivity profile is best summarized in a table that clearly presents the potency (IC50 or Ki) of the compound against all tested enzymes.

Hypothetical Selectivity Data for this compound:

Enzyme TargetEnzyme FamilyIC50 (µM)
Pyruvate Dehydrogenase Kinase 2 (PDK2) Kinase (Ser/Thr) 0.05
Pyruvate Dehydrogenase Kinase 1 (PDK1)Kinase (Ser/Thr)1.2
Pyruvate Dehydrogenase Kinase 3 (PDK3)Kinase (Ser/Thr)2.5
Pyruvate Dehydrogenase Kinase 4 (PDK4)Kinase (Ser/Thr)> 50
Checkpoint Kinase 1 (Chk1)Kinase (Ser/Thr)15.7
BACE1Aspartyl Protease> 100
CYP3A4Cytochrome P450> 100
PDE4D2Phosphodiesterase> 100
COX-2Cyclooxygenase> 100

Interpretation:

In this hypothetical example, the data clearly identifies Pyruvate Dehydrogenase Kinase 2 (PDK2) as the primary target, with an IC50 of 50 nM. The compound demonstrates good selectivity against other PDK isoforms (>20-fold selective for PDK2 over PDK1 and PDK3) and is highly selective against a range of other enzymes. A similar structural motif, (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionamide, has been reported as an inhibitor of pyruvate dehydrogenase kinase, lending plausibility to this hypothetical outcome.[17] This selectivity profile suggests the compound is a promising candidate for further development as a selective PDK2 inhibitor.

Conclusion

Characterizing the selectivity profile of a novel compound like this compound is a cornerstone of modern drug discovery. By employing a systematic, tiered screening approach grounded in the structural features of the molecule, researchers can efficiently identify primary targets, uncover potential off-target effects, and make informed decisions for lead optimization. The protocols and strategies outlined in this guide provide a robust framework for obtaining high-quality, reliable data, ultimately enabling the development of safer and more effective therapeutics.

References

  • Enzymes in secondary pharmacology screening panels: is there room for improvement? - PMC - NIH. National Institutes of Health.
  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed.
  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews.
  • Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. PubMed Central.
  • Pyridyl aminothiazoles as potent inhibitors of Chk1 with slow dissociation rates. PubMed.
  • Pyridinyl aminohydantoins as small molecule BACE1 inhibitors. PubMed.
  • Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors. National Institutes of Health.
  • The Missing Enzymes: A Call to Update Pharmacological Profiling Practices for Better Drug Safety Assessment. Journal of Medicinal Chemistry.
  • Specialized Pre-IND and Specialty In Vitro Profiling Panels. Eurofins Discovery.
  • A Representative Kinase Selectivity Screening Panel to Support Drug Discovery Using the ADP-Glo Kinase Activity Format. CDD Vault.
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PubMed Central.
  • Kinase Selectivity Profiling Systems—General Panel. Promega Corporation.
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf.
  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf.
  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Springer.
  • This compound CAS: 887354-54-3. MilliporeSigma.
  • Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PubMed Central.
  • (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionamides are orally active inhibitors of pyruvate dehydrogenase kinase. PubMed.

Sources

Safety Operating Guide

Navigating the Uncharted: A Comprehensive Guide to the Safe Disposal of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and drug development professionals at the forefront of innovation, the introduction of novel chemical entities is a daily reality. With these new molecules come new challenges, particularly in ensuring safe handling and disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid (CAS No. 887354-54-3).

Hazard Profile: A Synthesis of Known Risks

The hazard profile of this compound must be inferred from its constituent parts. The pyridine moiety suggests potential for harmful effects if swallowed, inhaled, or in contact with skin, while the fluorinated organic acid component points to potential persistence and unique metabolic toxicities.[1][2][3]

Many fluorinated organic compounds are noted for their persistence in the environment, and their metabolism can sometimes lead to toxic byproducts.[2] The pyridine structure is present in many agricultural and pharmaceutical compounds and is known to be a hazardous substance requiring careful disposal.[4]

The following table summarizes the known hazards of structurally analogous compounds to provide a baseline for risk assessment.

Hazard Category3-(3-Pyridyl)propionic acidGeneral Fluorinated Organic CompoundsGeneral Pyridine Derivatives
Acute Oral Toxicity Harmful if swallowed.Varies widely; some can be toxic.[2]Harmful if swallowed.[3]
Skin Corrosion/Irritation Causes skin irritation.Can cause skin irritation.[1]Causes skin irritation.[3]
Eye Damage/Irritation Causes serious eye irritation.Can cause serious eye irritation.[1]Causes serious eye irritation.[3]
Target Organ Toxicity May cause respiratory irritation.Some compounds have shown metabolic toxicity.[2]Can affect the nervous system, liver, and kidneys.[4]
Environmental Hazard Data not readily available.Many are persistent in the environment.[5][6]Harmful to aquatic life.[7]

Given these potential hazards, all handling and disposal operations should be conducted under the assumption that this compound is a hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety is paramount. Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed within a certified chemical fume hood to prevent inhalation.[8]

Step-by-Step Disposal Protocol

The primary objective of this protocol is to ensure that waste containing this compound is segregated, contained, and transferred to a licensed waste disposal facility capable of managing halogenated organic waste.

Step 1: Waste Segregation

  • Rationale: Preventing unintended chemical reactions is a cornerstone of laboratory safety. Mixing this compound with incompatible waste, such as strong oxidizing agents or bases, could lead to a hazardous reaction.[8]

  • Procedure:

    • Designate a specific waste container for this compound and materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

    • This container should be exclusively for this waste stream. Do not mix with other chemical waste.[9]

Step 2: Container Selection and Labeling

  • Rationale: Proper containment and clear communication of hazards are critical for safe storage and transport.

  • Procedure:

    • Select a container made of a compatible material, such as high-density polyethylene (HDPE).

    • Ensure the container has a secure, leak-proof lid.

    • Affix a completed hazardous waste label to the container as soon as the first waste is added. The label must include:

      • The full chemical name: "this compound"

      • CAS Number: "887354-54-3"

      • The words "Hazardous Waste"

      • An accumulation start date

      • Associated hazards (e.g., "Toxic," "Irritant")

Step 3: Waste Storage

  • Rationale: Safe interim storage minimizes the risk of spills, exposure, and degradation.

  • Procedure:

    • Store the sealed waste container in a designated, well-ventilated, and secured area.

    • This area should be away from heat sources and incompatible materials.[8]

    • Maintain a log of the waste added to the container.

Step 4: Final Disposal

  • Rationale: The thermal decomposition of fluorinated and nitrogen-containing organic compounds can produce highly toxic byproducts, including hydrogen fluoride (HF) and nitrogen oxides (NOx). This requires specialized disposal methods.

  • Procedure:

    • Arrange for the collection of the waste by a licensed and reputable hazardous waste disposal company.

    • Provide the disposal company with all available information on the compound's potential hazards.

    • The likely method of disposal will be high-temperature incineration with appropriate scrubbers to neutralize acidic gases.[4][10] Never attempt to dispose of this chemical down the drain or in regular trash.[7]

The following diagram illustrates the decision-making workflow for the disposal process.

DisposalWorkflow start Waste Generated (Solid or Solution) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into a Dedicated, Compatible Container ppe->segregate label Label Container with Full Chemical Name, CAS#, and Hazards segregate->label store Store in a Designated Cool, Dry, Well-Ventilated Area label->store dispose Arrange Pickup by a Licensed Waste Disposal Facility store->dispose end Final Disposal via High-Temperature Incineration dispose->end

Sources

A Comprehensive Guide to the Safe Handling of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound, 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid presents a unique set of handling challenges. While a specific Safety Data Sheet (SDS) is not yet widely available, a thorough analysis of its structural components—a fluorinated carboxylic acid and a pyridine ring—provides a strong foundation for establishing robust safety protocols. This guide synthesizes information from analogous compounds and established laboratory safety principles to ensure the well-being of personnel and the integrity of research.

Understanding the Potential Hazards

The structure of this compound suggests several potential hazards that must be addressed through rigorous safety measures.

  • Fluorinated Compounds: The presence of fluorine can significantly alter the chemical and toxicological properties of a molecule.[1] Some fluorinated organic compounds can be corrosive or readily absorbed, and certain fluorine-containing chemicals may react with acid or water to produce hydrofluoric acid (HF), a highly corrosive and toxic substance.[1][2]

  • Carboxylic Acid Functionality: Carboxylic acids can be corrosive and cause irritation to the skin, eyes, and respiratory tract. The acidity of this compound may be enhanced by the electron-withdrawing fluorine atoms.

  • Pyridine Moiety: Pyridine and its derivatives are common in pharmaceuticals and are known to have diverse biological activities.[3][4][5] While many are safe and effective drugs, some pyridine-containing compounds can be toxic.[3][6] Safety data for analogous compounds like 2-fluoropyridine and 3-(3-Pyridyl)propionic acid indicate hazards such as flammability, skin and eye irritation, and respiratory irritation.[7][8][9]

Given these structural alerts, it is prudent to treat this compound as a potentially hazardous substance of unknown toxicity.[10]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE program is crucial for minimizing exposure.[11][12] The following table outlines the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Eyes/Face Chemical splash goggles and a face shieldProvides protection from splashes and aerosols.[1][13]
Hands Double-gloving with nitrile or neoprene glovesOffers enhanced protection against potential skin absorption and chemical degradation of the glove material.[13][14] Regularly inspect gloves for any signs of degradation or tearing.
Body Flame-resistant lab coatProtects against splashes and potential flammability.[1][14]
Respiratory Use in a certified chemical fume hoodEngineering controls are the primary method for preventing inhalation exposure to volatile compounds or aerosols.[15]
Feet Closed-toe shoesPrevents injury from spills or dropped items.[14][16]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is essential for safe handling.

1. Preparation:

  • Before beginning any work, thoroughly review this guide and any available safety information.[10]

  • Ensure that a certified chemical fume hood is available and functioning correctly.[15]

  • Locate the nearest emergency shower and eyewash station and confirm they are unobstructed.[17]

  • Prepare all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.

2. Handling:

  • Conduct all manipulations of this compound, including weighing and solution preparation, inside a chemical fume hood.[15]

  • Use compatible labware (e.g., glass, plastic) and avoid materials that may react with the compound.

  • When transferring the substance, use a spatula or other appropriate tools to avoid generating dust.

  • If creating solutions, add the acid to the solvent slowly to control any potential exothermic reactions.

3. In Case of a Spill:

  • Small Spills: For minor spills within the fume hood, trained personnel wearing appropriate PPE can manage the cleanup.[1] Alert others in the vicinity. Absorb the spill with a suitable inert material and place it in a sealed container for disposal.

  • Large Spills: In the event of a large spill, evacuate the area immediately and notify your institution's emergency response team.[1]

4. First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][17] Seek prompt medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][17] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_review Review Safety Guide prep_hood Verify Fume Hood prep_review->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency prep_materials Prepare Materials in Hood prep_emergency->prep_materials handle_hood Work in Fume Hood prep_materials->handle_hood handle_transfer Careful Transfer handle_hood->handle_transfer handle_solution Slow Addition to Solvent handle_transfer->handle_solution disp_collect Collect Waste handle_solution->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_dispose Dispose via EHS disp_store->disp_dispose

Caption: A workflow diagram outlining the essential steps for the safe handling of this compound, from preparation to disposal.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Collection: All waste materials contaminated with this compound, including excess reagents, reaction mixtures, and contaminated consumables (e.g., gloves, pipette tips), must be collected as hazardous waste.[8][18]

  • Containerization: Use a designated, properly labeled, and sealed waste container. The label should clearly identify the contents, including the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[14]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash.[17][19]

By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

  • Working with Chemicals - Prudent Practices in the Labor
  • SAFETY DATA SHEET - Fisher Scientific (3-(3-Pyridyl)propionic acid).
  • SAFETY DATA SHEET - Fisher Scientific (3-Pyridinepropionic acid).
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • Life-Changing Safety Tips for Handling Labor
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • Part D: Chemical Safety Procedures for Labor
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  • Recommended PPE to handle chemicals - Bernardo Ecenarro.
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC - NIH.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs.
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  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority.
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  • Understanding Potential Exposure Sources of Perfluorinated Carboxylic Acids in the Workplace - ResearchG
  • Personal Protective Equipment - ORS News2Use - NIH.
  • Standard Operating Procedure - HYDROFLUORIC ACID - Yale Environmental Health & Safety.
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  • Perfluoroalkyl carboxylic acids - Wikipedia.
  • HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf - NIH.
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - MDPI.
  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing.
  • 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.